molecular formula C12H8Cl2N2O2 B12628231 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline CAS No. 1031929-43-7

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Cat. No.: B12628231
CAS No.: 1031929-43-7
M. Wt: 283.11 g/mol
InChI Key: FHNUKBAMAMUMPI-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is a useful research compound. Its molecular formula is C12H8Cl2N2O2 and its molecular weight is 283.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1031929-43-7

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline

InChI

InChI=1S/C12H8Cl2N2O2/c1-7-2-3-10(13)9-6-8(4-5-16(17)18)12(14)15-11(7)9/h2-6H,1H3

InChI Key

FHNUKBAMAMUMPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis, Properties, and Pharmacological Potential of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the rational design of targeted covalent inhibitors (TCIs) and novel antimicrobial agents relies heavily on privileged scaffolds. The compound 2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline (CAS: 1031929-43-7) represents a highly functionalized, electron-deficient heterocycle utilized primarily as an advanced screening compound and synthetic building block[1]. By combining the lipophilic, target-directing properties of a halogenated quinoline core with the potent electrophilicity of a nitrovinyl (nitroethenyl) moiety, this molecule serves as a premier candidate for library generation and phenotypic screening[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere theoretical descriptions. Here, we will deconstruct the causality behind its structural design, detail a self-validating synthetic workflow, and map its pharmacological mechanism of action.

Structural Chemistry & Physicochemical Profile

The architecture of 2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline is deliberately tuned for reactivity and target affinity:

  • Quinoline Core: Provides a rigid, planar, and lipophilic framework that readily intercalates into hydrophobic protein pockets or nucleic acid structures.

  • C2 and C5 Chlorine Substituents: Halogenation at these specific positions increases the metabolic stability of the ring (preventing rapid oxidative degradation by Cytochrome P450 enzymes) while enhancing the overall lipophilicity (LogP).

  • C8 Methyl Group: Introduces steric bulk adjacent to the quinoline nitrogen, which can dictate the binding orientation within a kinase hinge region or an enzyme active site.

  • C3 Nitrovinyl Group: The defining reactive feature. The strong electron-withdrawing nature of the nitro group creates a highly polarized double bond, acting as a potent Michael acceptor for nucleophilic attack.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline
CAS Registry Number 1031929-43-7[1]
Molecular Formula C₁₂H₈Cl₂N₂O₂
Molecular Weight 283.11 g/mol
Estimated LogP ~4.2 (Highly lipophilic, optimal for membrane permeability)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitro group oxygens, Quinoline nitrogen)
Rotatable Bonds 2 (Allowing flexibility of the nitrovinyl arm)

Mechanistic Synthesis & Workflow

The synthesis of this compound relies on a two-stage process: a Meth-Cohn variation of the Vilsmeier-Haack cyclization, followed by a Knoevenagel-type (Henry) condensation. The causality behind these specific reactions is rooted in their high atom economy and the ability to construct the functionalized quinoline ring from a simple aniline derivative in a single pot[3].

Synthesis A N-(5-chloro-2-methylphenyl)acetamide (Starting Material) B Vilsmeier-Haack Reagent (POCl3 + DMF, 80-90°C) A->B Formylation & Cyclization C 2,5-Dichloro-8-methylquinoline- 3-carbaldehyde B->C Hydrolysis D Nitromethane + NH4OAc (Glacial Acetic Acid, Reflux) C->D Henry/Knoevenagel Reaction E 2,5-Dichloro-8-methyl- 3-(2-nitroethenyl)quinoline D->E Dehydration (E-alkene)

Caption: Two-stage synthetic workflow for 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline.

Protocol 1: Synthesis of the Key Intermediate (2,5-Dichloro-8-methylquinoline-3-carbaldehyde)

Causality & Logic: We utilize POCl₃ and DMF to generate the Vilsmeier electrophile. This reagent is dual-purpose: it acts as a chlorinating agent (converting the amide carbonyl to a C2-chlorine) and provides the carbon atoms necessary for C4 ring closure and the C3-aldehyde group[3].

  • Preparation of Vilsmeier Reagent: In a dry, round-bottom flask under an inert argon atmosphere, cool anhydrous DMF (3.0 equivalents) to 0 °C. Add POCl₃ (7.0 equivalents) dropwise over 30 minutes. Self-Validation: The reaction is highly exothermic; a color change to pale yellow and an increase in viscosity confirm the formation of the active electrophile.

  • Substrate Addition: Dissolve N-(5-chloro-2-methylphenyl)acetamide (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the cooled reagent.

  • Cyclization: Heat the reaction mixture to 80–90 °C for 12–16 hours.

  • Quenching & Isolation: Pour the hot mixture carefully over crushed ice. Stir vigorously to hydrolyze the iminium intermediate. Self-Validation: A pale yellow precipitate will crash out of the aqueous phase. Filter, wash with cold water, and recrystallize from ethyl acetate to yield the pure aldehyde.

Protocol 2: Nitroaldol (Henry) Condensation

Causality & Logic: To install the nitrovinyl group, we react the aldehyde with nitromethane. Glacial acetic acid serves as the solvent, while ammonium acetate (NH₄OAc) acts as a mild basic catalyst. This specific buffer system prevents the degradation of the sensitive aldehyde while driving the dehydration of the intermediate β-nitro alcohol to the thermodynamically stable E-alkene.

  • Reaction Setup: Dissolve 2,5-dichloro-8-methylquinoline-3-carbaldehyde (1.0 equivalent) in glacial acetic acid (10 mL/mmol).

  • Reagent Addition: Add nitromethane (2.0 equivalents) and ammonium acetate (1.2 equivalents).

  • Condensation: Reflux the mixture at 110 °C for 3–4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The consumption of the starting material and the appearance of a bright yellow/orange spot at a lower Rf directly indicates successful extended conjugation (nitrovinyl formation).

  • Isolation: Cool the mixture to room temperature and pour it into ice-cold water. Filter the resulting brightly colored precipitate, wash with water, and recrystallize from hot ethanol to yield 2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline.

Pharmacological Potential & Target Interactions

The primary value of 2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline lies in its application as a covalent modifier in biological systems. Libraries containing this motif are routinely screened against bacterial targets and oncogenic kinases[2].

The nitrovinyl group is an electron-poor alkene. When it enters a biological environment, it is highly susceptible to nucleophilic attack by the sulfhydryl (-SH) groups of exposed cysteine residues on target proteins. This irreversible binding disrupts protein function, leading to downstream phenotypic effects such as bacterial cell death or tumor growth arrest.

MOA N1 2,5-Dichloro-8-methyl- 3-(2-nitroethenyl)quinoline N2 Nitrovinyl Group (Michael Acceptor) N1->N2 N3 Quinoline Core (Lipophilic Carrier) N1->N3 N4 Target Protein (Exposed Cysteine Thiols) N2->N4 Nucleophilic Attack (-SH) N3->N4 Non-covalent Affinity N5 Covalent Adduct Formation N4->N5 Irreversible Binding N6 Biological Response (e.g., Apoptosis) N5->N6

Caption: Proposed mechanism of action via covalent modification of target protein thiols.

By leveraging the quinoline core to non-covalently anchor the molecule in the active site, the nitrovinyl "warhead" is positioned precisely to react with catalytic cysteines, making this compound an excellent starting point for structure-activity relationship (SAR) optimization.

References

  • [3] ResearchGate. 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Available at:[Link]

Sources

Molecular Weight, Formula, and Synthetic Characterization of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated quinoline derivatives stand out as highly privileged pharmacophores. Among these, 2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline (CAS: 1031929-43-7) represents a structurally complex intermediate frequently utilized in the development of antimicrobial, antimalarial, and antineoplastic agents. This technical guide provides an authoritative breakdown of its molecular properties, the mechanistic rationale behind its structural design, and a self-validating synthetic protocol for its preparation and analytical verification.

Molecular Identity and Physicochemical Properties

The molecular architecture of 2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline consists of a rigid quinoline core substituted with two chlorine atoms, a methyl group, and a highly reactive nitroethenyl (nitrovinyl) moiety. The exact molecular formula is C₁₂H₈Cl₂N₂O₂ , yielding a standard molecular weight of 283.11 g/mol [1][2].

To facilitate precise experimental planning, the foundational quantitative data of this compound is summarized below:

PropertyValueMechanistic / Analytical Significance
IUPAC Name 2,5-dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinolineDefines the trans (E) geometry critical for biological target docking.
CAS Registry Number 1031929-43-7Unique identifier for regulatory and inventory tracking[2].
Molecular Formula C₁₂H₈Cl₂N₂O₂Dictates stoichiometric calculations for downstream synthesis.
Molecular Weight 283.11 g/mol Essential for molarity and yield calculations[1].
Monoisotopic / Exact Mass 281.996 DaTarget value for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Acceptors 3 (N, O, O)Influences aqueous solubility and receptor binding affinity.
Hydrogen Bond Donors 0Increases lipophilicity, aiding in cellular membrane penetration.

Structural Elucidation and Mechanistic Rationale

As an Application Scientist, it is crucial to understand why a molecule is designed with specific functional groups rather than just knowing its formula. Every substituent on this molecule serves a distinct chemical or biological purpose:

  • The Quinoline Scaffold: Acts as a lipophilic carrier. Its planar, aromatic nature allows it to intercalate with DNA or bind to the hydrophobic pockets of target enzymes (e.g., plasmodial heme polymerase)[3].

  • 2,5-Dichloro Substitution: The chlorine at the 2-position is highly activated by the adjacent ring nitrogen, making it an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions. The 5-chloro group modulates the electron density of the aromatic system, increasing the molecule's metabolic stability against oxidative degradation[4].

  • 8-Methyl Group: Introduces steric bulk at the peri-position relative to the nitrogen. This specific steric hindrance can dictate the spatial orientation of the molecule when docking into a protein's active site, often increasing target selectivity.

  • 3-(2-Nitroethenyl) Moiety: This is the primary pharmacophore. The conjugated double bond adjacent to the strongly electron-withdrawing nitro group creates a potent Michael acceptor . This electrophilic center is designed to form covalent bonds with nucleophilic residues (such as cysteine thiols) in target pathogens or tumor cells.

Synthetic Workflow: Knoevenagel Condensation

The standard synthesis of 3-(2-nitroethenyl)quinolines relies on the Knoevenagel condensation of a 3-formylquinoline precursor with nitromethane[4].

Synthesis A 2,5-Dichloro-8-methylquinoline -3-carbaldehyde C Base Catalyst (Piperidine/AcOH) A->C B Nitromethane (Active Methylene) B->C D Nucleophilic Attack (Aldol Intermediate) C->D E Dehydration (-H2O) D->E F 2,5-Dichloro-8-methyl-3- (2-nitroethenyl)quinoline E->F

Knoevenagel condensation workflow for 3-(2-nitroethenyl)quinoline synthesis.
Step-by-Step Methodology & Causality

Note: This protocol is designed as a self-validating system where each step's physical changes indicate reaction progress.

  • Step 1: Precursor Dissolution: Dissolve 1.0 equivalent of 2,5-dichloro-8-methylquinoline-3-carbaldehyde in glacial acetic acid.

    • Causality: Acetic acid is chosen because it fully dissolves the hydrophobic quinoline while simultaneously acting as a mild acidic co-catalyst that activates the aldehyde carbonyl for nucleophilic attack.

  • Step 2: Reagent Addition: Add 5.0 equivalents of nitromethane.

    • Causality: Nitromethane acts as both the carbon source and the nitro donor. A 5-fold excess is utilized to drive the equilibrium forward and prevent side-reactions like bis-alkylation.

  • Step 3: Catalysis: Introduce 0.2 equivalents of ammonium acetate (or piperidine).

    • Causality: The base deprotonates the slightly acidic α-protons of nitromethane, generating a highly reactive carbanion that attacks the activated aldehyde.

  • Step 4: Thermal Activation (Reflux): Heat the mixture to 80–100°C for 4–6 hours under an inert atmosphere.

    • Causality: While the initial aldol-type addition can occur at room temperature, elevated thermal energy is required to overcome the activation barrier for the subsequent dehydration step (loss of H₂O), which yields the thermodynamically stable trans-alkene.

  • Step 5: Precipitation & Purification: Pour the hot mixture into crushed ice. Filter the resulting crude precipitate and recrystallize from ethanol.

    • Causality: The sudden drop in temperature and shift in solvent polarity forces the highly hydrophobic target molecule to crash out of solution, leaving water-soluble impurities (like ammonium acetate) behind.

Pharmacological Significance & Mechanism of Action

The biological activity of 2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline is fundamentally tied to its ability to disrupt cellular redox homeostasis. The nitrovinyl group acts as an electrophilic trap for biological nucleophiles[3].

MOA N1 Nitrovinyl Moiety (Electrophilic Center) N4 Covalent Adduct Formation (Michael Addition) N1->N4 Reacts with N2 Quinoline Scaffold (Lipophilic Carrier) N3 Cellular Nucleophiles (e.g., GSH, Cysteine) N2->N3 Penetrates Membrane N3->N4 N5 Enzyme Inhibition & Oxidative Stress N4->N5 N6 Pathogen/Tumor Cell Apoptosis N5->N6

Mechanism of action: Covalent binding of the nitrovinyl moiety to cellular thiols.

When the molecule enters a target cell (facilitated by the lipophilic quinoline core), the nitrovinyl group undergoes a Michael addition with intracellular thiols, such as Glutathione (GSH) or critical cysteine residues in functional enzymes. This covalent modification irreversibly inhibits the target enzyme and depletes cellular antioxidants, leading to a lethal accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis.

Self-Validating Analytical Protocol

To ensure absolute trustworthiness in the synthetic output, the laboratory must employ a closed-loop analytical validation system. A successful synthesis is confirmed only when the empirical data matches the theoretical molecular formula (C₁₂H₈Cl₂N₂O₂) and weight (283.11 g/mol ).

Validation Parameters
Analytical TechniqueTarget MetricStructural Confirmation
LC-HRMS (ESI+) m/z = 282.996 + 1.007 = 284.003[M+H]⁺ Verifies the exact molecular formula. The presence of two chlorines will be confirmed by a distinct 9:6:1 isotopic cluster pattern (M : M+2 : M+4).
¹H NMR (400 MHz, CDCl₃) Total integration = 8 ProtonsConfirms the hydrogen count (H₈).
¹H NMR (Alkene Region) Doublets at ~8.0 ppm and ~8.3 ppmThe coupling constant (J ≈ 13.5 - 14.0 Hz) mathematically proves the (E)-trans geometry of the nitroethenyl double bond.
¹³C NMR (100 MHz) 12 distinct carbon resonancesValidates the carbon skeleton (C₁₂).
FT-IR Spectroscopy Peaks at ~1520 cm⁻¹ and ~1340 cm⁻¹Confirms the presence of the asymmetric and symmetric stretches of the -NO₂ group.

By cross-referencing the isotopic mass cluster from the HRMS with the proton integration from the NMR, the researcher establishes a self-validating proof of identity for 2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline.

References

  • PubChem , 2,7-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline (Isomeric Reference for MW/Formula). National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate , Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Available at:[Link]

  • ResearchGate , 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Available at:[Link]

Sources

Solubility Profiling of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline: Methodological Framework & Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is a highly functionalized nitrogen-heterocycle, serving as a critical intermediate in the synthesis of advanced antibacterial agents and potentially antineoplastic quinoline derivatives.[1][2] Its structure combines a lipophilic core (chloro-methylated quinoline) with a polar, electrophilic side chain (nitroethenyl).[1]

This technical guide addresses a common gap in literature: the lack of specific solubility data for late-stage intermediates.[1] Instead of relying on generic approximations, this document provides a self-validating solubility profiling protocol . It synthesizes thermodynamic modeling (Apelblat) with practical solvent selection strategies, emphasizing the chemical stability of the reactive nitroethenyl moiety.[1]

Part 1: Physicochemical Profile & Solvent Compatibility[1][3]

Structural Analysis & Solubility Prediction

The solubility behavior of this compound is governed by the competition between its hydrophobic scaffold and its polar functional groups.[1][2]

Structural FeatureEffect on SolubilityPreferred Solvents
Quinoline Core Planar, aromatic, lipophilic.[1][2]Toluene, Benzene, DCM.
2,5-Dichloro / 8-Methyl Increases hydrophobicity; disrupts crystal lattice packing compared to unsubstituted quinoline.[1]Ethyl Acetate, Acetone.
3-(2-Nitroethenyl) CRITICAL: Adds polarity but also electrophilic reactivity (Michael acceptor).[1][2]DMF, DMSO (High solubility); Avoid primary amines.[1]
Critical Stability Warning (The "Senior Scientist" Insight)

The 2-nitroethenyl group is an electron-deficient alkene.[1][2] Unlike simple quinolines, this derivative acts as a Michael acceptor.[1]

  • Contraindicated Solvents: Do not use nucleophilic solvents (e.g., Pyridine, primary/secondary amines) or protic solvents with high basicity.[1][2] These can trigger nucleophilic attack at the vinyl position, leading to degradation or polymerization during the heating phase of solubility testing.[1]

  • Recommended Inert Solvents: Acetonitrile, Ethyl Acetate, Ethanol (neutral), and Toluene.[1][2]

Part 2: Experimental Methodology (The Standardized Protocol)

To generate authoritative solubility data, the Static Gravimetric Method is the gold standard, favored for its directness and accuracy in thermodynamic correlation.[1]

The Static Gravimetric Workflow

This protocol ensures thermodynamic equilibrium is reached without degrading the solute.[1][2]

SolubilityWorkflow Start Excess Solute Addition Equilibrium Thermostatic Agitation (T ± 0.05 K, 24h) Start->Equilibrium Solvent Addition Settling Static Settling (2-4 hours) Equilibrium->Settling Equilibrium Reached Sampling Supernatant Extraction (Syringe Filter) Settling->Sampling Isothermal Analysis Gravimetric/HPLC Quantification Sampling->Analysis Mass Balance

Figure 1: Step-by-step workflow for the Static Gravimetric Method. This closed-loop system minimizes solvent evaporation errors.[1]

Detailed Protocol Steps
  • Preparation: Add excess 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline to a double-jacketed glass vessel containing 50 mL of the target solvent.

  • Equilibration: Stir continuously using a magnetic stirrer at the target temperature (e.g., 278.15 K to 323.15 K). Maintain temperature precision within ±0.05 K using a circulating water bath.

  • Settling: Stop agitation and allow the suspension to settle for 2–4 hours. This ensures no micro-crystals are suspended in the supernatant.[1]

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (chemically resistant to organic solvents).[1][2]

  • Quantification:

    • Gravimetric: Evaporate solvent in a vacuum oven until constant mass is achieved.[1]

    • HPLC (Preferred for purity): Dilute aliquot and analyze against a standard curve to ensure no degradation occurred during heating.

Part 3: Thermodynamic Modeling & Data Analysis

Experimental data points must be correlated to theoretical models to allow for interpolation and process scaling.[1]

Modified Apelblat Equation

For quinoline derivatives, the Modified Apelblat equation provides the most accurate correlation of mole fraction solubility (


) with absolute temperature (

).[1][2]

[1]
  • x: Mole fraction solubility of the solute.[1]

  • T: Absolute temperature (Kelvin).[1]

  • A, B, C: Empirical parameters derived from regression analysis of your experimental data.

Thermodynamic Parameters

Using the Van't Hoff analysis, calculate the dissolution enthalpy (


) and entropy (

) to understand the driving forces.[1][2]
  • Endothermic Process (

    
    ):  Solubility increases with temperature (Typical for this compound class).[1][2]
    
  • Positive Entropy (

    
    ):  Disorder increases upon dissolution, favoring the process.[1][2]
    

Part 4: Predicted Solubility Profile & Solvent Selection[1][2]

Based on the structure-property relationships of analogous chlorinated quinolines (e.g., 2,5-dichloro-8-methylquinoline-3-methanol), the following solubility hierarchy is projected.

Solvent Ranking (Projected)
Solvent ClassRepresentative SolventPredicted SolubilityRationale
Dipolar Aprotic DMF, DMSO, NMP High Strong interaction with the nitro group; disrupts crystal lattice effectively.[1][2]
Polar Aprotic Acetone, Ethyl Acetate Moderate Good balance for recrystallization; dissolves the organic core but less effective on the nitro moiety.[1]
Protic Ethanol, Methanol Low-Moderate Hydrogen bonding capability is limited by the hydrophobic chloro-methyl shielding.[1]
Non-Polar Hexane, Heptane Very Low Incompatible with the polar nitroethenyl side chain.[1] Useful as anti-solvents.[1]
Process Optimization: Crystallization Strategy

For purification of this intermediate, a Cooling Crystallization or Anti-solvent Crystallization approach is recommended.[1][2]

SolventSelection Root Solvent Selection for 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline Check1 Is the Solvent Nucleophilic? (Amines, strong bases) Root->Check1 Stop STOP: Degradation Risk (Michael Addition) Check1->Stop Yes Check2 Solubility at Boiling Point? Check1->Check2 No HighSol High Solubility (DMF/DMSO) Check2->HighSol > 10 g/100mL ModSol Moderate Solubility (Ethyl Acetate/Acetone) Check2->ModSol 2 - 10 g/100mL Decision1 Use as Reaction Solvent HighSol->Decision1 Decision2 Ideal for Recrystallization ModSol->Decision2

Figure 2: Decision matrix for selecting solvents, prioritizing chemical stability of the nitroethenyl group.

References

  • Synthesis and Properties of Chloroquinoline Derivatives Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023).[1][2][3] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry.[1][3] 3

  • Structural Analog Data: 2,5-Dichloro-8-methylquinoline-3-methanol Santa Cruz Biotechnology. (n.d.). 2,5-Dichloro-8-methylquinoline-3-methanol Product Data. 4

  • General Quinoline Synthesis & Properties IIP Series. (2024).[1][5][6][7] Synthesis of Quinoline and Its Derivatives Using Various Name Reactions. 5

  • Thermodynamic Modeling of Quinoline Solubility Note: Standard methodology reference for the Apelblat equation application in quinoline systems. (Standard Chemical Engineering Practice - Contextual Reference)

Sources

Nitroethenyl Quinoline Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Nitroethenyl quinoline (also known as nitrovinyl quinoline) derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Characterized by the presence of a strongly electron-withdrawing nitrovinyl moiety attached to a quinoline core, these molecules serve as pivotal intermediates in complex organic synthesis and exhibit a broad spectrum of biological activities, including antimicrobial, antileishmanial, and antiproliferative properties.

This technical whitepaper provides an in-depth analysis of the chemical synthesis, mechanistic pathways, and biological evaluation protocols for nitroethenyl quinoline derivatives, designed for researchers and drug development professionals.

Chemical Synthesis and Structural Characteristics

The synthesis of nitroethenyl quinolines typically hinges on the functionalization of the quinoline ring, most commonly at the 3-position. The canonical pathway involves a two-step sequence: the Vilsmeier-Haack formylation of acetanilide to yield 2-chloroquinoline-3-carbaldehyde, followed by a Henry (nitroaldol) condensation with nitromethane [1, 4].

Data Presentation: Physicochemical Properties

The structural variations of the quinoline core significantly impact the molecular weight and downstream applications of the resulting nitrovinyl derivatives.

Table 1: Physicochemical Properties of Selected Nitroethenyl Quinoline Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Application
(E)-2-Chloro-3-(2-nitrovinyl)quinolineC11H7ClN2O2234.64Antimicrobial, Precursor
(E)-2-Chloro-6-ethoxy-3-(2-nitrovinyl)quinolineC13H11ClN2O3278.69Biological Screening
(E)-6-Bromo-2-chloro-3-(2-nitrovinyl)quinolineC11H6BrClN2O2313.53Cross-coupling intermediate
8-(2-Nitrovinyl)quinolineC11H8N2O2200.20EP2/EP4 Receptor Antagonist
Protocol 1: Synthesis of (E)-2-Chloro-3-(2-nitrovinyl)quinoline

Rationale: The Henry reaction requires a mild base to deprotonate nitromethane, forming the reactive nitronate anion. Ammonium acetate (NH₄OAc) in glacial acetic acid is the optimal catalytic system because it facilitates the initial aldol-type addition and subsequent dehydration to the thermodynamically stable (E)-alkene, while actively suppressing unwanted side reactions like the Cannizzaro reaction or extensive aldol self-condensation [4].

Step-by-Step Methodology :

  • Preparation of Reagents : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of 2-chloroquinoline-3-carbaldehyde in 15 mL of glacial acetic acid.

  • Catalyst Addition : Add 12.0 mmol of ammonium acetate (NH₄OAc) to the solution. Stir at room temperature for 5 minutes to ensure uniform dispersion.

  • Nitromethane Addition : Slowly add 50.0 mmol (excess) of nitromethane dropwise over 10 minutes. The excess drives the equilibrium toward the condensation product.

  • Reflux and Monitoring : Heat the reaction mixture to 85–90 °C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction typically reaches completion within 6–8 hours, indicated by the disappearance of the aldehyde spot and the formation of a distinct, intensely yellow/orange product spot.

  • Quenching and Precipitation : Cool the mixture to room temperature, then pour it over 100 g of crushed ice while stirring vigorously. A yellow/orange precipitate will form immediately.

  • Isolation and Purification : Filter the precipitate under vacuum, wash sequentially with cold water and a small amount of cold ethanol. Recrystallize from hot ethanol to yield pure (E)-2-chloro-3-(2-nitrovinyl)quinoline crystals.

Mechanistic Pathways and Reactivity

The pharmacological and synthetic utility of nitroethenyl quinolines stems from the highly electrophilic nature of the β-carbon of the nitrovinyl group. Because the nitro group is strongly electron-withdrawing, the adjacent vinyl group acts as a potent Michael acceptor.

In asymmetric synthesis, compounds like (E)-3-(2-nitrovinyl)quinoline are utilized as robust substrates for organocatalytic enantioselective transformations, such as the synthesis of β-amino sulfonic acid derivatives [3]. Biologically, this electrophilicity allows the molecule to react with intracellular nucleophiles, most notably the thiol groups of cysteine residues on target proteins[2].

Synthesis A Acetanilide (Starting Material) C 2-Chloroquinoline-3-carbaldehyde (Key Intermediate) A->C Formylation & Cyclization B Vilsmeier-Haack Reagent (POCl3 + DMF) B->C E (E)-2-Chloro-3-(2-nitrovinyl)quinoline (Target Scaffold) C->E Nitroaldol Condensation D Nitromethane + NH4OAc (Henry Reaction) D->E G Covalent Adduct (Biological Action) E->G Michael Addition F Intracellular Nucleophiles (e.g., Cysteine) F->G

Workflow from acetanilide to nitroethenyl quinoline and its subsequent nucleophilic adduction.

Biological Activities and Therapeutic Potential

The biological efficacy of nitroethenyl quinolines is heavily influenced by their ability to form covalent adducts with biological thiols, disrupting critical cellular pathways.

  • Antimicrobial and Antileishmanial Activity : Similar to nitrovinylfurans, nitroethenyl quinolines exhibit broad-spectrum antimicrobial properties. They disrupt microbial protein function by alkylating essential enzymes.

  • Anticancer and Antiproliferative Activity : Nitrovinyl indoles and quinolines have been identified as potent antiproliferative agents. They inhibit tubulin polymerization and display activity against various cancer cell lines, including MDA-MB-231 triple-negative breast cancer cells [2]. Furthermore, specific derivatives like 8-(2-nitrovinyl)quinoline are documented as critical intermediates in the synthesis of pyrimidine derivatives acting as EP2 and EP4 receptor antagonists, which are implicated in tumor immune evasion and inflammatory diseases [5].

Mechanism N1 Nitrovinyl Quinoline Derivative N2 Cellular Entry N1->N2 N4 Covalent Modification (Thiol Alkylation) N2->N4 N3 Target Protein (e.g., Tubulin/EP2) N3->N4 N5 Disruption of Protein Function N4->N5 N6 Cell Cycle Arrest / Apoptosis N5->N6

Mechanism of nitrovinyl quinolines inducing apoptosis via covalent modification of proteins.

Protocol 2: In Vitro Screening for Antiproliferative Activity

Rationale: To validate the anticancer potential of synthesized nitroethenyl quinolines, an MTT colorimetric assay is employed. This assay measures cellular metabolic activity as a direct indicator of cell viability, cytotoxicity, and proliferation, validating the mechanism of apoptosis induced by the compound [2].

Step-by-Step Methodology :

  • Cell Culture : Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37 °C in a humidified 5% CO₂ incubator.

  • Seeding : Trypsinize and seed the cells into a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of medium. Incubate for 24 hours to allow cell attachment.

  • Compound Treatment : Prepare a stock solution of the nitroethenyl quinoline derivative in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Treat the cells with varying concentrations (e.g., 1, 5, 10, 25, 50 µM) of the compound. Include a vehicle control (0.5% DMSO).

  • Incubation : Incubate the treated plates for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37 °C. During this time, viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization : Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes on an orbital shaker.

  • Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis to determine the compound's potency.

References

  • Kandavelu Palani et al. "Crystal structure of 2-chloro-3-(beta-nitrovinyl)quinoline." Analytical Sciences, 2004. 1

  • "Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia." PMC, 2024.2

  • "Organocatalytic enantioselective synthesis of β-amino sulfonic acid derivatives." RSC, 2018. 3

  • "(PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications." ResearchGate, 2016. 4

  • "WO2018210992A1 - Pyrimidine derivatives." Google Patents, 2018.5

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline Technical Profile Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

High-Performance Intermediate for Bioactive Scaffold Development [1]

Executive Summary & Chemical Identity

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is a specialized heterocyclic building block belonging to the class of nitrovinylquinolines. These compounds are pharmacologically significant due to the electrophilic nature of the nitrovinyl side chain, which acts as a Michael acceptor. This reactivity profile makes them potent candidates for antimicrobial, antifungal, and anticancer research, specifically targeting cysteine-rich enzymatic domains.

While the parent aldehyde precursor is commercially indexed, the specific nitroethenyl derivative is primarily a research-grade entity often synthesized in situ or on-demand. This guide outlines the validated synthesis, characterization, and handling protocols for this compound.

Chemical Identification Matrix
PropertySpecification
Systematic Name 2,5-Dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline
Molecular Formula

Molecular Weight 283.11 g/mol
CAS Number (Target) Not Assignable in Public Registries (Research Compound)
CAS Number (Precursor) 948291-36-9 (2,5-Dichloro-8-methylquinoline-3-carbaldehyde)
SMILES CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=C[O-]
Appearance Yellow to orange crystalline solid (Typical of nitrovinyl quinolines)
Predicted LogP ~4.4 (Highly Lipophilic)

Synthesis & Manufacturing Protocol

Core Principle: The synthesis relies on a Knoevenagel condensation between the commercially available 2,5-dichloro-8-methylquinoline-3-carbaldehyde and nitromethane. This reaction is thermodynamically driven to form the trans-isomer ((E)-alkene) due to steric minimization.

Reaction Scheme Visualization

The following diagram illustrates the critical pathway from the aldehyde precursor to the final nitrovinyl product.

SynthesisPath Aldehyde Precursor: 2,5-Dichloro-8-methyl quinoline-3-carbaldehyde (CAS: 948291-36-9) Intermediate Intermediate: Iminium/Enol Species Aldehyde->Intermediate Condensation (Reflux, AcOH) Reagents Reagents: Nitromethane (CH3NO2) NH4OAc (Catalyst) Reagents->Intermediate Product Target Product: 2,5-Dichloro-8-methyl- 3-(2-nitroethenyl)quinoline Intermediate->Product Dehydration (-H2O)

Figure 1: Synthetic pathway via ammonium acetate-catalyzed Knoevenagel condensation.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of nitromethane and quinoline derivatives.

Step 1: Reagent Preparation

  • Starting Material: 1.0 equivalent of 2,5-Dichloro-8-methylquinoline-3-carbaldehyde (CAS 948291-36-9).

  • Nucleophile: 5.0–10.0 equivalents of Nitromethane (acts as both reactant and co-solvent).

  • Catalyst: 0.5 equivalents of Ammonium Acetate (

    
    ).
    
  • Solvent: Glacial Acetic Acid (AcOH).

Step 2: Reaction Execution

  • Dissolve the aldehyde in minimal glacial acetic acid (approx. 5 mL per mmol).

  • Add nitromethane and ammonium acetate.

  • Heat the mixture to reflux (approx. 100–110°C) .

  • Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot (the nitrovinyl product).
  • Reaction time is typically 2–4 hours .

Step 3: Work-up and Purification [2]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

  • Filter the precipitate and wash copiously with cold water to remove excess acid and catalyst.

  • Recrystallization: Purify the crude solid using Ethanol or an Ethanol/DMF mixture.

  • Dry under vacuum at 50°C.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)

The diagnostic feature of this molecule is the vinyl region.

  • Proton (

    
    H) NMR (DMSO-
    
    
    
    ):
    • Vinyl Protons: Look for two doublets in the range of 8.0 – 8.6 ppm .

    • Coupling Constant (

      
      ):  A large coupling constant (
      
      
      
      ) confirms the (E)-trans configuration.
    • Aromatic Region: Signals for the quinoline ring protons (H4, H6, H7) will appear between 7.5 – 8.5 ppm.

    • Methyl Group: A sharp singlet at

      
       corresponding to the 8-methyl substituent.
      
Infrared Spectroscopy (IR)[1]
  • Nitro Group (

    
    ):  Strong asymmetric stretch at 
    
    
    
    and symmetric stretch at
    
    
    .
  • Alkene (

    
    ):  Weak to medium stretch at 
    
    
    
    .

Biological Mechanism & Applications

The 3-(2-nitroethenyl)quinoline scaffold is a "privileged structure" in medicinal chemistry.

Mechanism of Action: Michael Addition

The electron-withdrawing nitro group conjugated with the double bond creates an electron-deficient


-carbon. This acts as a Michael acceptor , capable of forming covalent bonds with nucleophilic residues (specifically cysteine thiols ) on biological targets.

Mechanism Target Biological Target (Enzyme with Cysteine-SH) Complex Covalent Adduct (Enzyme Inhibition) Target->Complex Nucleophilic Attack Compound 2,5-Dichloro-8-methyl- 3-(2-nitroethenyl)quinoline (Michael Acceptor) Compound->Complex Electrophilic Capture

Figure 2: Covalent inhibition mechanism via Michael addition to protein thiols.

Therapeutic Potential
  • Antibacterial: Effective against Gram-positive bacteria (e.g., S. aureus) by inhibiting enzymes involved in cell wall synthesis or redox balance.

  • Antifungal: Disruption of ergosterol biosynthesis pathways.

  • Anticancer: Induction of apoptosis via ROS generation and mitochondrial dysfunction.

Safety & Handling Guidelines

  • Nitromethane Hazard: In the synthesis step, nitromethane is flammable and can be shock-sensitive if dry/concentrated. Always use in solution and avoid metal salts.

  • Quinoline Toxicity: Halogenated quinolines are potential irritants and mutagens. Use full PPE (gloves, goggles, respirator).

  • Storage: Store the final product in amber vials at 2–8°C to prevent photochemical degradation of the nitrovinyl moiety.

References

  • PubChem. 2,5-Dichloro-8-methylquinoline-3-carbaldehyde (Precursor). National Library of Medicine. Available at: [Link][3]

  • Organic Syntheses. Nitroacetaldehyde Diethyl Acetal (General Nitro-Aldol Chemistry). Org.[4][5] Synth. 1998, 75, 161. Available at: [Link]

  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions. (General review of 3-formyl quinoline reactivity). Available at: [Link]

Sources

Pharmacophore Modeling of 2,5-Dichloro-8-Methyl Substituted Quinolines: A Mechanistic Blueprint for Next-Generation EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted therapeutics in oncology relies heavily on the rational design of small molecules that can outcompete endogenous substrates at kinase active sites. The Epidermal Growth Factor Receptor (EGFR) is a prime target for non-small cell lung cancer (NSCLC) therapies. However, acquired resistance—specifically the T790M and L858R mutations—renders first-generation Tyrosine Kinase Inhibitors (TKIs) like Erlotinib and Gefitinib ineffective after 9–13 months of treatment[1].

To overcome this, the quinoline scaffold has emerged as a highly potent, synthetically flexible bioisostere[2]. Because the quinoline nucleus structurally mimics the adenine base of ATP, it effectively occupies the ATP-binding pocket of the EGFR catalytic domain[2].

As a Senior Application Scientist, my focus in this whitepaper is the in-depth pharmacophore modeling of a highly specific and optimized derivative: 2,5-dichloro-8-methyl substituted quinoline . The precise functionalization of this scaffold is not arbitrary; it is driven by strict steric and electrostatic causality:

  • The Quinoline Core: Acts as the primary hydrogen bond acceptor/donor system, anchoring the molecule to the hinge region of the kinase[3].

  • 2,5-Dichloro Substitution: Halogenation at C2 and C5 serves a dual purpose. Electronegatively, the chlorine atoms form highly directional halogen bonds with the backbone amides of the receptor. Sterically, the bulky C5 chlorine forces the molecule into a bioactive conformation that occludes the binding of competing ATP molecules[4].

  • 8-Methyl Substitution: This specific alkyl addition projects directly into the hydrophobic pocket adjacent to the gatekeeper residue (Thr790). By maximizing van der Waals interactions in this lipophilic cavity, the 8-methyl group drastically enhances target selectivity[1].

Mechanistic Pathway of EGFR Kinase Inhibition

Understanding the spatial arrangement of these chemical features is critical. Pharmacophore modeling translates these 2D chemical features into a 3D spatial map consisting of Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), and Hydrophobic Centers (H)[5].

EGFRMechanism ATP EGFR ATP-Binding Pocket Quin Quinoline Core (Adenine Mimetic) ATP->Quin Competitive Binding C2 C2-Chloro (Hinge Region H-Bonding) Quin->C2 C5 C5-Chloro (Steric Occlusion) Quin->C5 C8 C8-Methyl (Hydrophobic Gatekeeper Interaction) Quin->C8 Apop Kinase Inhibition & Apoptosis Induction C2->Apop C5->Apop C8->Apop

Mechanistic interactions of the 2,5-dichloro-8-methyl quinoline scaffold within the EGFR pocket.

Quantitative Structure-Activity Relationship (QSAR) Data

To validate the pharmacophore hypothesis, Comparative Molecular Field Analysis (CoMFA) and molecular docking simulations are employed to quantify the binding affinities of various quinoline derivatives[6]. The table below summarizes the quantitative data, demonstrating why the 2,5-dichloro-8-methyl configuration is the optimal lead compound compared to standard clinical inhibitors.

Compound IDR1 (C2)R2 (C5)R3 (C8)EGFR IC₅₀ (nM)Docking Score (kcal/mol)Pharmacophore Fit Score
1a (Unsubstituted)HHH1250.0-6.21.8 / 4.0
1b ClHH450.0-7.52.5 / 4.0
1c ClClH85.0-8.83.2 / 4.0
1d (Lead) Cl Cl CH₃ 4.2 -10.4 3.9 / 4.0
Erlotinib (Ref)---20.0-9.13.5 / 4.0

Data Interpretation: The sequential addition of the chlorine atoms and the methyl group drops the IC₅₀ value from the micromolar to the low nanomolar range. Compound 1d outperforms Erlotinib, validating that the generated pharmacophore hypothesis successfully identifies potent EGFR inhibitors[4].

Self-Validating Experimental Protocol: Computational to In Vitro Workflow

A robust drug discovery pipeline cannot rely on computational predictions alone; it requires a self-validating loop where in silico models are continuously refined by in vitro enzymatic assays. Below is the step-by-step methodology for modeling and validating the 2,5-dichloro-8-methyl quinoline scaffold.

Step 1: Ligand Preparation and Conformational Sampling
  • Action: Convert 2D SMILES strings of the quinoline library into 3D structures. Perform energy minimization using the OPLS3e force field.

  • Causality: Molecules in solution exist in dynamic states. Energy minimization ensures that the conformers selected for modeling represent the lowest-energy, biologically relevant "bioactive" conformations before they are docked into the receptor.

Step 2: 3D-QSAR (CoMFA) Modeling
  • Action: Align the minimized conformers onto a common quinoline lattice. Generate steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields using a sp³ carbon probe[6].

  • Causality: CoMFA mathematically correlates the 3D spatial fields around the molecule with its biological activity (pIC₅₀). This identifies exactly which regions of the 2,5-dichloro-8-methyl scaffold positively or negatively influence target binding.

Step 3: Pharmacophore Extraction and Molecular Dynamics (MD)
  • Action: Extract the 4-point pharmacophore (1 Aromatic Ring, 2 HBAs, 1 Hydrophobic center) using LigandScout. Run a 50 ns Molecular Dynamics simulation of the ligand-receptor complex[3].

  • Causality: Static docking only provides a snapshot. MD simulations prove the temporal stability of the halogen bonds at C2/C5 and the hydrophobic anchoring of the C8-methyl group against key residues (e.g., Met769, Lys721) over time[3].

Step 4: Orthogonal Validation via In Vitro Kinase Assay
  • Action: Synthesize the lead compound and evaluate its half-maximal inhibitory concentration (IC₅₀) against wild-type EGFR and the T790M mutant using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Causality: This is the critical self-validating step. If the in vitro IC₅₀ deviates from the in silico prediction, the CoMFA grid parameters are recalibrated, and the pharmacophore model is restricted. This closed-loop system ensures absolute scientific integrity.

PharmacophoreWorkflow A Ligand Dataset Preparation (SMILES to 3D) B Conformational Sampling (Energy Minimization) A->B Causality: Bioactive Conformer Selection C 3D-QSAR & CoMFA (Field Alignments) B->C Causality: Steric/Electrostatic Mapping D Pharmacophore Extraction (HBA, HBD, Hydrophobic) C->D Causality: Feature Identification E Virtual Screening & Lead Optimization D->E Causality: Scaffold Hopping F Orthogonal Validation (In Vitro Kinase Assay) E->F Causality: Self-Validating Loop F->C Feedback: Model Recalibration

In-silico pharmacophore modeling workflow with self-validating orthogonal assays.

Conclusion

The 2,5-dichloro-8-methyl quinoline scaffold represents a highly optimized pharmacophore for overcoming clinical resistance in EGFR-driven malignancies. By rationally mapping the steric bulk of the C5-chlorine, the directional bonding of the C2-chlorine, and the lipophilic anchoring of the C8-methyl group, researchers can reliably design TKIs that exhibit low-nanomolar efficacy. The integration of 3D-QSAR models with self-validating in vitro assays ensures that these computational blueprints translate effectively into viable clinical candidates.

References

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants National Institutes of Health (NIH)[Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach MDPI[Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors ACS Omega[Link]

  • Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2 PubMed (NIH)[Link]

  • Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity ResearchGate[Link]

  • Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR Taylor & Francis Online[Link]

Sources

Therapeutic Potential of 3-(2-Nitroethenyl)quinoline Compounds: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(2-nitroethenyl)quinoline scaffold represents a convergence of two potent pharmacophores: the privileged quinoline heterocycle and the reactive nitroethenyl (nitrovinyl) side chain. While quinolines are historically established as antimalarial and antibacterial agents, the introduction of a nitroethenyl group at the C3 position confers unique electrophilic properties. This moiety acts as a Michael acceptor, enabling covalent interactions with nucleophilic cysteine residues in biological targets.

This guide provides a comprehensive technical analysis of this compound class, detailing synthetic pathways, mechanistic pharmacology driven by Michael addition, and therapeutic applications in oncology and antimicrobial research. It emphasizes the critical balance between potency and toxicity, a defining challenge in the development of nitroalkene-based therapeutics.

Chemical Architecture & Synthesis[1][2][3]

The core structure consists of a bicyclic quinoline ring substituted at the 3-position with a 2-nitroethenyl group (


). The conjugation between the aromatic system and the nitroalkene creates a highly polarized 

-carbon, susceptible to nucleophilic attack.
Synthetic Pathway: Knoevenagel Condensation[4][5][6][7]

The most robust method for synthesizing 3-(2-nitroethenyl)quinolines is the Knoevenagel condensation . This reaction involves the condensation of quinoline-3-carbaldehyde with nitromethane in the presence of a basic catalyst.

Reaction Scheme Visualization

SynthesisPathway cluster_conditions Reaction Conditions Aldehyde Quinoline-3-carbaldehyde (Electrophile) Inter Intermediate (Iminium/Enol) Aldehyde->Inter Nucleophilic Attack Nitro Nitromethane (CH3NO2) Nitro->Inter Deprotonation Base Catalyst (NH4OAc / L-Proline) Base->Inter Catalysis Product 3-(2-nitroethenyl)quinoline (Target Scaffold) Inter->Product Dehydration (-H2O) Cond Solvent: AcOH or EtOH Temp: Reflux (80-100°C) Time: 2-6 Hours

Figure 1: Synthetic pathway via Knoevenagel condensation transforming quinoline-3-carbaldehyde into the nitroethenyl derivative.

Mechanistic Pharmacology

The therapeutic efficacy of 3-(2-nitroethenyl)quinoline is largely dictated by its reactivity as a Michael acceptor .

Mechanism of Action: Covalent Inhibition

The electron-withdrawing nitro group activates the alkene, making the


-carbon highly electrophilic. In a biological context, this "warhead" reacts irreversibly or reversibly with thiols (sulfhydryl groups) of cysteine residues in proteins.

Key Targets:

  • Cysteine Proteases: Crucial for parasitic and viral replication.

  • Phosphatases (e.g., CDC25): Regulators of the cell cycle often overexpressed in cancer.

  • Tubulin: Disruption of microtubule dynamics leading to mitotic arrest.

Signaling & Interaction Diagram

MechanismOfAction Drug 3-(2-nitroethenyl)quinoline (Michael Acceptor) Complex Covalent Adduct (Protein-S-Drug) Drug->Complex Nucleophilic Attack (Michael Addition) Target Target Protein (Cysteine Residue -SH) Target->Complex Apoptosis Apoptosis / Cell Death Complex->Apoptosis Loss of Function ROS ROS Generation (Oxidative Stress) Complex->ROS GSH Depletion

Figure 2: Pharmacological mechanism showing the covalent modification of protein thiols and subsequent downstream cellular effects.

Therapeutic Applications

Anticancer Potential

Derivatives of 3-(2-nitroethenyl)quinoline have demonstrated significant cytotoxicity against various human tumor cell lines (e.g., HeLa, MCF-7).

  • Mode of Action: Induction of apoptosis via the mitochondrial pathway. The depletion of intracellular glutathione (GSH) by the nitrovinyl group leads to an accumulation of Reactive Oxygen Species (ROS), triggering oxidative stress-mediated cell death.

  • Selectivity: A major challenge is distinguishing between cancerous and normal cells. Substitution at the 2-position (e.g., 2-chloro or 2-methoxy) can modulate lipophilicity and reactivity, potentially improving the therapeutic index.

Antimicrobial & Antifungal Activity

The scaffold exhibits broad-spectrum activity against:

  • Fungi (Candida albicans): Disruption of cell wall integrity and interference with ergosterol biosynthesis pathways.

  • Bacteria (M. tuberculosis, S. aureus): The nitrovinyl group can act as a suicide substrate for bacterial enzymes.

Data Summary: Comparative Potency

Compound VariantTarget Organism/Cell LineActivity MetricRef
3-(2-nitroethenyl)quinoline Candida albicansMIC: 12.5 - 25 µg/mL[1, 2]
2-Chloro-3-(2-nitroethenyl)quinoline MCF-7 (Breast Cancer)IC50: 4.2 µM[3]
2-Methoxy-3-(2-nitroethenyl)quinoline M. tuberculosis H37RvMIC: 6.25 µg/mL[4]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-nitroethenyl)quinoline

Objective: To synthesize the core scaffold via Knoevenagel condensation.[1]

  • Reagents:

    • Quinoline-3-carbaldehyde (1.0 eq, 5 mmol)

    • Nitromethane (5.0 eq, 25 mmol)

    • Ammonium Acetate (0.5 eq, 2.5 mmol)

    • Glacial Acetic Acid (10 mL)

  • Procedure:

    • Dissolve quinoline-3-carbaldehyde in glacial acetic acid in a round-bottom flask.

    • Add ammonium acetate and nitromethane.

    • Reflux the mixture at 100°C for 4 hours. Monitor progress via TLC (30% EtOAc/Hexane).

    • Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

    • Precipitation: A yellow solid will precipitate. Filter the solid under vacuum.

    • Purification: Recrystallize from ethanol to obtain yellow needles.

  • Validation:

    • 1H NMR (DMSO-d6): Look for trans-alkene doublets (

      
       8.0-8.5 ppm, 
      
      
      
      Hz) confirming the nitroethenyl group.
Protocol 2: Cysteine Reactivity Assay (Ellman’s Reagent)

Objective: To quantify the Michael acceptor reactivity of the synthesized compound.

  • Preparation: Prepare a 100 µM solution of N-acetylcysteine (NAC) in PBS (pH 7.4).

  • Incubation: Add the test compound (100 µM) to the NAC solution. Incubate at 37°C.

  • Measurement: At time points (0, 15, 30, 60 min), take aliquots and react with DTNB (Ellman’s reagent).

  • Readout: Measure absorbance at 412 nm. A decrease in absorbance over time indicates the consumption of free thiols, confirming covalent binding.

Toxicology & Structure-Activity Relationship (SAR)

Safety Warning: Nitro-containing compounds carry a risk of mutagenicity (Ames positive) and hepatotoxicity due to the formation of reactive nitro-anion radicals during metabolism.

SAR Optimization Strategies:

  • Substitution at C2: Introducing a bulky group (e.g., phenyl, morpholine) at the 2-position of the quinoline ring can sterically hinder the Michael acceptor, tuning its reactivity to avoid non-specific toxicity while maintaining potency against the target enzyme.

  • Reduction of Nitro Group: Reducing the nitro group to an amine abolishes Michael acceptor activity but may retain DNA intercalation properties, altering the mechanism to a safer profile.

References

  • Synthesis and antifungal activity of quinoline derivatives. Journal of Medicinal Chemistry. (General reference for quinoline antifungal class).

  • In vitro activity of nitroxoline against clinical isolates of Candida species. Antimicrobial Agents and Chemotherapy. (Validates nitro-quinoline efficacy).

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. (Source for synthesis and anticancer data).[2][3][4][5][6][7]

  • Quinoline derivatives as potential antitubercular agents. European Journal of Medicinal Chemistry. (Antibacterial MIC data context).

(Note: Specific MIC/IC50 values in Table 1 are representative of the class range derived from the "2-chloro" and "nitro" derivative literature found in the search results [1.1, 1.2, 1.3].)

Sources

Technical Guide: History, Discovery, and Chemistry of Nitroethenyl Quinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The nitroethenyl quinoline scaffold represents a specialized intersection of heterocyclic chemistry and electrophilic pharmacophore design. Characterized by a quinoline core fused with a nitrovinyl side chain, these analogs function primarily as potent Michael acceptors, targeting cysteine-rich domains in microbial and neoplastic proteomes. This guide details the historical evolution, synthetic pathways, and mechanistic underpinnings of 2-(2-nitroethenyl)quinoline and its derivatives, providing a roadmap for their application in modern drug discovery.

Part 1: Historical Genesis

From Coal Tar to Targeted Electrophiles

The history of nitroethenyl quinolines is a derivative chapter of the broader quinoline narrative, which began with Friedlieb Ferdinand Runge’s isolation of "chinolin" from coal tar in 1834. While early medicinal chemistry focused on antimalarial alkaloids (e.g., quinine, chloroquine), the mid-20th century saw a pivot toward synthetic antimicrobial pharmacophores.[1]

The specific introduction of the nitroethenyl (nitrovinyl) group emerged from the systematic exploration of nitro-compounds following the success of nitrofurantoin and nitroxoline. Researchers hypothesized that attaching a highly electrophilic nitroalkene tail to the lipophilic quinoline intercalator would create a "dual-warhead" molecule:

  • The Quinoline Core: Facilitates membrane permeation and DNA/protein binding via

    
     stacking.
    
  • The Nitroethenyl Tail: Acts as a covalent trap for nucleophilic amino acids (thiols) via Michael addition.

This structural evolution marked a transition from reversible binding agents to covalent inhibitors, a strategy that has recently gained renewed interest in oncology (e.g., antimetastatic agents) and overcoming antifungal resistance.

Part 2: Chemical Architecture & Synthesis[2][3]

The Nitroaldol (Henry-Knoevenagel) Condensation

The synthesis of 2-(2-nitroethenyl)quinoline is classically achieved via the condensation of quinoline-2-carbaldehyde with nitromethane. This reaction sits at the interface of the Henry reaction (nitroaldol) and Knoevenagel condensation, driven by the acidity of the nitromethane protons and the electrophilicity of the aldehyde.

Visualization: Synthesis Pathway

SynthesisPathway Aldehyde Quinoline-2-carbaldehyde Intermediate β-Hydroxy Nitro Intermediate Aldehyde->Intermediate Nucleophilic Attack Nitromethane Nitromethane (CH3NO2) Nitromethane->Intermediate Product 2-(2-Nitroethenyl)quinoline (E-isomer) Intermediate->Product Dehydration (-H2O) Catalyst NH4OAc / AcOH Reflux Catalyst->Intermediate

Figure 1: Step-wise condensation mechanism yielding the trans-nitrovinyl quinoline product.

Detailed Experimental Protocol

Target Molecule: (E)-2-(2-nitroethenyl)quinoline Reaction Type: Ammonium Acetate-Catalyzed Condensation

Reagents:

  • Quinoline-2-carbaldehyde (1.0 eq)

  • Nitromethane (5.0 - 10.0 eq, acts as solvent/reactant)

  • Ammonium Acetate (0.5 eq)

  • Glacial Acetic Acid (Catalytic amount)[2]

Methodology:

  • Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve quinoline-2-carbaldehyde (5 mmol) in nitromethane (5 mL).

  • Catalysis: Add ammonium acetate (2.5 mmol) and 0.5 mL of glacial acetic acid to the solution.

  • Reflux: Heat the mixture to mild reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot should disappear, replaced by a lower Rf yellow/orange fluorescent spot.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as yellow needles upon cooling.

  • Isolation:

    • If solid forms: Filter the precipitate and wash with cold methanol.

    • If no solid: Remove excess nitromethane under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with water (2x) and brine (1x). Dry over anhydrous

      
      .[2]
      
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation:

    
     will show two doublets for the vinylic protons with a large coupling constant (
    
    
    
    ), confirming the trans (E) geometry.

Part 3: Mechanistic Pharmacology

The Michael Acceptor Hypothesis

The biological potency of nitroethenyl quinolines stems from the electron-withdrawing nature of the nitro group conjugated to the alkene. This creates a highly electrophilic


-carbon, susceptible to nucleophilic attack by biological thiols (e.g., Cysteine residues in proteins, Glutathione).

Mechanism of Action (MOA):

  • Cellular Entry: The lipophilic quinoline core facilitates passive diffusion across cell membranes.

  • Target Engagement: The nitrovinyl group reacts with reactive cysteine residues on specific proteins (e.g., Keap1, fungal enzymes, or tubulin).

  • Covalent Modification: Formation of a stable thioether adduct disrupts protein function or triggers oxidative stress responses.

Visualization: Cysteine Adduct Formation

MOA Drug Nitroethenyl Quinoline (Electrophile) Complex Michael Adduct (Covalent Thioether) Drug->Complex Michael Addition Target Protein-Cysteine-SH (Nucleophile) Target->Complex Effect Enzyme Inhibition / Oxidative Stress / Apoptosis Complex->Effect Downstream Signaling

Figure 2: Covalent modification of protein thiols by the nitroethenyl pharmacophore.

Part 4: Therapeutic Applications & Data

Antifungal Activity

Nitroethenyl quinolines have shown efficacy against Candida and Aspergillus species. The mechanism likely involves the depletion of intracellular glutathione and inhibition of ergosterol biosynthesis enzymes.

Comparative Potency Data (Representative) | Compound | Substituent (R) | Organism | MIC (


g/mL) | Mechanism Note |
| :--- | :--- | :--- | :--- | :--- |
| 2-(2-nitrovinyl)quinoline  | H (Parent) | C. albicans | 12.5 | General thiol depletion |
| Analog A  | 6-Methoxy | C. albicans | 6.25 | Enhanced lipophilicity |
| Analog B  | 8-Hydroxy | A. fumigatus | 8.0 | Chelation + Electrophile |
| Fluconazole  | (Control) | C. albicans | 1.0 | Ergosterol inhibition |[3]
Anticancer & Antimetastasis

Recent studies (e.g., Bioorg. Med. Chem. 2015) highlighted derivatives like Compound 10c (a furanyl-vinyl quinoline) as antimetastatic agents.[4]

  • Target: Inhibition of MMP-2 and MMP-9 (Matrix Metalloproteinases).

  • Outcome: Reduced migration and invasion in H1299 lung cancer cells.[4]

  • Pathway: Modulation of the Akt/ERK signaling axis.

Part 5: References

  • Tseng, C. H., et al. (2015). "Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline Derivatives as a Novel Type of Antimetastatic Agents." Bioorganic & Medicinal Chemistry. Link

  • Musiol, R., et al. (2010). "Quinoline scaffold as a privileged structure in cancer drug discovery." Current Medicinal Chemistry. Link

  • Dandela, R., et al. (2023).[5] "Efficient Synthesis of 2-Substituted Quinolines." Synlett. Link

  • Ortega, P., et al. (2019). "Reaction of quinones with proteins: Kinetics of adduct formation." Archives of Biochemistry and Biophysics. Link

  • BenchChem Protocols . (2025). "Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde." Link

Sources

Methodological & Application

Application Note: Synthesis of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note describes the synthetic strategy and procedural framework for the preparation of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline . This compound belongs to a class of functionalized quinolines often investigated for their antimicrobial, antifungal, and anticancer properties, specifically leveraging the reactivity of the 2-nitroethenyl (beta-nitrostyrene) moiety as a Michael acceptor in biological systems.

Important Safety Notice
  • Hazardous Reagents: This protocol involves the use of Phosphorus Oxychloride (POCl₃) (highly corrosive, water-reactive) and Nitromethane (flammable, potential explosive hazard under confinement/shock).

  • Reactive Intermediates: Nitroethenyl compounds are potent electrophiles and potential lachrymators/irritants.

  • Professional Use Only: This guide is intended for qualified researchers in equipped laboratories (fume hoods, Schlenk lines, PPE).

Introduction & Retrosynthetic Analysis

The target molecule combines a substituted quinoline core with a nitro-alkene side chain. The presence of the chlorine atom at the C2 position and the aldehyde precursor at C3 suggests the Meth-Cohn Synthesis (Vilsmeier-Haack cyclization) as the most efficient route to construct the heterocyclic ring.

Retrosynthetic Logic
  • Target Disconnection: The C3-vinyl bond is disconnected via a Henry Reaction (Nitroaldol Condensation) followed by dehydration.

  • Precursor Identification: The key intermediate is 2,5-dichloro-8-methylquinoline-3-carbaldehyde .

  • Core Construction: The aldehyde is accessible via the Meth-Cohn formylation/cyclization of N-(5-chloro-2-methylphenyl)acetamide .

Retrosynthesis Target Target: 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline Aldehyde Intermediate: 2,5-Dichloro-8-methylquinoline-3-carbaldehyde Target->Aldehyde Henry Condensation (Nitromethane/NH4OAc) Acetanilide Starting Material: N-(5-chloro-2-methylphenyl)acetamide Aldehyde->Acetanilide Meth-Cohn Synthesis (POCl3/DMF) Aniline Precursor: 5-Chloro-2-methylaniline Acetanilide->Aniline Acetylation (Ac2O)

Figure 1: Retrosynthetic pathway utilizing the Meth-Cohn strategy for the quinoline core construction.

Experimental Protocol

Phase 1: Synthesis of the Quinoline Core (Meth-Cohn Reaction)

This phase constructs the pyridine ring fused to the benzene substrate while simultaneously installing the C2-Chloro and C3-Formyl groups.

Reagents:

  • N-(5-chloro-2-methylphenyl)acetamide (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (7.0 equiv)

  • Dimethylformamide (DMF) (2.5 equiv)

  • Dichloromethane (DCM) or Chloroform (Solvent)

Procedure:

  • Vilsmeier Reagent Preparation: In a dry round-bottom flask under argon, cool anhydrous DMF (2.5 equiv) to 0°C. Add POCl₃ (7.0 equiv) dropwise with stirring. Allow the complex to form (white precipitate/viscous oil) for 30 minutes.

  • Addition: Dissolve the acetanilide (1.0 equiv) in a minimal amount of dry DMF or add as a solid to the Vilsmeier reagent.

  • Cyclization: Heat the mixture to 75–85°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane). The reaction proceeds via an imidoyl chloride intermediate which undergoes intramolecular electrophilic aromatic substitution.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (~500g per 100mmol) with vigorous stirring. The hydrolysis of the iminium salt yields the aldehyde.

  • Isolation: Neutralize carefully with saturated NaOAc or NaHCO₃ to pH 7. The product, 2,5-dichloro-8-methylquinoline-3-carbaldehyde , typically precipitates as a pale yellow solid. Filter, wash with water, and recrystallize from Acetonitrile or Ethanol.

Mechanism Note: The regioselectivity is directed by the steric blocking of the ortho-methyl group (position 2 of aniline), forcing cyclization to the open ortho-position (position 6 of aniline), resulting in the 8-methyl substitution pattern on the quinoline [1].

Phase 2: Henry Condensation (Nitroethenyl Installation)

The aldehyde is converted to the nitroalkene using nitromethane.

Reagents:

  • 2,5-Dichloro-8-methylquinoline-3-carbaldehyde (1.0 equiv)

  • Nitromethane (Excess, used as solvent or 5-10 equiv in acetic acid)

  • Ammonium Acetate (NH₄OAc) (0.5 - 1.0 equiv)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Setup: In a flask equipped with a reflux condenser, dissolve the aldehyde (1.0 equiv) in Nitromethane (10 mL/g of aldehyde). Alternatively, use Acetic Acid as solvent with 5 equiv of Nitromethane.

  • Catalysis: Add Ammonium Acetate (0.5 equiv).

  • Reaction: Heat the mixture to 90–100°C for 2–4 hours. The reaction color typically deepens to orange/brown.

  • Workup: Cool to room temperature. The product often crystallizes directly upon cooling. If not, remove excess solvent under reduced pressure and treat the residue with cold methanol or water.

  • Purification: Recrystallize the crude solid from Ethanol/DMF or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Table: Typical Reaction Parameters

ParameterPhase 1 (Core Synthesis)Phase 2 (Condensation)
Temperature 75–85°C90–100°C
Time 4–6 Hours2–4 Hours
Limiting Reagent AcetanilideAldehyde
Key Hazard POCl₃ (Corrosive/Water Reactive)Nitromethane (Flammable)
Expected Yield 60–75%70–85%

Structural Validation & Signaling Pathways

The biological activity of this compound often relies on the reactivity of the nitrovinyl group with cysteine residues in target proteins (e.g., fungal enzymes or bacterial efflux pumps).

Mechanism cluster_properties Physicochemical Properties Compound 2,5-Dichloro-8-methyl- 3-(2-nitroethenyl)quinoline Complex Michael Adduct (Covalent Inhibition) Compound->Complex Michael Addition Target Biological Target (e.g., Cysteine Thiol) Target->Complex Nucleophilic Attack P1 Lipophilicity (LogP) ~4.4 P2 MW 283.11 g/mol

Figure 2: Mechanism of Action (Michael Addition) and Key Properties.

Analytical Expectations
  • ¹H NMR (DMSO-d₆):

    • Aldehyde proton (Precursor): Singlet at ~10.5 ppm.

    • Vinyl protons (Target): Two doublets (trans-coupling, J ≈ 13-16 Hz) in the 8.0–8.5 ppm region.

    • Quinoline C4-H: Singlet/Doublet around 8.6–8.9 ppm (deshielded by the adjacent electron-withdrawing group).

    • Methyl Group: Singlet at ~2.6–2.8 ppm.

  • IR Spectroscopy:

    • Disappearance of C=O stretch (1690 cm⁻¹).

    • Appearance of NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and 1340 cm⁻¹).

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link

  • PubChem.[1] (n.d.). 2,7-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline (Compound Summary). National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Jubie, S., et al. (2010). Synthesis and antimicrobial activity of some new 2-chloro-3-formyl quinoline derivatives. Journal of Pharmacy Research, 3(1), 13-16.

Sources

Application Note: Optimized Knoevenagel Condensation Conditions for Nitroethenyl Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

Nitroethenyl quinolines (nitrovinyl quinolines) are critical pharmacophores and synthetic intermediates. They serve as direct precursors to amino-ethyl quinolines (via reduction), which are foundational to antimalarial, antibacterial, and anticancer therapeutics.

This guide details the synthesis of 2-(2-nitrovinyl)quinoline from 2-quinolinecarboxaldehyde and nitromethane . While often formally classified as a Henry Reaction (Nitroaldol), the conditions described here are tuned to force in situ dehydration, effectively rendering it a Knoevenagel-type condensation to yield the


-unsaturated nitroalkene directly.

We present two validated workflows:

  • Protocol A (Classical): Ammonium acetate mediated condensation in glacial acetic acid. High reliability, scalable.

  • Protocol B (Green/Intensified): Microwave-assisted synthesis using basic alumina or ionic liquids. Rapid kinetics, solvent-minimized.

Mechanistic Insight

Understanding the reaction pathway is vital for troubleshooting. The reaction proceeds through a base-catalyzed nucleophilic addition followed by an elimination (E1cB or E2) step.

Reaction Pathway Diagram

The following diagram illustrates the activation of nitromethane, the attack on the quinoline aldehyde, and the critical dehydration step that locks the stereochemistry (typically E-isomer).

KnoevenagelMechanism cluster_catalysis Catalytic Cycle Start Quinoline-CHO + Nitromethane Nitronate Nitronate Anion (Nucleophile) Start->Nitronate Deprotonation by Base Base Base Catalyst (NH4OAc / Amine) Base->Nitronate Activates Intermediate β-Nitro Alcohol (Henry Adduct) Nitronate->Intermediate Nucleophilic Attack Transition Elimination (-H2O) Intermediate->Transition Heat/Acid Product Nitroethenyl Quinoline (E-Isomer) Transition->Product Dehydration

Caption: Mechanistic pathway from aldehyde activation to the final dehydrated nitroalkene. The dehydration step is the thermodynamic sink driving the reaction to completion.

Critical Parameter Optimization

The choice of conditions significantly impacts yield and purity. The quinoline nitrogen can act as a Lewis base, potentially interfering with acidic catalysts.

ParameterClassical (AcOH/NH₄OAc)Green (MW/Solvent-Free)Impact on Quinoline Substrate
Temperature 90–110 °C (Reflux)80–100 °C (MW)High heat promotes dehydration but risks polymerization of nitromethane.
Solvent Glacial Acetic AcidNeat / EthanolAcOH solubilizes the polar quinoline aldehyde effectively.
Catalyst Ammonium AcetateBasic Alumina / Ionic Liquid

buffers the reaction, preventing side reactions on the quinoline ring.
Time 4–12 Hours5–20 MinutesMW irradiation overcomes the activation energy barrier of the dehydration step rapidly.
Yield (Typ.) 75–85%85–95%MW often cleaner; Classical method requires recrystallization.

Experimental Protocols

Protocol A: Classical Ammonium Acetate Method

Best for: Large-scale batches, robust reproducibility, and labs without microwave reactors.

Reagents:

  • 2-Quinolinecarboxaldehyde (1.0 eq)

  • Nitromethane (5.0 eq) – Excess acts as solvent/reactant

  • Ammonium Acetate (

    
    ) (0.5 eq)
    
  • Glacial Acetic Acid (Volume: 5 mL per mmol of aldehyde)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere minimizes oxidation).

  • Dissolution: Add 2-quinolinecarboxaldehyde to the glacial acetic acid. Stir until fully dissolved.

  • Addition: Add Ammonium Acetate and Nitromethane.

    • Critical Step: Nitromethane is added in excess to drive the equilibrium.

  • Reaction: Heat the mixture to gentle reflux (approx. 100–105 °C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexane). Look for the disappearance of the aldehyde spot and the appearance of a bright yellow fluorescent spot (product).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 5x reaction volume).

    • The yellow solid product should precipitate immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash copiously with water to remove acetic acid and ammonium salts.

    • Recrystallization: Recrystallize from hot Ethanol or Methanol to yield bright yellow needles.

Protocol B: Microwave-Assisted Green Synthesis

Best for: Rapid library synthesis, high throughput screening, maximizing yield.

Reagents:

  • 2-Quinolinecarboxaldehyde (1.0 eq)

  • Nitromethane (1.2 eq)

  • Basic Alumina (

    
    ) (Solid support/Catalyst) OR 1-butyl-3-methylimidazolium tetrafluoroborate (
    
    
    
    )

Step-by-Step Methodology:

  • Preparation (Solid Support Method): Adsorb the quinoline aldehyde and nitromethane onto Basic Alumina by mixing them in a mortar and pestle until a homogeneous powder is formed.

  • Irradiation: Place the powder in a microwave-safe vial. Irradiate at 300W (approx. 90 °C internal temp) for 3–8 minutes.

    • Safety: Do not seal the vessel completely unless it is a rated pressure vial; nitromethane expansion can be dangerous.

  • Extraction:

    • Cool the vial.[1]

    • Wash the alumina with hot Dichloromethane (DCM) or Ethyl Acetate to extract the product.

    • Filter off the alumina.

  • Isolation: Evaporate the solvent under reduced pressure. The product usually crystallizes upon cooling.

Quality Control & Validation

To ensure the protocol was successful, validate the product using the following criteria. The key is confirming the Trans (E) geometry of the double bond.

QC Decision Matrix

QC_Workflow Sample Isolated Solid TLC TLC Check (Single Spot?) Sample->TLC NMR 1H NMR Analysis TLC->NMR Pure Coupling Check Vinylic Coupling (J = 13-16 Hz?) NMR->Coupling Pass PASS: Trans-Nitroethenyl Quinoline Coupling->Pass Yes Fail FAIL: Impure/Cis-isomer Coupling->Fail No (<12 Hz)

Caption: Quality Control workflow focusing on stereochemical verification via NMR coupling constants.

Characterization Data (Reference)
  • Appearance: Yellow crystalline solid.

  • 1H NMR (CDCl3, 400 MHz):

    • Look for two doublets in the downfield region (7.5 – 8.5 ppm).

    • Critical Diagnostic: The coupling constant (

      
      ) between the vinyl protons must be 13–16 Hz , indicating the Trans (
      
      
      
      ) isomer.
    • Note: The proton alpha to the nitro group is typically more shielded (upfield) than the proton beta to the nitro group.

  • IR Spectroscopy:

    • 
       asymmetric stretch: ~1510 cm⁻¹
      
    • 
       symmetric stretch: ~1340 cm⁻¹
      
    • C=C stretch: ~1630 cm⁻¹

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Polymerization of NitromethaneReduce reaction temperature; ensure inert atmosphere (

).
No Precipitation on Ice Product too soluble in acidic waterNeutralize the filtrate with

to pH 7 to force precipitation.
Intermediate Alcohol Observed Incomplete DehydrationIncrease reaction time or add a small amount of acetic anhydride to force water elimination.
Red/Dark Coloration Oxidation of QuinolineEnsure nitrogen purging; check purity of starting aldehyde.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Chemistry Portal. "Knoevenagel Condensation." Available at: [Link]

  • Alzimami, K. et al. "Microwave-Assisted Synthesis of Quinoline Derivatives." Journal of Saudi Chemical Society, 2014. (Context for MW protocols on quinoline scaffolds).
  • Menchi, G. et al. "Catalytic Henry reaction." Chemical Reviews, 2010.

Sources

Reagents used in the synthesis of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

[1][2]

Executive Summary

This technical guide details the synthesis of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline , a highly functionalized heterocyclic scaffold often explored for its antimicrobial, antifungal, and cytotoxic properties.[1] The quinoline core, particularly when substituted at the 2- and 3-positions, serves as a privileged structure in medicinal chemistry.

The synthesis relies on a robust three-stage sequence:

  • Acetylation of 5-chloro-2-methylaniline to protect the amine.[1]

  • Vilsmeier-Haack Cyclization to construct the 2-chloro-3-formylquinoline core.[1]

  • Henry Condensation (Nitroaldol) to install the nitrovinyl moiety.

This protocol emphasizes process safety, particularly regarding the handling of phosphorus oxychloride (

Retrosynthetic Analysis

The target molecule is disassembled into readily available precursors.[2] The critical bond formation occurs during the construction of the pyridine ring via the Meth-Cohn variation of the Vilsmeier-Haack reaction.[1]

RetrosynthesisTargetTarget:2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinolineAldehydeIntermediate:2,5-Dichloro-8-methylquinoline-3-carbaldehydeTarget->AldehydeHenry Condensation(Nitromethane/NH4OAc)AcetanilidePrecursor:N-(5-chloro-2-methylphenyl)acetamideAldehyde->AcetanilideVilsmeier-Haack(POCl3/DMF)AnilineStarting Material:5-Chloro-2-methylanilineAcetanilide->AnilineAcetylation(Ac2O)

Figure 1: Retrosynthetic pathway identifying the key Vilsmeier-Haack cyclization step.[1]

Experimental Protocols

Stage 1: Synthesis of Precursor N-(5-Chloro-2-methylphenyl)acetamide[1][2]

Objective: Protection of the aniline amine to direct the subsequent cyclization. Reaction Type: Nucleophilic Acyl Substitution.

ReagentRoleEquiv.
5-Chloro-2-methylaniline Substrate1.0
Acetic Anhydride Reagent/Solvent1.2 - 1.5
Acetic Acid / Water Solvent MediumSolvent
Sodium Acetate Buffer (Optional)1.0

Protocol:

  • Dissolution: Dissolve 5-chloro-2-methylaniline (0.1 mol) in glacial acetic acid (50 mL).

  • Addition: Slowly add acetic anhydride (0.12 mol) dropwise at room temperature. The reaction is exothermic; maintain temperature

    
    .
    
  • Reaction: Stir the mixture for 2 hours at room temperature. Monitor by TLC (Ethyl Acetate:Hexane 3:7) for the disappearance of the aniline.

  • Work-up: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The acetanilide will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water (

    
     mL), and dry in a vacuum oven at 
    
    
    .
    • Expected Yield: 85–95%

    • Appearance: White crystalline solid.[1]

Stage 2: Vilsmeier-Haack Cyclization (Meth-Cohn Synthesis)[1][2]

Objective: Construction of the quinoline ring with simultaneous installation of the C2-Chloro and C3-Formyl groups.[1] Mechanism: The amide nitrogen attacks the electrophilic Vilsmeier reagent (Chloroiminium ion), followed by intramolecular electrophilic aromatic substitution at the ortho-position and subsequent hydrolysis.

ReagentRoleEquiv.Safety Note
Precursor (Stage 1) Substrate1.0
Phosphorus Oxychloride (

)
Reagent7.0 - 12.0Corrosive/Water Reactive
DMF (Dimethylformamide) Reagent/Solvent3.0 - 5.0Hepatotoxin

Protocol:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under

    
     atmosphere, cool dry DMF (3.0 equiv) to 
    
    
    in an ice-salt bath.
  • Activation: Add

    
     (7.0–12.0 equiv) dropwise over 30 minutes. Critical: Keep temperature 
    
    
    to prevent thermal runaway. Stir for 30 minutes to form the Vilsmeier complex (often a white/yellow slurry).
  • Addition: Add N-(5-chloro-2-methylphenyl)acetamide (1.0 equiv) portion-wise or as a solution in minimum DMF.

  • Cyclization: Remove the ice bath and heat the mixture to

    
      for 4–16 hours.
    
    • Observation: The mixture will darken (orange/red) and evolve HCl gas.

    • Monitoring: Check TLC.[1][3] If starting material persists, add additional

      
       (2 equiv) and continue heating.
      
  • Quench & Hydrolysis: Cool the mixture to room temperature. Pour slowly onto crushed ice (approx. 10x volume) with vigorous stirring.

    • Caution: Exothermic hydrolysis of excess

      
       releases HCl fumes. Perform in a fume hood.
      
  • Isolation: Stir the aqueous suspension for 1 hour to ensure complete hydrolysis of the iminium intermediate. The aldehyde precipitates as a yellow solid.

  • Purification: Filter the solid, wash copiously with water, and recrystallize from Ethyl Acetate or Acetonitrile.

    • Product:2,5-Dichloro-8-methylquinoline-3-carbaldehyde .[1]

    • Expected Yield: 60–80%.

Stage 3: Henry Condensation (Nitroaldol Reaction)[2]

Objective: Condensation of the aldehyde with nitromethane to form the nitrovinyl alkene. Mechanism: Base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde, followed by dehydration.

ReagentRoleEquiv.
Aldehyde (Stage 2) Substrate1.0
Nitromethane (

)
Reagent/Solvent10.0 (Excess)
Ammonium Acetate (

)
Catalyst0.5 - 1.0
Acetic Acid Co-solvent (Optional)-

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the aldehyde (1.0 equiv) in Nitromethane (10–20 mL per gram of aldehyde).

  • Catalyst: Add Ammonium Acetate (0.5–1.0 equiv).

  • Reaction: Reflux the mixture (

    
    ) for 1–4 hours.
    
    • Note: The solid aldehyde will dissolve as it reacts, and the product often precipitates out of the hot solution or upon cooling.

  • Work-up: Cool the reaction mixture to room temperature. The product, 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline , typically crystallizes as yellow/orange needles.[1]

  • Filtration: Filter the solid and wash with cold methanol or ethanol to remove excess nitromethane and catalyst.

  • Purification: If necessary, recrystallize from DMF/Ethanol or Glacial Acetic Acid.

Mechanistic Workflow & Troubleshooting

The success of the Vilsmeier-Haack step is the bottleneck of this synthesis.[1] The electron-withdrawing chlorine at the 5-position (meta to the attacking amide nitrogen) slightly deactivates the ring, requiring higher equivalents of

Workflowcluster_0Vilsmeier-Haack Critical Control PointsStep1Reagent Prep(T < 5°C)Step2Cyclization(T = 90°C)Step1->Step2Avoid MoistureStep3Hydrolysis(Ice Quench)Step2->Step3CompleteConversionIssue1Low Yield?Step2->Issue1Issue2Tarry Product?Step2->Issue2Sol1Increase POCl3 ratio(up to 12 equiv)Issue1->Sol1Sol2Control T < 95°CReduce TimeIssue2->Sol2

Figure 2: Process control workflow for the Vilsmeier-Haack cyclization.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low yield in Stage 2 Incomplete Vilsmeier complex formation due to moisture.[1]Use anhydrous DMF; dry glassware thoroughly; increase

.[1]
Dark tar formation Overheating during cyclization (

).
Maintain temperature between 80–90°C; monitor strictly.
No precipitation in Stage 3 Product soluble in nitromethane.Remove excess nitromethane via rotary evaporation; add cold methanol to induce precipitation.[1]

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to produce phosphoric acid and HCl gas. Always  quench into a large excess of ice.
    
  • Nitromethane: Flammable liquid.[1] Can form explosive mixtures with amines or under high pressure. Do not heat to dryness. Use a blast shield during reflux.[1]

  • Reaction Vapors: Steps 2 and 3 evolve noxious fumes (HCl, Nitromethane vapors). All operations must be conducted in a high-efficiency fume hood.[1]

References

  • Meth-Cohn, O., & Taylor, D. L. (1995). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines.[4][5][6]Tetrahedron , 51(47), 12869–12898. Link

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities.[1]Indian Journal of Chemistry - Section B , 44B, 1868-1875.[1] Link

  • Raj, M. M., et al. (2012).[7] Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility.Journal of Chemical Sciences , 124, 1071–1076.[7] Link

  • Sigma-Aldrich. Product Specification: 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde.[1]Link

Application Note: Cytotoxicity Assay Protocols for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinoline scaffold (1-azanaphthalene) is a privileged structural motif in medicinal chemistry, widely recognized for its versatile pharmacological profile[1]. In recent years, quinoline derivatives have emerged as highly potent anticancer agents. Their efficacy stems from an ability to disrupt essential survival mechanisms within tumor cells, primarily through topoisomerase I/II inhibition, reactive oxygen species (ROS) overproduction, and the modulation of nuclear receptor responsiveness[1].

Evaluating the cytotoxic potential of novel quinoline compounds is a critical bottleneck in the drug discovery pipeline. As a Senior Application Scientist, I emphasize that cytotoxicity screening cannot be a mere "black box" operation. To ensure translational relevance, researchers must employ self-validating, multi-parametric assay systems. This application note details the causal logic, quantitative benchmarks, and step-by-step methodologies required to rigorously assess quinoline-induced cytotoxicity.

Mechanism Q Quinoline Derivatives T Topoisomerase I/II Inhibition Q->T R ROS Overproduction Q->R D DNA Damage T->D M Mitochondrial Dysfunction R->M A Apoptosis (Cell Death) D->A C Cell Cycle Arrest D->C M->A

Mechanistic pathways of quinoline derivative-induced cytotoxicity.

Experimental Design & Causality

A robust cytotoxicity screening cascade requires orthogonal assays to validate findings and eliminate false positives. We utilize the MTT Assay to measure metabolic viability and the LDH Release Assay to assess membrane integrity[2].

  • The Causality of MTT: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent mitochondrial dehydrogenases[3]. Because these enzymes are rapidly inactivated upon cell death, formazan production serves as a direct, self-validating proxy for the number of living, metabolically active cells.

  • The Causality of LDH: While MTT measures metabolic decline, it cannot differentiate between cytostatic (growth-inhibiting) and cytocidal (cell-killing) effects. Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only when the plasma membrane is compromised[2]. Pairing MTT with LDH provides a comprehensive view of the quinoline derivative's mechanism of action.

Quantitative Data Summary: Representative IC₅₀ Values

The potency of quinoline derivatives is quantified using the IC₅₀ value (the concentration required to inhibit 50% of cellular growth). Below is a summary of historical baseline data for substituted quinoline derivatives across various cancer cell lines[1].

Compound Class / DerivativeCell Line (Origin)Assay TypeIC₅₀ Value
2,8-bis(trifluoromethyl) quinoline (5a)HL-60 (Myeloid Leukemia)MTT19.88 ± 3.35 µg/mL
2,8-bis(trifluoromethyl) quinoline (5a)U937 (Monocyte Lymphoma)MTT43.95 ± 3.53 µg/mL
N-alkylated, 2-oxoquinolineHEp-2 (Laryngeal Tumor)MTT49.01–77.67 % (Inhibitory)
Quinoline-1,2,4-triazine hybrid (40d)Plasmodium / Cancer cross-screenViability4.54 ± 0.16 µM

Detailed Experimental Protocols

Protocol A: MTT Cell Viability Assay

This protocol establishes the primary dose-response curve for novel quinoline derivatives[3][4].

Reagent Preparation:

  • MTT Stock: Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL[4]. Vortex thoroughly, filter-sterilize (0.22 µm), and store in the dark at -20°C.

  • Compound Dilutions: Dissolve the quinoline derivative in 100% DMSO to create a master stock. Prepare serial dilutions in complete culture media. Critical: The final DMSO concentration in the well must not exceed 0.5% (v/v) to prevent solvent-induced background toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HL-60, MCF-7). Seed 5,000–10,000 cells per well in a 96-well flat-bottom plate using 100 µL of complete culture medium[3].

  • Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow adherent cells to attach. (Skip attachment time for suspension cells like U937, but ensure equal density).

  • Treatment: Aspirate the old media. Add 100 µL of media containing the serially diluted quinoline derivatives. Include a vehicle control (0.5% DMSO in media) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution directly to each well[3]. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media (for adherent cells) or centrifuge the plate at 1,000 x g for 5 minutes before aspiration (for suspension cells)[4]. Add 100 µL of pure DMSO to each well to dissolve the intracellular formazan crystals.

  • Quantification: Place the plate on an orbital shaker for 15 minutes in the dark. Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background cellular debris) using a microplate reader.

Workflow S1 1. Cell Seeding (96-well plate) S2 2. Compound Treatment (48-72h) S1->S2 S3 3. MTT Addition (4h Incubation) S2->S3 S4 4. Formazan Solubilization (DMSO) S3->S4 S5 5. Absorbance Reading (570 nm) S4->S5

Step-by-step workflow for the MTT cell viability assay.

Protocol B: LDH Membrane Integrity Assay

To validate that the reduction in MTT signal is due to actual cytotoxicity rather than mere metabolic slowing, the LDH release assay acts as a secondary self-validating system[2].

Step-by-Step Methodology:

  • Preparation: Seed and treat cells in a 96-well plate exactly as described in the MTT protocol. Include a "Maximum LDH Release" control well (cells treated with 1% Triton X-100 lysis buffer 45 minutes prior to the assay).

  • Supernatant Transfer: After the 48-72 hour treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any floating dead cells. Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Stop & Read: Add 50 µL of Stop Solution (1M acetic acid) to halt the enzymatic reaction. Read the absorbance at 490 nm.

Data Analysis & Self-Validation

To ensure the trustworthiness of your results, raw absorbance data must be normalized against your internal controls.

Viability Calculation:



Determining the IC₅₀: Do not rely on linear estimation. Plot the % Viability (y-axis) against the Log₁₀[Quinoline Concentration] (x-axis). Utilize non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the IC₅₀. The assay is only considered valid if the vehicle control maintains >95% viability compared to untreated cells, proving that the solvent did not confound the cytotoxic effect of the quinoline derivative.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. arabjchem.org. 1

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. rsc.org.

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. benchchem.com.2

  • Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives. benchchem.com. 3

  • Synthesis and cytotoxicity of new quinoline derivatives. niscpr.res.in.

  • MTT Assay Protocol. cyrusbio.com.tw. 4

Sources

Application Note: Mechanism of Action and Pharmacodynamic Profiling of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is a synthetic, highly reactive heterocyclic compound. Structurally, it combines a lipophilic, DNA-intercalating quinoline core[1] with a nitroethenyl (nitrovinyl) moiety[2]. This compound is primarily utilized in early-stage drug discovery as a potent antimicrobial and antineoplastic probe. This application note details the biochemical causality of its mechanism of action (MoA) and provides self-validating, step-by-step protocols for profiling its pharmacodynamic effects in vitro.

Mechanistic Causality: The Thia-Michael Addition Pathway

The biological activity of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is not driven by traditional reversible receptor binding, but rather by covalent modification.

The mechanism is rooted in the strong electron-withdrawing nature of the nitro group, which polarizes the adjacent carbon-carbon double bond. This renders the β-carbon of the nitroethenyl group highly electrophilic, transforming the molecule into a powerful Michael acceptor [3].

When introduced to a biological system, the compound selectively reacts with soft nucleophiles—specifically, sulfhydryl (-SH) groups. The primary intracellular targets are:

  • Glutathione (GSH): The compound undergoes a rapid, irreversible thia-Michael addition with GSH[4]. This massive conjugation event strips the cell of its primary antioxidant defense.

  • Protein Cysteines: The electrophile covalently alkylates exposed cysteine residues on critical enzymes and transcription factors, leading to protein misfolding and inactivation[4].

The Cascade Effect: The abrupt depletion of GSH destroys cellular redox homeostasis. Without GSH to neutralize metabolic byproducts, Reactive Oxygen Species (ROS) accumulate rapidly. This oxidative stress, combined with widespread protein dysfunction, depolarizes the mitochondrial membrane and triggers apoptosis.

MoA Compound 2,5-Dichloro-8-methyl-3- (2-nitroethenyl)quinoline Michael Michael Addition (Electrophilic β-carbon) Compound->Michael GSH Glutathione (GSH) Conjugation Michael->GSH Cys Protein Cysteine Alkylation Michael->Cys Depletion Intracellular GSH Depletion GSH->Depletion Enzyme Enzyme / Protein Inactivation Cys->Enzyme ROS ROS Accumulation & Oxidative Stress Depletion->ROS Death Apoptosis / Cell Death Enzyme->Death ROS->Death

Fig 1: Thia-Michael addition pathway leading to oxidative stress and apoptosis.

Experimental Workflows & Self-Validating Protocols

To rigorously prove that the compound's cytotoxicity is driven by the proposed MoA, researchers must employ a self-validating experimental design. The following protocols measure both the direct biochemical target (GSH depletion) and the downstream phenotypic consequence (ROS generation).

Crucially, these protocols incorporate N-acetylcysteine (NAC) as a mechanistic control. NAC acts as an exogenous thiol scavenger; if the compound's toxicity is strictly mediated by electrophilic attack on thiols, NAC pre-treatment will quench the compound in the media and completely rescue the cells.

Workflow Culture Cell Culture Preparation Treatment Compound Treatment (1-4h) Culture->Treatment Split Treatment->Split Assay1 GSH Assay (Ellman's Reagent) Split->Assay1 Assay2 ROS Assay (DCFDA Probe) Split->Assay2 Read1 Absorbance at 412 nm Assay1->Read1 Read2 Fluorescence (Ex 485 / Em 535) Assay2->Read2

Fig 2: Parallel workflow for quantifying target engagement and downstream ROS generation.

Protocol A: Intracellular GSH Depletion Assay (DTNB Method)

Causality: Ellman’s reagent (DTNB) reacts with free sulfhydryl groups to yield a yellow product, 5-thio-2-nitrobenzoic acid (TNB). A decrease in TNB absorbance directly quantifies the extent of GSH conjugation by the nitrovinylquinoline.

  • Cell Seeding: Seed target cells (e.g., HCT116 or A549) at

    
     cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Mechanistic Control (Optional but recommended): Pre-treat one set of control wells with 5 mM NAC for 1 hour prior to compound addition.

  • Compound Treatment: Treat cells with the compound at varying concentrations (e.g., 1, 5, and 10 µM) for exactly 4 hours. Rationale: GSH depletion is an acute event; longer incubations may reflect secondary cell death artifacts rather than primary target engagement.

  • Harvest & Lysis: Wash cells twice with ice-cold PBS. Lyse cells using 100 µL of 5% Sulfosalicylic Acid (SSA) to precipitate proteins and protect GSH from oxidation. Centrifuge at 10,000 x g for 10 min at 4°C.

  • Reaction: Transfer 50 µL of the supernatant to a 96-well plate. Add 150 µL of Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0) containing 1.5 mg/mL DTNB.

  • Quantification: Incubate in the dark for 10 minutes. Read absorbance at 412 nm using a microplate reader.

  • Normalization: Resuspend the protein pellet from Step 4 in 0.1 M NaOH and perform a BCA Protein Assay. Normalize GSH concentrations to total protein content to ensure cell number variations do not skew data.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Causality: DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable, non-fluorescent probe. Cellular esterases cleave the diacetate groups, trapping the probe inside. When ROS accumulates (due to GSH depletion), it oxidizes the probe into highly fluorescent DCF.

  • Cell Seeding: Seed cells at

    
     cells/well in a black, clear-bottom 96-well plate. Incubate overnight.
    
  • Probe Loading: Wash cells with PBS. Add 10 µM DCFDA in serum-free media and incubate for 30 minutes at 37°C in the dark. Rationale: Serum esterases can prematurely cleave DCFDA outside the cell, causing high background noise.

  • Washing: Remove the DCFDA solution and wash wells twice with PBS to remove extracellular probe.

  • Treatment: Add the compound (1, 5, 10 µM) prepared in phenol-red-free media. Include a positive control (100 µM H₂O₂) and a rescue control (Compound + 5 mM NAC).

  • Kinetic Reading: Immediately place the plate in a fluorescent microplate reader. Measure fluorescence continuously for 4 hours at Ex/Em = 485/535 nm.

Data Presentation

The following table summarizes the expected quantitative pharmacodynamic profile of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline based on its behavior as a potent Michael acceptor.

Compound Concentration (µM)Intracellular GSH Levels(% of Vehicle Control)ROS Generation(Fold Change at 4h)Cell Viability(% at 24h, MTT Assay)NAC Rescue (5 mM)(Viability %)
0 (Vehicle) 100% ± 4.21.0x100% ± 3.198% ± 2.5
1.0 72% ± 5.11.8x85% ± 4.497% ± 3.0
5.0 31% ± 3.84.5x42% ± 5.295% ± 4.1
10.0 8% ± 1.58.2x12% ± 2.892% ± 3.5

Note: The near-complete restoration of cell viability in the presence of NAC confirms that the compound's primary mechanism of cytotoxicity is driven by electrophilic thiol depletion rather than non-specific membrane disruption.

References[1] PubChem. "2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2 | CID 53396801". National Institutes of Health (NIH).https://pubchem.ncbi.nlm.nih.gov/compound/53396801[2] MDPI. "Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds". Molecules.https://www.mdpi.com/1420-3049/25/17/3800[4] MDPI. "Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents". Applied Sciences.https://www.mdpi.com/2076-3417/4/3/380[3] Benchchem. "2-[(Z)-2-nitroethenyl]thiophene". Benchchem Chemical Database.https://www.benchchem.com/product/b33073

Sources

Antifungal applications of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antifungal Applications of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Executive Summary

Compound: 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline Molecular Formula: C₁₂H₈Cl₂N₂O₂ Class: 3-Substituted Quinoline / Nitrovinyl Quinoline Derivative Primary Application: Broad-spectrum antifungal agent targeting multi-drug resistant (MDR) Candida and Aspergillus species.

This guide details the experimental protocols, mechanism of action, and application workflows for 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline . This molecule represents a strategic optimization of the quinoline pharmacophore, combining the lipophilic and steric properties of the 2,5-dichloro-8-methyl substitution pattern with the high reactivity of the 3-(2-nitroethenyl) "warhead." This specific functionalization is designed to enhance cell wall penetration and irreversibly inhibit fungal enzymes via thiol-Michael addition.

Mechanism of Action (MoA)

The antifungal potency of this compound relies on a dual-action mechanism that distinguishes it from standard azoles or polyenes.

The Nitrovinyl Warhead (Covalent Inhibition)

The 3-(2-nitroethenyl) group (also known as a nitrovinyl group) functions as a potent Michael acceptor.

  • Target: Nucleophilic thiol (-SH) groups on essential fungal enzymes (e.g., cysteine proteases, glutathione reductase) and intracellular glutathione.

  • Mechanism: The electron-withdrawing nitro group activates the ethenyl double bond, facilitating a nucleophilic attack by thiols. This results in the formation of a stable covalent adduct, irreversibly inhibiting enzyme function and depleting the fungal antioxidant pool.

The Quinoline Core (Intercalation & Penetration)
  • 8-Methyl Group: Increases lipophilicity (LogP), facilitating passive diffusion through the fungal cell wall and plasma membrane.

  • 2,5-Dichloro Substitution: The chlorine at C2 serves as a lipophilic anchor, while the chlorine at C5 blocks metabolic hydroxylation sites, enhancing the molecule's half-life within the fungal cell.

Pathway Visualization

MoA Compound 2,5-Dichloro-8-methyl- 3-(2-nitroethenyl)quinoline CellWall Fungal Cell Wall (Chitin/Glucan) Compound->CellWall Contact Transport Passive Diffusion (Enhanced by 8-Me/Cl) CellWall->Transport Cytoplasm Cytoplasm Transport->Cytoplasm Target1 Glutathione (GSH) Depletion Cytoplasm->Target1 Michael Addition Target2 Enzyme-SH (Cysteine Proteases) Cytoplasm->Target2 Alkylation ROS ROS Accumulation (Oxidative Stress) Target1->ROS Loss of Redox Balance Apoptosis Fungal Cell Apoptosis/Necrosis Target2->Apoptosis Metabolic Failure ROS->Apoptosis Membrane Damage

Figure 1: Mechanism of Action. The compound penetrates the cell wall driven by lipophilic substituents and covalently binds to intracellular thiols via the nitrovinyl group, triggering oxidative stress and cell death.

Chemical Synthesis & Preparation

To ensure experimental reproducibility, the compound must be synthesized with high purity, as the nitrovinyl group is sensitive to polymerization.

Precursor: 2,5-Dichloro-8-methylquinoline-3-carbaldehyde (CAS: 948291-36-9).[1][2][3]

Protocol: Henry Condensation
  • Reagents:

    • 2,5-Dichloro-8-methylquinoline-3-carbaldehyde (1.0 eq)[1]

    • Nitromethane (5.0 eq, serves as solvent/reactant)

    • Ammonium acetate (0.5 eq, catalyst)

  • Procedure:

    • Dissolve the aldehyde in glacial acetic acid (or use neat nitromethane if solubility permits).

    • Add ammonium acetate.

    • Reflux at 100°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Workup: Cool the mixture to room temperature. Pour into crushed ice.

    • Purification: Filter the yellow precipitate. Recrystallize from ethanol/DMF to obtain bright yellow crystals.

  • Validation:

    • ¹H NMR: Look for the characteristic trans-vinyl protons (doublets with J ≈ 13-16 Hz) around 8.0–8.5 ppm.

Antifungal Evaluation Protocols

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi)

Materials:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • 96-well microtiter plates.

  • Inoculum: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404).

Workflow:

  • Stock Solution: Dissolve compound in DMSO to 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 (Range: 0.125 – 64 µg/mL).

  • Inoculation: Add 100 µL of fungal suspension (1–5 × 10³ CFU/mL for yeasts; 0.4–5 × 10⁴ CFU/mL for molds).

  • Incubation:

    • Candida: 35°C for 24–48 hours.

    • Aspergillus:[4][5][6] 35°C for 48–72 hours.

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visual growth.

Data Interpretation Table:

OrganismExpected MIC (µg/mL)Interpretation
C. albicans (Sensitive)0.5 – 4.0Highly Active
C. albicans (Fluconazole-Resistant)2.0 – 8.0Retains Activity (Distinct MoA)
A. niger4.0 – 16.0Moderate Activity
C. glabrata2.0 – 8.0Active
Mechanism of Action Studies

A. Sorbitol Protection Assay (Cell Wall Integrity) Rationale: If the compound acts on the cell wall, adding sorbitol (an osmotic protectant) will raise the MIC.

  • Determine MIC in standard RPMI.

  • Determine MIC in RPMI + 0.8 M Sorbitol.

  • Result: If MIC increases significantly (>4-fold) in the presence of sorbitol, the compound targets cell wall synthesis. (Note: Nitrovinyl quinolines typically show no shift, indicating an intracellular target).

B. Ergosterol Binding Assay Rationale: To check if the compound binds directly to ergosterol (like Amphotericin B).

  • Determine MIC in standard RPMI.

  • Determine MIC in RPMI + exogenous Ergosterol (400 µg/mL).

  • Result: If MIC increases, the compound binds to ergosterol in the medium, preventing it from acting on the cell.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Validation Assays Start Start: 2,5-Dichloro-8-methyl- 3-(2-nitroethenyl)quinoline Stock Stock Solution (DMSO, 10 mg/mL) Start->Stock MIC MIC Determination (CLSI M27-A3) Stock->MIC Tox Cytotoxicity Assay (MTT on Vero Cells) Stock->Tox MoA MoA Investigation (Sorbitol/Ergosterol) Stock->MoA Analysis Data Analysis (Selectivity Index calculation) MIC->Analysis MIC < 8 µg/mL? Tox->Analysis CC50 > 50 µg/mL? MoA->Analysis Target Identification

Figure 2: Experimental validation workflow. Simultaneous assessment of potency (MIC), safety (Cytotoxicity), and mechanism is required to validate the compound as a drug lead.

References

  • Intermediate Availability: 2,5-Dichloro-8-methylquinoline-3-carbaldehyde (CAS 948291-36-9).[1][2][3] Chemical Book / BLD Pharm Catalog.

  • Class Activity (Nitrovinyl Quinolines): Bhat, B. A., et al. (2014). "Synthesis and biological evaluation of 3-(2-nitrovinyl)quinoline derivatives as potential antifungal agents." Medicinal Chemistry Research.

  • General Synthesis Method: Meth-Cohn, O., & Narine, B. (1978). "A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1.

  • Mechanism (Thiol Reactivity): Musso, L., et al. (2016). "Nitrovinyl side chain as a key pharmacophore for antifungal activity in quinoline derivatives." European Journal of Medicinal Chemistry.

Sources

Designing Biological Assays for Nitroethenyl Quinoline Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Nitroethenyl Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound, is a foundational scaffold in medicinal chemistry, giving rise to a multitude of derivatives with a wide array of biological activities.[1][2] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][4] The versatility of the quinoline ring allows for extensive functionalization, leading to compounds with potent and selective effects on various biological targets.[1][5] The introduction of a nitroethenyl group to the quinoline core can significantly modulate its bioactivity, making these compounds a subject of intense research for novel therapeutic agents. This guide provides a comprehensive framework for designing and executing biological assays to characterize the efficacy and mechanism of action of nitroethenyl quinoline compounds.

Part 1: Strategic Assay Selection for Comprehensive Profiling

A thorough evaluation of novel nitroethenyl quinoline compounds requires a multi-faceted approach, employing a battery of assays to elucidate their biological effects. The primary areas of investigation typically include cytotoxicity, antimicrobial efficacy, and specific molecular target interactions.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

A fundamental first step in characterizing any potential therapeutic agent is to assess its cytotoxicity.[6] These assays are crucial for determining the concentration range at which a compound exhibits biological activity and for identifying potential toxicity to healthy cells.[7]

Key Objectives of Cytotoxicity Testing:

  • Determine the dose-dependent effect of the compound on cell viability.

  • Calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7]

  • Assess the selectivity of the compound by comparing its effects on cancerous versus non-cancerous cell lines.[7]

Commonly Employed Cytotoxicity Assays:

Assay TypePrincipleAdvantagesConsiderations
MTT Assay Colorimetric assay measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[8]Well-established, cost-effective, and suitable for high-throughput screening.[7]Can be affected by compounds that interfere with mitochondrial respiration.
MTS Assay A second-generation tetrazolium salt-based assay that produces a water-soluble formazan product, simplifying the protocol.[9]Similar to MTT but with fewer steps.Can also be influenced by metabolic-altering compounds.
ATP Quantification Measures the level of intracellular ATP, which is a direct indicator of cell viability.Highly sensitive and provides a rapid assessment of cell health.[10]ATP levels can fluctuate with cell cycle and metabolic state.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[10]A good indicator of necrosis or late-stage apoptosis.Less sensitive for early apoptotic events.
Antimicrobial Susceptibility Testing: Combating Microbial Threats

Quinoline derivatives have a long history as effective antimicrobial agents, with fluoroquinolones being a prominent example.[4] Therefore, evaluating the antimicrobial properties of novel nitroethenyl quinoline compounds is a critical area of investigation.

Core Methodologies for Antimicrobial Susceptibility Testing:

  • Broth Microdilution: This is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

  • Disk Diffusion (Kirby-Bauer Test): This qualitative method involves placing antibiotic-impregnated disks on an agar plate inoculated with bacteria. The diameter of the zone of inhibition around the disk indicates the susceptibility of the organism.[11][12]

  • Antimicrobial Gradient Method (E-test): This technique combines the principles of both dilution and diffusion methods, using a strip with a predefined gradient of antibiotic concentrations to determine the MIC.[12][13]

Target-Based Assays: Unraveling the Mechanism of Action

Understanding how a compound exerts its biological effects is paramount for drug development. Quinoline derivatives are known to interact with a variety of molecular targets.[5][14]

Potential Molecular Targets for Nitroethenyl Quinoline Compounds:

  • Enzymes: Many quinoline-based drugs target enzymes crucial for pathogen survival or cancer cell proliferation, such as DNA gyrase, topoisomerase, and various kinases.[4][14][15]

  • DNA Intercalation: Some quinoline derivatives can insert themselves between the base pairs of DNA, disrupting replication and transcription.[16]

  • Signaling Pathways: These compounds can modulate key signaling pathways involved in cell growth, apoptosis, and inflammation.[3]

Part 2: Detailed Protocols for Core Biological Assays

The following protocols provide step-by-step guidance for performing essential assays to evaluate nitroethenyl quinoline compounds. These protocols are designed to be self-validating by including appropriate controls.

Protocol 2.1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of a nitroethenyl quinoline compound on a selected cancer cell line.

Materials:

  • 96-well flat-bottom microplates

  • Selected cancer cell line (e.g., MCF-7, A549) and appropriate complete growth medium

  • Nitroethenyl quinoline compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow:

MTT_Workflow A Cell Seeding (5,000 cells/well) B 24h Incubation (Cell Attachment) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48h or 72h) C->D E Add MTT Solution (10 µL/well) D->E F Incubation (2-4h, 37°C) E->F G Add Solubilization Solution (100 µL/well) F->G H Incubate to Dissolve Formazan G->H I Measure Absorbance (570 nm) H->I

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the exponential growth phase and adjust the cell density in the complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of approximately 5,000 cells per well. Include wells with medium only to serve as a blank control.[8]

  • Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[8]

  • Compound Preparation and Treatment: Prepare serial dilutions of the nitroethenyl quinoline compound in complete growth medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Untreated Control)1.25100%
0 (Vehicle Control)1.2398.4%
11.1088.0%
50.8568.0%
100.6249.6%
250.3024.0%
500.1512.0%

IC50 Value: The concentration of the compound that reduces cell viability by 50%.

Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the quantitative assessment of the antimicrobial activity of a nitroethenyl quinoline compound.

Materials:

  • 96-well U-bottom microplates

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Nitroethenyl quinoline compound stock solution

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Spectrophotometer or McFarland standards

  • Incubator (35 ± 2°C)

Experimental Workflow:

MIC_Workflow A Prepare Serial Dilutions of Compound in Broth B Inoculate Wells with Standardized Bacterial Suspension A->B C Incubate at 35°C for 16-20 hours B->C D Visually Inspect for Turbidity C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the nitroethenyl quinoline compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will result in a final inoculum density of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only). Also, run a positive control antibiotic with a known MIC for the test organism.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Nitroethenyl Quinoline X816
Ciprofloxacin (Control)0.50.25

Part 3: Mechanistic Insights and Advanced Assays

Once the primary biological activities have been established, further investigation into the mechanism of action is warranted.

Investigating Apoptosis Induction

If a compound demonstrates significant cytotoxicity against cancer cells, it is crucial to determine if it induces programmed cell death (apoptosis).

Common Apoptosis Assays:

  • Caspase Activity Assays: Caspases are key enzymes in the apoptotic pathway. Assays that measure the activity of caspases (e.g., caspase-3, -8, -9) can confirm apoptosis.[17]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Enzyme Inhibition Assays

If a nitroethenyl quinoline compound is hypothesized to target a specific enzyme, a direct enzyme inhibition assay should be performed.

General Protocol Outline:

  • Incubate the purified enzyme with varying concentrations of the inhibitor (the nitroethenyl quinoline compound).

  • Add the enzyme's substrate.

  • Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the IC50 value for enzyme inhibition.

Example Signaling Pathway:

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Nitroethenyl Quinoline Compound Inhibitor->RTK

Caption: Potential inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the biological characterization of novel nitroethenyl quinoline compounds. By employing a combination of cytotoxicity, antimicrobial, and target-based assays, researchers can gain a comprehensive understanding of the therapeutic potential of these promising molecules. Adherence to detailed and validated protocols, including the use of appropriate controls, is essential for generating reliable and reproducible data, which is the cornerstone of successful drug discovery and development.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Latest Developed Methods for Antimicrobial Susceptibility Testing - Longdom Publishing. (n.d.).
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238. [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG LABTECH. [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). Molecules. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). Retrieved from [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2025, November 2). Retrieved from [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023, January 15). International Journal of Science and Healthcare Research. [Link]

  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024, April 3). bioRxiv. [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (n.d.). Retrieved from [Link]

  • Wang, J., Diao, Y., Zhu, J., Li, S., Zhao, Z., Li, H., & Zhu, L. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 7(5), 853–858. [Link]

  • A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes and Their Evaluation as Anti-Cancer Agents. (2025, December 5). Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13). Molecules. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry, 10, 1-14. [Link]

  • O'Donnell, F., Smyth, T. J. P., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30–38. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry. [Link]

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016, October 12). Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Retrieved from [Link]

  • Quinoline as Antimicrobial 2. (n.d.). Scribd. Retrieved from [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025, April 22). Molecules. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). Journal of Biomolecular Structure & Dynamics. [Link]

Sources

Application Note: Solvent Engineering for 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

[1]

Physicochemical Profile & Solubility Matrix

The substrate exhibits a "solubility gap" typical of poly-halogenated heterocycles.[1] It is highly lipophilic but possesses a polar nitro-conjugated system that limits solubility in strictly non-polar alkanes.[1]

Table 1: Solubility & Stability Matrix
Solvent ClassRepresentative SolventsSolubility RatingStability RiskRecommended Use
Chlorinated DCM, Chloroform, DCEHigh (>50 mg/mL)LowGeneral synthesis, low-temp reactions.[1]
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Medium

reactions (C2-Cl displacement).
Polar Aprotic MeCN, THF, AcetoneModerate (10-50 mg/mL)LowMichael additions, mild reductions.[1]
Protic MeOH, EtOH, IPALow (<5 mg/mL)High RISK: Alkoxide formation at C2 if base is present.[1]
Non-Polar Toluene, HeptaneVery Low LowPrecipitation/Crystallization antisolvent.[1]

Critical Warning: In the presence of bases (even weak bases like


), alcoholic solvents  (MeOH, EtOH) can facilitate nucleophilic aromatic substitution at the C2 position, converting the 2-chloro group to a 2-alkoxy ether. Avoid alcohols unless C2-derivatization is intended. 

Protocol A: Chemoselective Michael Addition (Side-Chain Functionalization)[1]

Objective: Functionalize the vinyl nitro group (C3 side chain) without disturbing the C2-Chlorine atom.[1] Challenge: The C2-Cl is activated by the electron-withdrawing nitroethenyl group, making it susceptible to unwanted substitution.[1]

Solvent Selection Logic
  • Preferred: Acetonitrile (MeCN) or THF .[1] These dissolve the substrate but do not act as nucleophiles.[1]

  • Avoid: DMF/DMSO (enhances

    
     rate at C2) and Alcohols (act as nucleophiles).[1]
    
Step-by-Step Protocol
  • Preparation: Dissolve 1.0 eq of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline in anhydrous MeCN (0.1 M concentration).

  • Reagent Addition: Add the nucleophile (e.g., indole, thiophenol, or malonate).[1]

  • Catalyst: Add 10-20 mol% organocatalyst (e.g., thiourea derivative) or mild base (

    
    ).[1]
    
    • Note: If using inorganic bases (

      
      ), ensure efficient stirring as they are insoluble in MeCN (heterogeneous catalysis prevents harsh exotherms).
      
  • Reaction: Stir at Room Temperature (20-25°C) .

    • Process Control: Monitor by TLC (Hexane:EtOAc 8:2).[1] Look for the disappearance of the bright yellow starting material spot.

  • Workup: Evaporate MeCN. Redissolve in DCM and wash with water.[1]

    • Why? Direct aqueous wash of MeCN can form emulsions.[1]

Protocol B: Chemoselective Reduction (Nitro to Amine)

Objective: Reduce the nitro group (


Challenge:

hydrodehalogenation
Solvent Selection Logic
  • Preferred: Ethanol/Water (4:1) or Acetic Acid .[1]

  • Reagent System: Iron powder (Fe) or Tin(II) Chloride (

    
    ). These chemical reductants are orthogonal to aryl chlorides.[1]
    
Step-by-Step Protocol (Fe/AcOH Method)
  • Dissolution: Suspend 1.0 eq of substrate in Glacial Acetic Acid (0.2 M).

    • Solvent Role: AcOH acts as both solvent and proton source.[1] The substrate may not fully dissolve initially but will solubilize as the amine forms.[1]

  • Activation: Heat to 60°C.

  • Reduction: Add 4.0 eq of Iron powder (fine mesh) portion-wise over 30 minutes.

    • Exotherm Alert: Monitor internal temp; keep below 80°C to prevent thermal degradation.[1]

  • Monitoring: Reaction typically completes in 2-4 hours.[1] The fluorescent yellow color of the nitroalkene will fade.

  • Workup (Crucial):

    • Dilute with EtOAc.[1][2]

    • Filter through a Celite pad to remove iron sludge.[1]

    • Neutralize filtrate with saturated

      
       (Caution: Gas evolution).[1]
      
    • Solvent Note: Do not use DCM for extraction here; emulsions with iron salts are severe.[1] Use EtOAc.

Decision Pathways & Mechanism Visualization

The following diagram illustrates the critical decision nodes where solvent choice dictates the reaction outcome (Retention vs. Substitution of Chlorine).

ReactionPathwaysStart2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinolineCond_AlcSolvent: MeOH/EtOHBase: K2CO3/NaOHStart->Cond_AlcPath A: Unwanted Side RxnCond_AproticSolvent: MeCN/THFNucleophile: Thiol/AmineStart->Cond_AproticPath B: Michael AdditionCond_RedSolvent: AcOHReagent: Fe/HClStart->Cond_RedPath C: ReductionProd_SNAr2-Alkoxy Derivative(Cl Displacement)Cond_Alc->Prod_SNArNucleophilic AromaticSubstitution (SNAr)Prod_MichaelMichael Adduct(Cl Retained)Cond_Aprotic->Prod_MichaelC3-FunctionalizationProd_Amine3-(2-Aminoethyl)quinoline(Cl Retained)Cond_Red->Prod_AmineNitro Reduction

Caption: Solvent-dependent reaction divergence. Path A (Red) highlights the risk of using alcohols with base, leading to C2-chlorine loss.

Summary of Critical Parameters

ParameterStandard ProtocolOptimization for Scale-Up
Concentration 0.1 M0.5 M (in MeCN or Toluene)
Temperature 25°C (Michael), 60°C (Reduction)Control exotherms strictly; C2-Cl becomes labile >80°C in polar solvents.[1]
Water Content Anhydrous required for Michael Addn.Water is beneficial for Fe/AcOH reduction (improves proton transfer).[1]
Purification Column ChromatographyRecrystallization from EtOH/Heptane (The product is stable in EtOH without base).[1]

References

  • Solubility & Physicochemical Properties of Quinolines

    • Source: National Institutes of Health (NIH) - PubChem
    • Context: General solubility data for chlorinated quinoline derivatives.[1]

  • Domino Nitro Reduction-Friedländer Heterocycliz

    • Source: MDPI (Molecules Journal)
    • Context: Protocols for iron-mediated reduction of nitro groups in quinoline precursors using AcOH.[1][3]

  • Michael Addition to Nitroalkenes

    • Source: Master Organic Chemistry / Encyclopedia[1]

    • Context: Mechanistic insights into solvent effects (MeCN vs. Alcohols)
  • Reactivity of 2-Chloroquinolines (

    
    ) 
    
    • Source: Organic Chemistry Portal[1]

    • Context: Reactivity profiles of 2-haloquinolines and conditions that favor nucleophilic displacement.[1]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #QN-302-NITRO Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Improvement & Impurity Management in Henry Condensation of Halogenated Quinolines

Executive Summary & Core Directive

You are attempting to synthesize 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline via the Henry reaction (nitroaldol condensation) of 2,5-dichloro-8-methylquinoline-3-carbaldehyde with nitromethane.

The Critical Challenge: The presence of the 2-chloro substituent presents a specific chemical hazard. The 2-position in quinolines is highly electrophilic. Standard Henry reaction conditions utilizing strong organic bases (e.g., piperidine, hydroxides) or nucleophilic solvents often lead to Nucleophilic Aromatic Substitution (


)  side reactions, hydrolyzing the chloride to a 2-quinolone or substituting it with the base.

The Solution Strategy: To maximize yield and preserve the halogen motif, we must shift from "thermodynamic force" (strong bases) to "catalytic buffering." This guide prioritizes the Ammonium Acetate / Glacial Acetic Acid system, which promotes dehydration to the alkene while maintaining a pH profile that protects the 2-chloro group.

Reaction Workflow & Logic

The following diagram outlines the optimized pathway and the decision logic for troubleshooting.

G Start Start: 2,5-Dichloro-8-methyl quinoline-3-carbaldehyde Process Reflux (100-110°C) 2-4 Hours Start->Process Reagent Reagent: Nitromethane (10-15 eq) Reagent->Process Catalyst Catalyst: NH4OAc (2.0 eq) Solvent: Glacial AcOH Catalyst->Process Check TLC Check (Disappearance of Aldehyde) Process->Check Path_A Aldehyde Persists Check->Path_A Incomplete Path_B New Spot (Rf ~0.6) Check->Path_B Complete Action_A Add Ac2O (Dehydrating agent) Extend Reflux Path_A->Action_A Action_B Cool to RT Precipitate with Water Path_B->Action_B Action_A->Check Product Target: 2,5-Dichloro-8-methyl -3-(2-nitroethenyl)quinoline Action_B->Product

Caption: Optimized Henry Condensation Workflow. Blue nodes indicate key chemical entities; Green/Red paths indicate decision points based on TLC monitoring.

Optimized Protocol (The "Buffered" Method)

Do not use unbuffered amines (e.g., neat piperidine) for this substrate. The following protocol minimizes


 side reactions.

Reagents:

  • Precursor: 2,5-Dichloro-8-methylquinoline-3-carbaldehyde (1.0 eq)

  • Solvent: Glacial Acetic Acid (10 mL per gram of precursor)

  • Reagent: Nitromethane (10.0 eq) – Acts as both reagent and co-solvent.

  • Catalyst: Ammonium Acetate (

    
    ) (2.0 - 2.5 eq)
    

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride). Moisture can stall the dehydration step.

  • Dissolution: Dissolve the aldehyde in Glacial Acetic Acid. Heating to 40°C may be required for full solubility due to the hydrophobic 2,5-dichloro/8-methyl substitution pattern.

  • Addition: Add Nitromethane followed by Ammonium Acetate.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) .

    • Expert Note: The solution should turn from pale yellow to deep orange/brown. This color change indicates the formation of the conjugated nitroalkene system.

  • Monitoring: Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes). Look for the disappearance of the aldehyde (usually higher Rf) and appearance of the fluorescent nitroalkene.

  • Workup:

    • Cool reaction mixture to Room Temperature (RT).

    • Pour slowly into ice-cold water (5x reaction volume).

    • The product should precipitate as a yellow/orange solid.

    • Filter, wash with water (to remove acetic acid), and wash with cold ethanol (to remove unreacted nitromethane).

Troubleshooting Guide & FAQs
Category 1: Reaction Stalled / Low Conversion

Q: The aldehyde spot is still visible on TLC after 4 hours of reflux. Should I add more base? A: Do not add strong bases. The Henry reaction is reversible. If the aldehyde persists, the equilibrium is not favoring the product, or the intermediate


-nitroalcohol is not dehydrating.
  • Diagnosis: The reaction is stuck at the alcohol stage.

  • Fix: Add Acetic Anhydride (

    
    , 1.0 eq)  to the reaction mixture. This chemically forces the dehydration of the intermediate alcohol to the alkene, shifting the equilibrium forward [1].
    

Q: My yield is <40%. Where is the mass loss? A: Check your nitromethane stoichiometry. Nitromethane has a low boiling point (101°C). If your reflux is too vigorous without an efficient condenser, you may be boiling off your reagent.

  • Fix: Use 10-15 equivalents of nitromethane. Ensure your condenser water is ice-cold.

Category 2: Impurity Profile (The "2-Chloro" Trap)

Q: I see a new spot with very low Rf (near baseline) and my product melting point is too high (>250°C). A: You have likely hydrolyzed the 2-chloro group.

  • Mechanism: In the presence of water or strong nucleophiles, the 2-Cl position undergoes substitution to form 2-hydroxy-5-chloro-8-methyl-3-(2-nitroethenyl)quinoline (a quinolone).

  • Prevention: Ensure Glacial Acetic Acid is used (anhydrous). Do not use ethanol as a solvent if using piperidine/base, as ethoxide formation will lead to the 2-ethoxy ether byproduct [2].

Q: The product is a sticky red tar instead of a solid. A: This indicates polymerization of nitromethane or Michael addition of a second nitromethane molecule to the product.

  • Fix: Reduce reaction time. Once TLC shows consumption of aldehyde, stop immediately. Do not "over-cook." Recrystallize the tar from Acetonitrile/Ethanol (1:1) to induce crystallization.

Category 3: Solubility & Isolation

Q: The starting material won't dissolve in Acetic Acid. A: The 2,5-dichloro-8-methyl motif is highly lipophilic.

  • Fix: You can use a co-solvent system. Toluene/Acetic Acid (1:1) allows for higher solubility and higher reflux temperatures (azeotropic removal of water), which further drives the dehydration step [3].

Comparative Data: Catalyst Systems

The following table summarizes why the


 method is superior for halogenated quinolines compared to traditional methods.
Catalyst SystemReaction ConditionsTypical YieldRisk to 2-Cl GroupRecommendation
NH4OAc / AcOH Reflux, 2-4h75-88% Low (Buffered)Primary Choice
Piperidine / MeOHReflux, 12h40-55%High (Forms 2-OMe ether)Avoid
NaOH / EtOHRT to Reflux20-30%Critical (Hydrolysis to OH)DO NOT USE
Butylamine / TolueneReflux (Dean-Stark)60-70%ModerateSecondary Choice
References
  • H.M. Meshram, et al. "Ammonium acetate promoted Henry reaction: A simple and efficient synthesis of nitroalkenes." Tetrahedron Letters, vol. 47, no. 4, 2006, pp. 607-610. Link

  • V.V. Kouznetsov, et al. "Recent Progress in the Synthesis of Quinoline Derivatives via the Henry Reaction." Current Organic Chemistry, vol. 21, no. 10, 2017. Link

  • J.C. Menéndez, et al. "Synthesis of 3-nitrovinylquinolines and their application in the synthesis of pyrrolo[3,2-c]quinolines." Synthesis, vol. 1999, no. 12, pp. 2119-2126.[1] Link

Sources

Troubleshooting Knoevenagel condensation in quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Knoevenagel Condensation in Quinoline Derivatives

Executive Summary

Welcome to the technical support hub for quinoline chemistry. You are likely here because your Knoevenagel condensation—typically between a quinoline-carbaldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate)—is stalling, precipitating prematurely, or yielding intractable tars.

Quinoline rings are electron-deficient heterocycles that introduce unique steric and electronic challenges compared to standard benzaldehyde condensations. This guide abandons generic advice to focus on the specific physicochemical behavior of the quinoline scaffold during nucleophilic attack and dehydration.

Module 1: The "Engine" – Catalyst Failure & Optimization

Diagnosis: The reaction initiates but stalls at the intermediate aldol stage (alcohol), or fails to initiate due to catalyst deactivation by the acidic quinoline nitrogen.

The Core Problem: pH Mismatch

In quinoline derivatives, the nitrogen atom in the ring (pKa ~4.9) can act as a proton sink, potentially interfering with weak amine catalysts. Furthermore, if you are targeting the C4 position, steric hindrance is significant.

Troubleshooting Protocol

Q: My reaction turns dark immediately but yields <20% product. What is happening? A: You are likely seeing the "Cannizzaro" side reaction or polymerization of the aldehyde, triggered by a base that is too strong (e.g., unbuffered piperidine or NaOH).

  • Fix: Switch to a buffered system . The classic Piperidine/Acetic Acid system is not just a tradition; it is a necessity. The acetic acid buffers the piperidine, ensuring a steady concentration of the active piperidinium ion, which facilitates the elimination of the hydroxyl group (dehydration step).

Q: I am using green catalysts (L-Proline) but the reaction is sluggish. A: L-Proline works well for simple benzaldehydes but struggles with electron-deficient quinolines due to zwitterion interactions with the heterocycle.

  • Fix: Add a co-solvent like water or switch to Ionic Liquids (e.g., [bmim][BF4]) which stabilize the charged intermediates.

Visualization: Mechanism & Failure Points

The following diagram illustrates the critical path and where it typically fails in quinoline substrates.

KnoevenagelMechanism Start Reagents: Quinoline-CHO + Active Methylene Enolate Enolate Formation Start->Enolate Deprotonation Base Catalyst (Base) Base->Enolate Attack Nucleophilic Attack Enolate->Attack Target C=O Aldol Aldol Intermediate (Alcohol) Attack->Aldol Fail1 FAILURE: Reversion to Start Aldol->Fail1 Low Temp/Weak Acid Dehydration Dehydration (-H2O) Aldol->Dehydration High Temp/Acid Cat Product Product: Styrylquinoline Dehydration->Product

Caption: The critical bottleneck is often the transition from the Aldol Intermediate to the Product. Without sufficient heat or acid catalysis, the reaction reverts.

Module 2: The "Environment" – Solvent Thermodynamics

Diagnosis: Reactants are not dissolving, or the product precipitates so fast it traps impurities (co-precipitation).

Solvent Selection Matrix

Quinoline derivatives are prone to


-

stacking, making solubility a challenge.
Solvent SystemDielectric Constant (

)
SuitabilityNotes
Ethanol (EtOH) 24.5Standard Good for reflux. Product usually precipitates on cooling (easy workup).
Water 80.1Green/Fast Requires "On-Water" conditions or surfactants. Excellent for microwave methods.
DMF/DMSO 36.7 / 46.7High Solubility Use only if EtOH fails. Hard to remove; requires aqueous crash-out workup.
Toluene 2.38Azeotropic Use with Dean-Stark trap to physically remove water and drive equilibrium.

Q: The product precipitates as a sticky gum, not a powder. A: This indicates "oiling out" due to impurities or a solvent mixture that is slightly too polar.

  • Fix: Re-dissolve the gum in hot DMF and add dropwise to ice-cold water with vigorous stirring. This rapid change in polarity forces the formation of amorphous solids rather than oils.

Module 3: Advanced Protocols & Acceleration

Diagnosis: Conventional reflux is taking 12-24 hours with poor yields (<50%).

Protocol A: Microwave-Assisted Synthesis (Recommended)

Microwave irradiation is superior for quinoline synthesis because the polar quinoline ring absorbs microwave energy efficiently, creating localized superheating.

  • Reagents: 1.0 eq Quinoline-carbaldehyde + 1.1 eq Active Methylene + 2-3 drops Piperidine.

  • Solvent: Ethanol (2 mL) or Solvent-free (Alumina support).

  • Conditions: 140°C, 150 Watts, 5-10 minutes .

  • Workup: Cool to RT. The product usually crystallizes immediately. Filter and wash with cold ethanol.

    • Expected Yield: 85-95%.[1]

Protocol B: Green "On-Water" Synthesis
  • Reagents: Same stoichiometry.

  • Catalyst: 10 mol%

    
     or just thermal activation.
    
  • Solvent: Water (5 mL).

  • Process: Reflux for 1-2 hours. The hydrophobic reactants float on water, reacting at the interface. The product sinks as a solid.

Workflow Logic: Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low Yield / No Reaction CheckTLC Check TLC: Is Aldehyde consumed? Start->CheckTLC YesConsumed Yes, Consumed CheckTLC->YesConsumed Yes NoConsumed No, Starting Material Remains CheckTLC->NoConsumed No CheckSpots Multiple New Spots? YesConsumed->CheckSpots CheckCat Check Catalyst/Base NoConsumed->CheckCat SideRxn Side Reactions: Reduce Base Strength Lower Temp CheckSpots->SideRxn Yes (Messy) Equilibrium Equilibrium Issue: Remove Water (Dean-Stark / Sieves) CheckSpots->Equilibrium No (Clean but low yield) Stalled Reaction Stalled: Increase Temp Switch to Microwave CheckCat->Stalled Catalyst is fresh

Caption: Systematic fault isolation prevents wasted time on trial-and-error.

Module 4: Substrate Specifics (The Quinoline Effect)

Q: Why does 2-chloro-3-formylquinoline react differently than 4-formylquinoline? A:

  • Electronic Effect: The C2 and C4 positions are electron-deficient (like para/ortho positions in nitrobenzene). Aldehydes at these positions are highly reactive to nucleophiles but also prone to degradation.

  • Steric Effect: The C4 position is sterically crowded by the peri-hydrogen (C5-H). If using a bulky active methylene, the reaction may fail at C4 where it succeeds at C3.

    • Advice: For C4-substituted quinolines, use Microwave irradiation to overcome the activation energy barrier imposed by steric strain.

References

  • Microwave-Assisted Synthesis: Tasqeeruddin, S. et al. "An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevenagel Condensation."[2][3] Letters in Organic Chemistry, 2020.[2] Link

  • Green Chemistry (Water): Xu, D. et al. "A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water." Green Chemistry, 2010. Link

  • Mechanism & Catalysis: List, B. "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition, 2010. Link

  • Quinoline Sulfonamides: Tkach, A. et al. "Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade."[4] Beilstein Journal of Organic Chemistry, 2019. Link

Sources

Purification techniques for 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting & Purification Guide for 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized quinoline derivatives. 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline presents a unique set of purification challenges. The molecule features a rigid, lipophilic dichloro-methyl-quinoline core paired with a highly reactive nitroethenyl (nitroalkene) moiety.

The nitroethenyl group acts as a potent Michael acceptor. This dual nature means the compound is prone to co-elution with its synthetic precursors (typically the corresponding aldehyde and nitromethane) and is highly susceptible to polymerization or degradation on acidic stationary phases. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, ultra-pure isolation for drug development and analytical applications.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my product yield drop significantly after silica gel column chromatography, and why does the product band turn dark on the column? The Causality: The nitroethenyl group is an electron-deficient alkene. Standard silica gel contains acidic silanol groups (pKa ~4.5-5.5) which act as active sites. When the nitroalkene adsorbs onto these sites, the silica catalyzes intermolecular Michael additions, leading to rapid polymerization or hydrolytic degradation if trace water is present in the eluent. The Solution: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (TEA) in your non-polar solvent (e.g., hexanes) before loading your sample. Alternatively, switch to neutral alumina, which lacks these aggressive acidic sites. If chromatographic methods consistently fail, transitioning to fractional crystallization or salt formation is the standard industrial workaround[1].

Q2: My crude product is a viscous oil that refuses to crystallize. How do I force crystallization? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture is depressed below the temperature at which it separates from the solvent. Even a trace impurity (<0.5%) can disrupt the crystal lattice formation of quinoline derivatives, forcing them into an oily state[2]. The Solution: Do not attempt to cool the solution further, as rapid cooling exacerbates oiling out[3]. Instead, employ a solvent-antisolvent reprecipitation strategy (trituration). Dissolve the oil in a minimal amount of a polar solvent (e.g., dichloromethane) and dropwise add a non-polar anti-solvent (e.g., cold hexane) until turbidity persists[1]. Scratch the flask with a glass rod to provide nucleation sites.

Q3: How do I separate the target compound from unreacted 2,5-dichloro-8-methylquinoline-3-carbaldehyde? The Causality: The precursor aldehyde and the nitroethenyl product share nearly identical polarities, resulting in overlapping retention factors (


) on Thin Layer Chromatography (TLC).
The Solution:  Exploit their differential solubility rather than polarity. The nitroethenyl derivative typically exhibits a flatter solubility curve in alcoholic solvents compared to the aldehyde. Perform a hot recrystallization using Ethanol/Acetic Acid (95:5). The aldehyde remains highly soluble in the cold mother liquor, while the target compound crystallizes[4].

Part 2: Visualizing the Purification Logic

To systematize your approach, follow this decision-making workflow. It is designed as a self-validating loop: if one step fails, the physical state of the failure dictates the next logical intervention.

PurificationWorkflow Start Crude 2,5-Dichloro-8-methyl- 3-(2-nitroethenyl)quinoline CheckState Physical State at RT? Start->CheckState Solid Solid Crude CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallization (EtOH or EtOAc/Hexane) Solid->Recryst Trituration Trituration (Cold Hexane/Et2O) Oil->Trituration CheckPurity Purity > 98%? Recryst->CheckPurity Trituration->Solid Induces Crystallization Chromatography Column Chromatography (Deactivated Silica) Trituration->Chromatography Remains Oil CheckPurity->Chromatography No Pure Pure Compound CheckPurity->Pure Yes Chromatography->Pure

Caption: Decision-making workflow for the purification of nitroethenyl quinoline derivatives.

Part 3: Quantitative Data & Solvent Optimization

Choosing the right solvent system is critical. The table below synthesizes empirical solubility data to guide your purification strategy.

Table 1: Solvent Screening Matrix for Recrystallization & Trituration

Solvent SystemRatio (v/v)Target Solubility (Hot)Target Solubility (Cold)Impurity ClearanceRecommended Use
Ethanol / Glacial AcOH 95:5HighVery LowExcellent (Aldehyde)Primary Recrystallization
Ethyl Acetate / Hexane 1:3ModerateInsolubleGood (General organics)Secondary Reprecipitation
Dichloromethane 100%Very HighHighPoorLoading solvent for column
Diethyl Ether / Pentane 1:1LowInsolubleModerateTrituration of oily crudes

Part 4: Step-by-Step Experimental Protocols

Protocol A: Deactivated Flash Column Chromatography

Use this protocol if recrystallization fails to remove structurally similar impurities.

  • Stationary Phase Preparation: Weigh out silica gel (230-400 mesh) equivalent to 30-50 times the mass of your crude mixture.

  • Deactivation: Prepare a slurry of the silica gel in Hexane containing 1% Triethylamine (TEA) (v/v). Pour the slurry into the column and pack it using compressed air. Flush with at least 2 column volumes of the 1% TEA/Hexane solution to fully neutralize acidic silanol sites.

  • Equilibration: Flush the column with 2 column volumes of your starting mobile phase (e.g., 10% Ethyl Acetate in Hexane) to remove excess TEA.

  • Sample Loading: Dissolve the crude 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline in the absolute minimum volume of Dichloromethane (DCM). Carefully apply it to the top of the silica bed.

  • Elution: Elute using a gradient of 10% to 30% Ethyl Acetate in Hexane. Monitor fractions via TLC (UV active at 254 nm).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation of the nitroalkene.

Protocol B: Solvent-Antisolvent Recrystallization

The preferred method for ultra-high purity (>99%) required in drug development[2].

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of hot Ethanol (containing 5% Glacial Acetic Acid to stabilize the nitroalkene). Heat to a gentle reflux until the solid completely dissolves[3].

  • Hot Filtration: If insoluble particulates (e.g., polymerized byproducts) remain, rapidly filter the hot solution through a pre-heated fluted filter paper into a clean Erlenmeyer flask[2].

  • Cooling Gradient: Allow the flask to cool to room temperature ambiently and slowly. Do not agitate. Slow cooling ensures the exclusion of impurity molecules from the growing crystal lattice[4].

  • Crystallization: Once the flask reaches room temperature, transfer it to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Isolate the bright yellow/orange crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold Ethanol, followed by cold Hexane.

  • Drying: Dry the crystals under high vacuum (protect from direct light) for 12 hours.

Part 5: Mechanistic Degradation Pathway

Understanding why the compound fails is as important as knowing how to purify it. The diagram below illustrates the degradation pathway when the compound is exposed to improper chromatographic conditions.

DegradationPathway Nitroalkene 2,5-Dichloro-8-methyl- 3-(2-nitroethenyl)quinoline Silica Acidic Silica Gel (Active Silanol Sites) Nitroalkene->Silica Adsorption Nucleophile Nucleophilic Attack (Trace Water/Amines) Nitroalkene->Nucleophile Exposed to Polymer Polymerization (Intermolecular Addition) Silica->Polymer Catalyzes Degradation Hydrolytic Degradation (Loss of Nitroalkene) Nucleophile->Degradation Michael Addition

Caption: Mechanistic degradation pathways of nitroethenyl quinolines during improper handling.

References

  • BenchChem. "Addressing challenges in the purification of quinoline derivatives." BenchChem Tech Support.
  • Siadati, S. A., & Dhaifallah, H. "How to Purify an organic compound via recrystallization or reprecipitation?" ResearchGate.
  • Taylor & Francis. "Recrystallization – Knowledge and References." Taylor & Francis Group.
  • BenchChem. "Technical Support Center: Purification of Quinolizinone Derivatives." BenchChem Tech Support.

Sources

Recrystallization solvents for high-purity nitroethenyl quinolines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of nitroethenyl quinolines via recrystallization. The unique electronic and structural characteristics of these compounds present specific challenges that require a nuanced approach to achieve high purity. This document provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to address the common issues encountered during their crystallization.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of recrystallization as applied to nitroethenyl quinolines.

Q1: What defines an ideal recrystallization solvent for a nitroethenyl quinoline derivative?

A1: The ideal solvent must satisfy several critical criteria rooted in the principle of differential solubility. The core requirement is that the target compound should be sparingly soluble at low temperatures (e.g., 0-4 °C) but highly soluble at the solvent's boiling point.[1] This steep solubility curve is paramount for maximizing product recovery upon cooling.[1]

Furthermore, the solvent must be chemically inert towards the nitroethenyl quinoline molecule.[1] Impurities should either be completely soluble at all temperatures, remaining in the mother liquor, or entirely insoluble in the hot solvent, allowing for their removal via hot filtration.[1]

Q2: How do the nitro and ethenyl groups on the quinoline core influence solvent selection?

A2: The presence of a nitro group (a strong electron-withdrawing group) and the quinoline ring system generally renders these molecules polar.[1] Therefore, moderately polar to polar solvents are often a good starting point. Solvents like ethanol, methanol, acetone, and ethyl acetate are frequently effective.[2][3] However, the overall polarity is molecule-specific. A systematic approach using a range of solvents with varying polarities is the most effective strategy.

Q3: When should I use a single-solvent versus a two-solvent system?

A3: A single-solvent system is the preferred method due to its simplicity.[4] It should be used whenever you can identify a solvent that meets the ideal criteria described in Q1. A two-solvent (or mixed-solvent) system is employed when no single solvent is suitable. This typically occurs when your compound is either too soluble or too insoluble in common solvents. The two-solvent method involves a "good" solvent that readily dissolves the compound and a "bad" or "anti-solvent" in which the compound is poorly soluble.[1] The two solvents must be miscible with each other.[3]

Q4: My purified crystals have a very wide or depressed melting point. What does this indicate?

A4: A broad or depressed melting point range compared to the literature value is a strong indicator of impurity.[5] Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, requiring less energy to break it apart, thus lowering and broadening the melting point. This suggests that the recrystallization was not fully effective and another purification cycle may be necessary.

Troubleshooting Guide: Common Recrystallization Issues

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the recrystallization of nitroethenyl quinolines.

Problem 1: The nitroethenyl quinoline "oils out" instead of forming crystals.

  • Probable Cause 1: The melting point of your compound is lower than the boiling point of the chosen solvent.[1][2][6] The compound melts in the hot solvent before it can dissolve, forming an immiscible liquid layer that fails to crystallize upon cooling.

    • Solution: Select a solvent with a lower boiling point. If you are using a solvent mixture, adjust the ratio to lower the overall boiling point.

  • Probable Cause 2: The solution is cooling too rapidly.[2][5] Shock cooling can favor the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly and without disturbance. Insulate the flask with a paper towel or place it on a cooling hot plate to slow down the rate of cooling.[6][7]

  • Probable Cause 3: High concentration of impurities.[1][6] Impurities can interfere with crystal lattice formation and suppress the melting point of the mixture.

    • Solution: Re-dissolve the oil by heating and add a small amount of additional hot solvent to lower the saturation point.[1] If oiling out persists, it may be necessary to first purify the crude material by another method, such as column chromatography, to remove the bulk of the impurities.[2][8]

Problem 2: No crystals form, even after the solution has cooled to room temperature and in an ice bath.

  • Probable Cause 1: Too much solvent was used.[5][6] This is the most common reason for crystallization failure. The solution is not supersaturated, and therefore the solute will not come out of solution.

    • Solution: Reduce the volume of the solvent by gently boiling it off in a fume hood and then attempt the cooling process again.[4][6]

  • Probable Cause 2: The solution requires nucleation to begin crystallization.

    • Solution (Induce Crystallization):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface.[4] The microscopic glass fragments can provide a surface for crystal nucleation.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

Problem 3: Very low recovery of the purified compound.

  • Probable Cause 1: An excessive amount of solvent was used during dissolution.[1] Even if crystals form, a significant portion of your compound may remain dissolved in the excess solvent.

    • Solution: In future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[4][7] For the current batch, you can try to recover more product by evaporating some of the mother liquor and cooling it again.

  • Probable Cause 2: The crystals were washed with a solvent that was not ice-cold.[1] Using room temperature or warm solvent to wash the collected crystals will redissolve a portion of your product.

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent for the washing step.[1][7] Ensure the solvent has been thoroughly chilled in an ice bath before use.

  • Probable Cause 3: Premature crystallization during hot filtration. The solution cools in the funnel, causing the product to crystallize and be lost with the insoluble impurities.

    • Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible to prevent cooling.[2] Adding a small excess of hot solvent before filtration can also help keep the product in solution.

Visualizing the Process

A clear understanding of the workflow and decision-making process is crucial for successful recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (If Needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Nitroethenyl Quinoline B Add Minimum Amount of Hot Solvent A->B C Fully Dissolved Solution B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes G No Impurities D->G No F Clear, Hot Filtrate E->F H Slowly Cool to Room Temp F->H G->H I Cool in Ice Bath H->I J Crystal Formation I->J K Vacuum Filtration J->K L Wash with Ice-Cold Solvent K->L M Dry Crystals L->M N High-Purity Product M->N

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting_Tree Start Recrystallization Problem Problem1 Product Oils Out Start->Problem1 Problem2 No Crystals Form Start->Problem2 Problem3 Low Yield Start->Problem3 Cause1a MPt < BPt of Solvent Problem1->Cause1a Caused by Cause1b Cooling Too Rapid Problem1->Cause1b Caused by Cause2a Too Much Solvent Problem2->Cause2a Caused by Cause3a Excess Solvent Used Problem3->Cause3a Caused by Cause3b Washing with Warm Solvent Problem3->Cause3b Caused by Solution1a Use Lower BPt Solvent Cause1a->Solution1a Solved by Solution1b Cool Slowly / Insulate Cause1b->Solution1b Solved by Solution2a Boil Off Excess Solvent Cause2a->Solution2a Solved by Solution2b Induce (Scratch / Seed) Cause2a->Solution2b Solved by Solution3a Use Min. Solvent Next Time Cause3a->Solution3a Solved by Solution3b Wash with Ice-Cold Solvent Cause3b->Solution3b Solved by

Caption: Decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude nitroethenyl quinoline solid in an appropriately sized Erlenmeyer flask. Add a boiling stick and the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil on a hot plate.[2] Continue adding the solvent in small portions until the solid is completely dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities remain, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-heated stemless funnel over a clean, warm flask. Pour the hot solution through the funnel quickly to minimize cooling and premature crystallization.[2]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[5] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[4][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[1]

  • Drying: Allow the crystals to air-dry on the filter paper for a few minutes by continuing to draw a vacuum. Then, transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is very soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" or "anti-solvent" (the one in which the compound is poorly soluble) dropwise until a persistent cloudiness appears.[1] This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear solution.[1]

  • Crystallization & Isolation: Follow steps 3-6 from the Single-Solvent protocol above.

Solvent Selection Reference Table

The following table provides a starting point for solvent selection. Empirical testing is always required for a new compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments
Ethanol (95%)7824.3An excellent and common starting solvent for moderately polar compounds.[3]
Methanol6433.6Good for more polar compounds; easily removed due to low boiling point.[3]
Acetone5620.7A strong solvent for many polar compounds; its low boiling point can be a disadvantage.[3]
Ethyl Acetate776.02Effective for compounds of intermediate polarity.[3]
Toluene1112.44Useful for less polar, aromatic compounds. High boiling point can be difficult to remove.[3]
Dichloromethane/Hexane40 / 699.08 / 1.89A common two-solvent pair. Dichloromethane is the "good" solvent, hexane is the "bad."[8]
Ethanol/Water78 / 10024.3 / 80.4A versatile two-solvent system for polar compounds. Ethanol is the "good" solvent.[8]

Safety First: Handling Nitroaromatic and Quinoline Compounds

  • Hazard Awareness: Many nitroaromatic compounds are energetic and can be sensitive to shock and friction.[1] Quinolines and their derivatives can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation. Some are suspected of causing genetic defects and may cause cancer.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][11][12]

  • Heating: When heating solutions, always use a heating mantle, sand bath, or water/oil bath. Never heat directly on a hot plate, as this can cause bumping and potential uncontrolled heating.[1]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.

References

  • BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • IJCRT.org. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Thermo Fisher Scientific. (n.d.). 8 - SAFETY DATA SHEET.
  • BenchChem. (n.d.). Technical Support Center: Purification of Quinolizinone Derivatives.
  • University of California, Irvine. (n.d.). Recrystallization - Part 2.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • University of Colorado Boulder. (n.d.). Experiment 2: Recrystallization.

Sources

Technical Support Center: Solubility Optimization for 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-882-Q Status: Open Subject: Overcoming precipitation and poor aqueous solubility in biological assays.[1][2] Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Core Challenge

You are likely encountering issues with 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline (hereafter referred to as Compound Q-Nitro ) "crashing out" upon addition to cell culture media or aqueous buffers.[1]

The Physicochemical Reality:

  • High Lipophilicity (LogP > 4.0): The combination of the quinoline core, two chlorine atoms, and the methyl group creates a highly hydrophobic scaffold.

  • Crystal Lattice Energy: The planar nature of the quinoline ring and the nitroethenyl tail facilitates strong

    
    -
    
    
    
    stacking interactions, leading to a high melting point and high lattice energy. This energy barrier must be overcome to dissolve the solid.
  • Weak Basicity: While quinolines are typically basic, the electron-withdrawing nature of the nitroethenyl group and chlorine substituents significantly lowers the pKa of the ring nitrogen. Do not rely on simple acidification (e.g., HCl) to solubilize this compound , as it may not protonate sufficiently at physiological pH and could degrade the nitroethenyl moiety.

Module 1: Solvent Selection & Stock Preparation

FAQ: Which solvent should I use?
SolventSuitabilitySenior Scientist Note
DMSO (Dimethyl Sulfoxide) High The Gold Standard.[1] Dissolves Q-Nitro well due to high dielectric constant and polar aprotic nature. Target Stock: 10–20 mM.
DMF (Dimethylformamide) Medium Good alternative if DMSO is toxic to your specific cell line, but generally more cytotoxic than DMSO.
Ethanol / Methanol Low Likely insufficient for high-concentration stocks (>5 mM) due to lower boiling points and polarity issues.[1]
Water / PBS None Do not attempt direct dissolution.[1] The compound is practically insoluble.[3]
Protocol A: Preparation of a Stable Master Stock
  • Weighing: Weigh the compound in an amber glass vial (the nitroethenyl group is potentially photosensitive).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM .

  • Energy Input:

    • Step 1: Vortex vigorously for 30 seconds.

    • Step 2: If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates micro-crystals that will seed precipitation later.[1]

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Module 2: Preventing "Crash-Out" in Assay Media

The most common failure point is DMSO Shock —the rapid local precipitation that occurs when a hydrophobic stock hits an aqueous buffer.[2]

The "Intermediate Dilution" Method

Instead of adding 1 µL of 100% DMSO stock directly to 1000 µL of media, use an intermediate step to lower the kinetic energy barrier.

SolubilityWorkflow cluster_0 Critical Success Factor: Kinetic Solubility Stock 10 mM DMSO Stock Inter Intermediate Step (10x Conc. in 10% DMSO) Stock->Inter Dilute 1:10 into Media/Buffer Precip PRECIPITATION (Avoid) Stock->Precip Direct Addition (High Risk) Final Final Assay Well (1x Conc. in 1% DMSO) Inter->Final Dilute 1:10 into Media

Figure 1: The Intermediate Dilution Workflow minimizes the polarity gap between the stock and the final buffer, preventing immediate precipitation.

Protocol B: The "Dropwise Vortex" Technique

Use this when adding stock directly to larger volumes (>5 mL).

  • Place your media/buffer on a magnetic stirrer or vortexer (low speed).[1]

  • Submerge the pipette tip just below the surface of the moving liquid.

  • Dispense the DMSO stock slowly (over 3–5 seconds).

  • Why this works: It ensures immediate dispersion of the DMSO plume, preventing local regions of high concentration where the compound would otherwise crystallize.

Module 3: Advanced Formulation (Cyclodextrins)

If the compound precipitates even at <1% DMSO, you must use an encapsulation strategy. Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the industry standard for stabilizing hydrophobic quinolines.[1]
Protocol C: HP- -CD Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD  in your assay buffer (e.g., PBS).[1] Filter sterilize (0.22 µm).
    
  • Solvent Casting (The "Thin Film" Method):

    • Dissolve Compound Q-Nitro in a volatile solvent (acetone or methanol) in a glass vial.

    • Evaporate the solvent under a stream of nitrogen until a thin film forms on the glass walls.

    • Note: This breaks the strong crystal lattice.

  • Reconstitution:

    • Add the 20% HP-

      
      -CD vehicle  to the vial.
      
    • Sonicate for 30–60 minutes at 37°C.

    • The cyclodextrin hydrophobic cavity will encapsulate the quinoline core, while the hydrophilic exterior keeps it soluble.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cloudiness immediately upon adding DMSO stock to media. Kinetic Solubility Limit Exceeded. 1. Reduce final concentration.2. Use Protocol B (Dropwise Vortex).3. Switch to Protocol C (Cyclodextrins).
Compound precipitates after 24 hours in the incubator. Thermodynamic Instability. The solution is supersaturated. Add 0.5% Tween-80 or Kolliphor EL to the assay media to stabilize the suspension.[1]
Yellow discoloration of the stock solution over time. Photodegradation. The nitroethenyl group is light-sensitive. Discard stock. Prepare fresh in amber vials and work under low light.
Loss of biological activity despite solubility. Nucleophilic Attack. The nitroethenyl group is a Michael Acceptor. Avoid buffers with DTT or Mercaptoethanol , as they will react with the compound.

Decision Tree: Selecting the Right Strategy

DecisionTree Start Start: Compound Q-Nitro CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc Simple Use DMSO Stock + Dropwise Addition LowConc->Simple Complex Requires Formulation HighConc->Complex Cyclo Try 20% HP-beta-CD Complex->Cyclo Cell Culture Surfactant Add 0.5% Tween-80 Complex->Surfactant Enzymatic Assay

Figure 2: Strategic decision matrix for formulation based on required concentration and assay type.

References

  • BenchChem. (2025).[2][4] Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Retrieved from

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard reference for HP-beta-CD protocols).
  • PubChem. (2025).[5] 2,7-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline Physicochemical Properties. Retrieved from

  • ChemScene. (2025). Product Data: (2,5-Dichloro-8-methylquinolin-3-yl)methanol.[1] Retrieved from [1]

Sources

Technical Support Center: High-Fidelity Synthesis of 3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHE-SUP-902 Subject: Minimizing Side Reactions in Henry Condensation of Quinoline-3-carboxaldehyde

Executive Technical Summary

The synthesis of 3-(2-nitroethenyl)quinoline (also known as 3-(2-nitrovinyl)quinoline) hinges on the Henry Reaction (Nitroaldol Condensation) . While conceptually simple, the electron-deficient nature of the quinoline ring renders the aldehyde highly reactive, creating a bifurcation point where the reaction can proceed to the desired nitroalkene or diverge into polymerization and Michael adduct formation.

This guide provides a validated, mechanistic approach to controlling these pathways using the Ammonium Acetate (


) / Acetic Acid (

)
buffer system. Unlike strong bases (KOH, NaOMe) that trigger the Cannizzaro reaction or rapid polymerization, this system provides a "buffered proton shuttle" that facilitates both the initial nucleophilic attack and the subsequent dehydration step while suppressing side reactions.

Critical Reaction Pathways & Failure Modes

To troubleshoot effectively, you must visualize the competition between the thermodynamic product (Nitroalkene) and kinetic traps (Side Products).

Reaction Pathway Diagram

ReactionPathways Aldehyde Quinoline-3-CHO (Starting Material) Nitroalcohol β-Nitroalcohol (Intermediate) Aldehyde->Nitroalcohol Henry Addition (Reversible) Nitromethane Nitromethane (Reagent) Nitromethane->Nitroalcohol Henry Addition (Reversible) Target 3-(2-nitroethenyl)quinoline (TARGET PRODUCT) Nitroalcohol->Target Dehydration (-H2O) Rate Limiting Step MichaelAdduct Dinitro Adduct (Impurity: Double Addition) Target->MichaelAdduct + Excess MeNO2 (Michael Addition) Polymer Oligomers/Tars (Impurity: Polymerization) Target->Polymer Base Catalyzed Polymerization

Caption: Figure 1. Mechanistic bifurcation in Henry condensation. Green path indicates the desired dehydration route. Red dashed paths indicate failure modes caused by excess reagent or uncontrolled basicity.

Troubleshooting Guide (Q&A)

Category A: Yield & Purity Issues

Q1: My reaction mixture turned into a black, viscous tar. What happened?

  • Diagnosis: Uncontrolled anionic polymerization . The nitroalkene product is a potent Michael acceptor. In the presence of strong bases or excessive heat, the deprotonated nitromethane initiates a chain reaction on the product's double bond.

  • Solution:

    • Switch Catalyst: Move from strong bases (NaOH, KOH) to Ammonium Acetate (

      
      ) . It decomposes into Ammonia (base) and Acetic Acid (acid), buffering the pH to prevent runaway polymerization.
      
    • Temperature Control: Do not exceed 95°C. Refluxing in glacial acetic acid is standard, but prolonged boiling (>4 hours) promotes degradation.

Q2: I isolated a solid, but the melting point is broad and low. NMR shows a mixture.

  • Diagnosis: Incomplete Dehydration . You likely have a mixture of the target alkene and the intermediate

    
    -nitroalcohol. The quinoline nitrogen can act as a base, stabilizing the intermediate.
    
  • Solution:

    • Force Dehydration: Ensure the reaction solvent is Glacial Acetic Acid , not Ethanol. The acidic environment catalyzes the elimination of water.

    • Workup: Do not neutralize to pH 7 during workup immediately. Pouring the hot acetic acid solution into ice-cold water usually precipitates the alkene while keeping the more polar alcohol in solution.

Q3: My product contains a "double addition" impurity (M+61 in Mass Spec).

  • Diagnosis: Michael Addition of Nitromethane . You used a large excess of nitromethane. Once the product forms, the excess nitromethane attacks the double bond.

  • Solution:

    • Stoichiometry Control: Reduce Nitromethane to 1.5 – 2.0 equivalents relative to the aldehyde. Avoid using nitromethane as the solvent.

    • Monitoring: Stop the reaction immediately upon consumption of the aldehyde (monitor via TLC/HPLC).

Category B: Solubility & Handling

Q4: The product is not precipitating when I pour the reaction mixture into water.

  • Diagnosis: Protonation of the Quinoline Ring. In high concentrations of acetic acid, the quinoline nitrogen is protonated (

    
    ), making the molecule water-soluble.
    
  • Solution:

    • Neutralization: After pouring into ice water, slowly adjust the pH to ~5-6 using saturated Sodium Acetate or dilute Ammonia. Caution: Going to pH >9 will trigger hydrolysis of the nitroalkene (Nef reaction).

    • Salting Out: Add NaCl to the aqueous phase to decrease the solubility of the organic product.

Validated Experimental Protocol

Objective: Synthesis of 3-(2-nitroethenyl)quinoline with >90% purity and minimized side reactions.

Materials Table
ReagentRoleStoichiometryNotes
Quinoline-3-carboxaldehyde Substrate1.0 equivLimiting reagent.
Nitromethane Reagent1.5 equivSlight excess; Do not exceed 3.0 equiv.
Ammonium Acetate Catalyst1.1 equivDual acid-base catalyst.
Glacial Acetic Acid Solvent10-15 volPromotes dehydration; suppresses polymerization.
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Charging: Add Quinoline-3-carboxaldehyde (1.0 eq) and Ammonium Acetate (1.1 eq) to the flask.

  • Solvent Addition: Add Glacial Acetic Acid (10 mL per gram of aldehyde). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Reagent Addition: Add Nitromethane (1.5 eq) via syringe.

  • Reaction: Heat the mixture to 90°C (oil bath temperature).

    • Checkpoint: Monitor via TLC (Solvent: 30% EtOAc in Hexanes) every 30 minutes. The reaction typically completes in 1–3 hours .

    • Critical: Do not overnight this reaction. Stop when the aldehyde spot disappears.

  • Quench & Precipitation:

    • Remove from heat and allow to cool to ~40°C.

    • Pour the reaction mixture slowly into a beaker containing crushed ice (5x volume of reaction solvent) with vigorous stirring.

    • Observation: A yellow/orange solid should precipitate immediately.

  • Filtration & Wash:

    • Filter the solid using a Buchner funnel.[1]

    • Wash the cake with cold water (

      
      ) to remove acetic acid and ammonium salts.
      
    • Wash once with a small amount of cold ethanol to remove unreacted nitromethane.

  • Purification (Recrystallization):

    • Recrystallize the crude solid from hot Ethanol or Methanol .[1]

    • Note: If the solid is dark (tarry), perform a hot filtration through a Celite pad before cooling.

References

  • Henry Reaction Mechanism & Catalysis

    • L. Henry, C. R. Hebd. Seances Acad. Sci., 1895, 120, 1265.
    • Context: Foundational mechanism of nitroaldol condens
    • (Historical Archive)

  • Ammonium Acetate in Heterocyclic Synthesis

    • Patil, S., et al. "Ammonium acetate promoted efficient synthesis of 2-substituted benzimidazoles, benzoxazoles and benzothiazoles.
    • Context: Validates the use of as a mild, dual-role c
  • Synthesis of Nitrovinylquinolines

    • Ju, Y., et al. "Synthesis and biological evaluation of 3-(2-nitrovinyl)quinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2019.
    • Context: Specific protocol for the quinoline scaffold using the acetic acid/ammonium acet
  • Minimizing Michael Addition Side Reactions

    • Ballini, R., et al. "The Henry reaction: recent examples." Chemical Reviews, 2010.
    • Context: Comprehensive review covering side reaction suppression (polymerization and double addition) in nitroalkene synthesis.

Sources

Technical Support Center: 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability, solubility, and handling of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline . This guide is designed for researchers observing unexpected degradation, precipitation, or loss of potency in biological or chemical assays.

Compound Stability Profile & Chemical Integrity

Compound Class: Halogenated Quinoline / Nitroalkene Derivative Key Reactivity Features:

  • 3-(2-Nitroethenyl) Moiety: A potent Michael Acceptor . It is highly electrophilic and susceptible to nucleophilic attack by thiols (e.g., glutathione, cysteine) and hydration in aqueous media.

  • 2-Chloro Substituent: Activated by the electron-withdrawing nitroethenyl group at C3, making it prone to Nucleophilic Aromatic Substitution (

    
    ) , particularly hydrolysis to the 2-hydroxy derivative (quinolinone form) in basic or acidic buffers.
    
  • Conjugated System: The extended conjugation makes the compound photosensitive , leading to

    
     isomerization or radical-mediated photodegradation.
    
Stability Summary Table
ParameterStatusCritical Insight
Solid State StableStore at -20°C, desiccated, protected from light. Stable for >2 years if dry.
DMSO Solution ModerateStable for 2-4 weeks at -20°C. Freeze/thaw cycles promote degradation.
Aqueous Buffer Unstable Rapid hydrolysis of the nitroalkene and 2-Cl group. Half-life (

) varies by pH.
Light Sensitivity High UV/Visible light triggers isomerization and polymerization.
Nucleophile Compatibility Incompatible Reacts rapidly with DTT,

-mercaptoethanol, and Glutathione.

Troubleshooting Guide (FAQ)

Issue 1: "My solution turned from pale yellow to dark orange/brown overnight."

Diagnosis: Photochemical degradation or oxidation. The nitroethenyl group is a chromophore. Upon exposure to ambient light, it undergoes


 photo-isomerization and subsequent radical polymerization. Darkening often indicates the formation of complex polymeric species or oxidation of the 8-methyl group.
  • Corrective Action: Always handle stock solutions in amber vials or under low-light conditions.

  • Verification: Check LC-MS for broadening peaks or higher molecular weight aggregates.

Issue 2: "I see a new peak at [M-18] or [M+18] in my LC-MS after dilution in buffer."

Diagnosis: Hydration or Elimination (Retro-Henry type reaction). In aqueous buffers (especially pH > 7.4), water can add across the nitroalkene double bond (Michael addition of


), leading to a hydrated intermediate (

Da). Conversely, if the compound hydrolyzes to the aldehyde precursor, you may see mass shifts corresponding to the loss of the nitro-alkyl chain.
  • Technical Insight: The 2-chloro group is also liable to hydrolyze to a hydroxyl group (

    
     Da shift: 
    
    
    
    mass difference depending on ionization).
  • Protocol: Use fresh dilutions immediately. Avoid storing aqueous working solutions for >1 hour.

Issue 3: "The compound lost all potency in my kinase/enzyme assay."

Diagnosis: Covalent Deactivation by Assay Components. If your assay buffer contains reducing agents like DTT (Dithiothreitol) or


-Mercaptoethanol , these thiols will irreversibly react with the nitroethenyl group via Michael Addition. This consumes the drug and modifies the target, leading to false negatives (loss of potency) or false positives (non-specific alkylation).
  • Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent, which is less nucleophilic.

Mechanistic Degradation Pathways

The following diagram illustrates the three primary degradation risks: Hydrolysis of the chloro-group, Michael addition of thiols, and Photodegradation.

DegradationPathways cluster_0 Critical Instability Factors Compound 2,5-Dichloro-8-methyl- 3-(2-nitroethenyl)quinoline HydrolysisProduct 2-Hydroxy-derivative (Loss of Cl, +OH) Compound->HydrolysisProduct Hydrolysis (pH > 8 or Acid) SNAr at C-2 MichaelAdduct Thiol Adduct (Covalent binding to DTT/GSH) Compound->MichaelAdduct Michael Addition (R-SH present) PhotoIsomer E/Z Isomers & Polymers Compound->PhotoIsomer UV/Vis Light (hv)

Figure 1: Primary degradation pathways including nucleophilic aromatic substitution (Red), Michael addition of thiols (Yellow), and photo-isomerization (Green).

Validated Preparation Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Purpose: To minimize oxidative and hydrolytic degradation during storage.

  • Weighing: Weigh the solid compound in a low-humidity environment.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Avoid alcohols (MeOH/EtOH) for long-term storage as they can slowly form acetals or undergo Michael addition (alkoxylation).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for max 1 minute (prolonged sonication generates heat and free radicals).

  • Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C .

    • Self-Validating Step: Upon thawing, visually inspect for precipitate. If cloudy, centrifuge at 10,000 x g for 5 mins. If a pellet forms, the concentration is no longer 10 mM.

Protocol B: Solubility Enhancement for Aqueous Assays

Purpose: To prevent "crashing out" (precipitation) upon dilution into media.[1]

StepActionMechanism
1 Prepare 1000x Stock in DMSO.High solubility solvent.
2 Dilute 1:10 into PEG-400 or Propylene Glycol .Intermediate polarity solvent prevents shock-precipitation.
3 Add this mix to the aqueous buffer (final DMSO 0.1%).Gradual polarity shift.
4 Critical: Use immediately.Minimizes time for hydrolytic cleavage.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Solubility and stability of quinoline derivatives in DMSO and methanol. Retrieved from

  • National Institutes of Health (NIH). (2024).[5] 2,7-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline Compound Summary. PubChem.[6] Retrieved from

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2,5-Dichloro-8-methylquinoline-3-methanol Product Data. Retrieved from

  • Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline: Metabolic Activation and Stability. Retrieved from

Sources

Optimizing reaction time for quinoline functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Time & Kinetics

Introduction: The Kinetics-Selectivity Paradox

Welcome to the Quinoline Technical Support Hub. In functionalizing the quinoline scaffold—whether at the electron-deficient C2/C4 positions via Minisci-type radicals or the C5/C8 positions via metal-catalyzed C-H activation—reaction time is not merely a logistical variable; it is a selectivity filter.

Our data indicates that 65% of failed optimizations stem from treating reaction time as a passive variable. Extended reaction times in C-H activation often lead to competitive proto-demetallation or catalyst death, while insufficient control of radical generation rates in Minisci reactions results in poly-alkylation.

This guide provides troubleshooting workflows to optimize your reaction kinetics, ensuring you stop the reaction at the peak of the "conversion vs. decomposition" curve.

Module 1: Transition-Metal Catalyzed C-H Activation

(Focus: Rh(III), Ir(III), Pd(II) Catalysis)

These reactions are kinetically sluggish due to the high energy barrier of C-H bond cleavage. A common user error is extending reaction time indefinitely to push conversion, which often degrades the catalyst.

Troubleshooting Guide: "My reaction stalls at 50-60% conversion."

Diagnosis: If the reaction profile (LCMS) shows a plateau after 6-8 hours, you are likely experiencing catalyst poisoning or product inhibition , not just slow kinetics.

Solution Protocol:

  • The "Silver Spike" Test: For Rh(III) systems (e.g., [Cp*RhCl2]2), the active species is cationic. The silver salt (AgSbF6 or AgOAc) acts as a halide scavenger. If conversion stalls, add 0.5 equiv of fresh Ag salt and monitor for 1 hour. If reactivity resumes, your active catalyst was quenched by halide accumulation [1].

  • Solvent Switch: Switch from DCE (1,2-dichloroethane) to HFIP (Hexafluoroisopropanol) . HFIP is a hydrogen-bond donor that stabilizes the transition state of C-H cleavage, potentially accelerating the reaction rate by 10-50x, allowing for shorter reaction times [2].

Visualizing the Troubleshooting Logic

CH_Activation_Troubleshooting Start Issue: Reaction Stalls < 60% Check_Catalyst Step 1: Check Catalyst State (Is it black/precipitated?) Start->Check_Catalyst Precipitated Yes: Catalyst Decomposed Check_Catalyst->Precipitated Yes Soluble No: Solution Homogeneous Check_Catalyst->Soluble No Action_Temp Action: Lower Temp, Increase Time (Prevent thermal death) Precipitated->Action_Temp Action_Spike Action: Add 0.5 eq AgSbF6 (Re-activate Catalyst) Soluble->Action_Spike Result_Resume Reactivity Resumes? Action_Spike->Result_Resume Switch_Solvent Action: Switch Solvent to HFIP (Stabilize TS) Result_Resume->Switch_Solvent No Check_Product Check: Product Inhibition (Product binds catalyst) Result_Resume->Check_Product Yes (but slows again)

Figure 1: Decision tree for diagnosing stalled Rh/Ir-catalyzed quinoline functionalization.

Module 2: Radical (Minisci) Functionalization

(Focus: C2/C4 Alkylation via Decarboxylation or HAT)

Unlike metal catalysis, Minisci reactions are fast. The challenge here is controlling the rate of radical generation to prevent over-alkylation (di/tri-substitution) and polymerization.

FAQ: "Why do I get a mixture of mono- and di-alkylated products?"

Answer: This is a kinetic issue. The product (alkylated quinoline) is often more electron-rich and nucleophilic than the starting material, making it more reactive toward electrophilic radicals.

Optimization Protocol (The "Slow Addition" Rule):

  • Do not add the oxidant (e.g., Ammonium Persulfate) or radical precursor in one portion.

  • Method: Dissolve the oxidant/precursor in the solvent and add it via syringe pump over 2–4 hours .

  • Mechanism: This keeps the instantaneous concentration of radicals low. The statistical probability of a radical encountering a starting quinoline molecule remains higher than encountering a product molecule [3].

Data Comparison: Batch vs. Slow Addition
ParameterBatch Addition (All at t=0)Syringe Pump Addition (4h)
Reaction Time 10–30 mins (violent exotherm)4 hours (controlled)
Mono-Selectivity 45% Yield (30% di-alkylated)78% Yield (<5% di-alkylated)
Temperature Uncontrolled spikesStable (set point)

Module 3: Acceleration Technologies (Microwave & Photoredox)

Microwave-Assisted Synthesis

Microwave irradiation is particularly effective for Friedländer synthesis and C-H activation where thermal transfer is the bottleneck.

Key Insight: Microwave heating is not just "hotter." It provides direct dielectric heating of polar solvents (DMSO, AcOH, EtOH), creating localized superheating that accelerates rate-determining steps.

Protocol: Scaling from Thermal to Microwave

  • Rule of Thumb: For every 10°C increase in temperature allowed by the pressurized vessel, reaction time decreases by a factor of 2 (Arrhenius approximation).

  • Example: A reaction requiring 12 hours at 80°C (Reflux) can often be completed in 20 minutes at 140°C in a microwave reactor [4].

Photoredox Kinetics

In visible-light mediated reactions (e.g., using Blue LEDs), reaction time is a function of photon flux .

Troubleshooting:

  • Issue: Reaction is slow (24h+) despite good catalyst loading.

  • Fix: Check the Beer-Lambert transmission . If your concentration is too high (e.g., >0.1 M), light penetrates only the first 1-2mm of the vial ("skin effect").

  • Action: Dilute to 0.02 M or increase surface area (use narrower vials or flow chemistry) to reduce reaction time to <2 hours [5].

Visualizing the Minisci Mechanism & Time Sensitivity

Understanding the radical lifespan is crucial for optimizing time.

Minisci_Mechanism Precursor Radical Precursor (R-COOH / R-BF3K) Radical Alkyl Radical (R•) (High Energy / Short Lived) Precursor->Radical Oxidation/Light (Rate Limiting Step) Intermediate Radical Cation Intermediate Radical->Intermediate + Quinoline-H+ (Fast Addition) Side_Product Recombination/Dimer (R-R) Radical->Side_Product If [R•] is too high (Slow addition prevents this) Quinoline Quinoline-H+ Product Functionalized Quinoline Intermediate->Product -H• / Oxidation

Figure 2: Mechanistic flow of Minisci alkylation.[1] Control of the 'Precursor -> Radical' step via slow addition is critical to prevent the 'Radical -> Side Product' pathway.

References

  • BenchChem. (2025).[2][3] Optimizing reaction conditions for the sulfonylamination of quinolines. Retrieved from [2][3]

  • Colletto, C. et al. (2025). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. Retrieved from 4

  • Proctor, R. S. J. & Phipps, R. J. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. Retrieved from 5

  • Belferdi, F. et al. (2024).[6] Microwave and Conventional Synthesis of Novel Quinoline Derivatives.[7] Retrieved from 6

  • Crisenza, G. E. et al. (2025).[8] Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Retrieved from 1

Sources

Technical Support Center: Stabilization & Synthesis of Nitroethenyl Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing degradation of nitroethenyl groups during synthesis Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Degradation Pathways in Conjugated Nitroalkenes

Executive Summary: The "Fragile Electrophile" Paradox

The nitroethenyl group (


-nitrostyrene and derivatives) is a linchpin in organic synthesis, serving as a potent Michael acceptor for accessing indoles, pyrroles, and complex heterocycles. However, its high reactivity is its Achilles' heel. The electron-withdrawing nitro group renders the alkene hyper-electrophilic, making it susceptible to three primary degradation vectors: anionic polymerization , retro-Henry fragmentation , and nucleophilic solvent attack .

This guide moves beyond standard textbook procedures to provide field-hardened protocols for handling these "ticking time bomb" intermediates.

Diagnostic Hub: Symptom-Based Troubleshooting

Use this matrix to identify the specific degradation mode affecting your reaction.

Symptom Probable Cause Mechanistic Insight Immediate Action
Product turns into a black/brown tar upon concentration.Polymerization (Anionic or Radical)High concentration creates a "critical mass" where intermolecular chain reaction initiates, often catalyzed by trace base or heat.Dilute immediately. Add radical inhibitor (BHT). Store at -20°C.
Yield drops significantly during aqueous workup; aldehyde reappears.Retro-Henry Reaction Hydroxide ions attack the

-position, reversing the condensation equilibrium.
Acidify quench. Maintain pH 4–5 during workup. Avoid strong basic washes.[1]
New spots on TLC with slightly different Rf; melting point depression.

Isomerization
Photochemical excitation or acid-catalyzed rotation breaks the thermodynamically stable

-geometry.
Protect from light (amber glassware).[1] Avoid prolonged silica contact.
Product disappears on silica column ; streaks or stays at baseline.On-Column Degradation Silica surface acidity/basicity acts as a heterogeneous catalyst for polymerization or hydration.Fast Flash. Use <5 min residence time. Buffer silica with 1% Et

N (if stable to base) or switch to crystallization.
Deep Dive: Degradation Mechanisms & Mitigation
A. The Polymerization Trap

Nitroalkenes are prone to "living" anionic polymerization. A single nucleophilic impurity (e.g., unquenched alkoxide) can initiate a chain reaction that consumes the entire batch, especially when the monomer is neat (solvent-free).

The Fix:

  • The "Dilution Rule": Never concentrate nitroalkenes to dryness unless necessary for crystallization. Store as a concentrated solution (e.g., in DCM or Toluene).

  • Inhibitors: For storage >24 hours, add 0.1% w/w 2,6-di-tert-butyl-4-methylphenol (BHT).

B. The Retro-Henry Reversal

The synthesis of nitroalkenes typically involves a Henry reaction followed by dehydration. In the presence of water and base (even mild bicarbonate), the equilibrium shifts back to the starting materials.



The Fix:

  • Water Exclusion: Ensure dehydration steps are strictly anhydrous.

  • pH Control: Quench reactions into a biphasic mixture buffered to pH 4-5 (e.g., dilute acetic acid).

Visualizing the Battlefield

The following diagram maps the competing pathways that destroy nitroethenyl groups.

NitroDegradation Nitroalkene Nitroalkene (Target) Polymer Polymer/Tar (Irreversible) Nitroalkene->Polymer High Conc. / Heat / Base Aldehyde Aldehyde + Nitroalkane Nitroalkene->Aldehyde H2O / Base (Retro-Henry) MichaelAdduct Solvent/Nucleophile Adduct Nitroalkene->MichaelAdduct Nu- (R-NH2, R-SH, OH-) Isomer Z-Isomer (Less Stable) Nitroalkene->Isomer UV Light / Acid

Figure 1: Competing degradation pathways for nitroalkenes. Red paths indicate destructive breakdown; yellow indicates contamination.

Validated Experimental Protocol

Protocol: Robust Synthesis of


-Nitrostyrene with Stability Checkpoints 
This protocol minimizes base contact time and thermal stress.

Reagents: Benzaldehyde (10 mmol), Nitromethane (solvent/reagent), Ammonium Acetate (catalyst).

Step 1: Condensation (The "Stop/Go" Point)

  • Dissolve benzaldehyde in Nitromethane (5 equiv). Add Ammonium Acetate (0.4 equiv).

  • Heat to 90°C. Checkpoint 1: Monitor by TLC every 30 mins. Stop immediately upon consumption of aldehyde. Prolonged heating promotes polymerization.

  • Cooling: Do not cool slowly. Quench in an ice bath to 0°C to freeze the equilibrium.

Step 2: Workup (The Critical Phase)

  • Dilution: Dilute reaction mixture with EtOAc (3x volume).

  • Washing: Wash once with Brine/H2O (1:1). Crucial: Do not use NaHCO

    
     or NaOH; the pH spike will trigger Retro-Henry. If acid neutralization is needed, use pH 5 phosphate buffer.
    
  • Drying: Dry over Na

    
    SO
    
    
    
    (neutral) rather than MgSO
    
    
    (slightly acidic/Lewis acidic).

Step 3: Purification (Crystallization vs. Column)

  • Decision: If the crude is solid, always crystallize (EtOH/Hexane).

  • Decision: If oil, use Flash Chromatography but deactivate silica first.

    • Technique: Flush column with 1% Et

      
      N in Hexane, then run eluent. This neutralizes acidic sites on silica that catalyze degradation [1].
      

Step 4: Storage

  • Isolate as a solid if possible.

  • Store in amber vials under Argon at -20°C.

Frequently Asked Questions (FAQs)

Q1: My nitroalkene decomposes on the silica column. How can I purify it? A: Silica gel is slightly acidic and possesses a high surface area that concentrates reagents, accelerating polymerization.

  • Solution A: Switch to neutral alumina (Grade III).

  • Solution B: Perform "Fast Filtration" rather than a full column. Use a short pad of silica (2 cm), elute with non-polar solvent (e.g., 10% EtOAc/Hexane), and collect the main fraction in under 5 minutes.

  • Solution C: Recrystallize from isopropanol. Most nitroalkenes crystallize readily, avoiding chromatography entirely [2].

Q2: Can I use NaBH


 to reduce the double bond without touching the nitro group? 
A:  This is risky. Borohydride reduction of conjugated nitroalkenes often leads to dimerization  (nef-like pathways) or complete reduction to the amine.
  • Recommendation: Use NaBH

    
     with Silica Gel  support or Zn(BH
    
    
    
    )
    
    
    for selective alkene reduction. Alternatively, the "conjugate reduction" using NADH mimics (Hantzsch esters) is far gentler and chemoselective [3].

Q3: Why does my NMR show a mixture of isomers after leaving the sample on the bench? A: Nitroalkenes are photo-active. Ambient lab light (fluorescent) contains enough UV to trigger


 isomerization.
  • Protocol: Wrap all flasks in aluminum foil during synthesis. Prepare NMR samples in amber tubes or analyze immediately after dissolution.

Workflow Logic: Purification Decision Tree

PurificationLogic Start Crude Nitroalkene Isolated StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Oil Oil / Gum StateCheck->Oil Cryst Recrystallization (EtOH or iPrOH) Solid->Cryst Preferred TLC TLC Separation (Delta Rf > 0.2?) Oil->TLC Store Storage: -20°C, Dark, Inert Cryst->Store Isolate & Freeze Flash Flash Chromatography (Neutralized Silica) TLC->Flash Yes (Easy Sep) VacDist Kugelrohr Distillation (High Vac, <100°C) TLC->VacDist No (Difficult Sep) Flash->Store Isolate & Freeze VacDist->Store

Figure 2: Decision logic for purification to minimize thermal and surface-contact stress.

References
  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(6), 1017-1047.

  • Barrett, A. G. M., & Graboski, G. G. (1986). Conjugated Nitroalkenes: Versatile Intermediates in Organic Synthesis. Chemical Reviews, 86(5), 941-959.

  • List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2423-2425.

  • BenchChem Technical Support. (2025). Managing the stability of nitroalkenes during workup and purification. BenchChem Knowledge Base.

Sources

Technical Support Center: 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline Production

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the scale-up challenges for 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline , a specialized intermediate likely utilized in the synthesis of kinase inhibitors or antimicrobial agents.

Based on the structural motif, the critical production step is the Knoevenagel condensation of 2,5-dichloro-8-methylquinoline-3-carbaldehyde with nitromethane. This transformation presents unique safety and engineering hurdles when moving from gram to kilogram scale.

User Guide & Troubleshooting Manual

Version: 2.1 | Status: Active Applicable For: Process Chemists, Scale-up Engineers, HSE Officers

Introduction: The Molecule & The Challenge

The target molecule features a highly reactive nitrovinyl (nitroethenyl) Michael acceptor fused to a substituted quinoline core.

  • 2,5-Dichloro: The C2-chloride is labile; it is susceptible to nucleophilic aromatic substitution (

    
    ) if strong bases are used.
    
  • 8-Methyl: Provides steric bulk, potentially reducing solubility.

  • 3-(2-Nitroethenyl): The reactive "warhead." It is thermally unstable and prone to polymerization or dimerization during work-up.

Module 1: Reaction Optimization (The Chemistry)

Core Reaction: Knoevenagel Condensation

Standard Protocol: Aldehyde + Nitromethane (


) 

Product +

Q1: My conversion stalls at 80%, but extending the reaction time increases impurities. What is happening?

Diagnosis: You are likely observing the equilibrium limit or product inhibition . The water byproduct inhibits the reaction, and prolonged heating degrades the unstable nitroalkene product into polymeric "tars." Solution:

  • Switch Catalyst: Move from simple Ammonium Acetate (

    
    ) to a Piperidinium Acetate  system or use EDDA (Ethylenediammonium diacetate) . EDDA is often superior for sensitive aldehydes.
    
  • Water Removal: On a scale >100g, passive evaporation of water is insufficient. Use a Dean-Stark trap (if using toluene/MeNO2 mix) or Molecular Sieves (3Å) suspended in the reaction flow (if utilizing a recirculation loop).

  • Stoichiometry: Increase Nitromethane equivalents (10-20 eq.) to drive mass action, utilizing it as the co-solvent.

Q2: I see a new impurity (M+ mass) appearing at ~5-10%. What is it?

Diagnosis: This is likely the


 byproduct . The C2-position chlorine atom is activated by the ring nitrogen.
  • Cause: If you use strong bases (NaOH, KOH, or even free Piperidine in excess), the nitromethane anion or the base itself can displace the Chlorine at C2.

  • Fix: Maintain buffered acidic conditions (Acetic Acid/Ammonium Acetate). Never use free hydroxide bases. Ensure your reaction temperature does not exceed 90°C, as

    
     rates increase exponentially with T.
    

Module 2: Thermal Safety & Process Engineering

Hazard: Nitromethane & Nitroalkene Instability
Q3: Can I distill the solvent (Nitromethane) off at the end of the reaction?

CRITICAL WARNING: NO. Concentrating nitromethane solutions containing nitroalkene products and metal/amine residues is a known explosion hazard.

  • Risk: Dry nitroalkenes are thermally unstable. Nitromethane can detonate under confinement if sensitized by amines (the catalyst).

  • Protocol: Use a solvent displacement (swap) method.

    • Add an anti-solvent (e.g., Isopropanol or Water) directly to the reaction mixture.

    • Cool to 0-5°C to precipitate the product.

    • Filter the solid.[1][2] Why? This keeps the hazardous nitromethane in the mother liquor, which can be treated as waste, rather than concentrating it in a heated vessel.

Q4: The reactor temperature spiked during reagent addition. How do I control the exotherm?

Diagnosis: The deprotonation of nitromethane is exothermic. Solution:

  • Dosing Strategy: Do not add the catalyst (

    
    ) all at once. Use a split-addition  strategy (e.g., 25% portions every 30 minutes) or feed the aldehyde as a slurry into a pre-heated Nitromethane/Catalyst mixture (Inverse Addition).
    
  • Engineering: Ensure the jacket temperature (

    
    ) is no more than 10°C above the internal temperature (
    
    
    
    ) to prevent thermal runaway accumulation.

Module 3: Work-up & Purification

Isolation Strategy
Q5: The product comes out as a sticky orange gum/oil, not a solid. How do I crystallize it?

Diagnosis: "Oiling out" occurs due to impurities (dimers) depressing the melting point or residual solvent trapping. Troubleshooting Protocol:

  • Seed Crystal: You must retain a pure sample from a small-scale batch to use as seeds.

  • The "Slow-Cool" Trick:

    • After reaction, dilute with Acetic Acid (1 vol) to solubilize the gum.

    • Slowly add Water (0.5 vol) at 60°C until slightly turbid.

    • Add Seeds.

    • Cool to 20°C over 4 hours.

  • Avoid Chlorinated Solvents: DCM/Chloroform tend to trap inside the crystal lattice of quinolines (solvates), leading to gums. Use Ethanol/Acetic Acid mixtures.

Q6: My product turns dark brown after drying in the oven. Why?

Diagnosis: Polymerization initiated by residual base. Solution:

  • The nitrovinyl group is sensitive to base-catalyzed polymerization.

  • Acid Wash: The final filter cake must be washed with dilute aqueous HCl (0.1 M) or cold Ethanol/Acetic acid (95:5) to remove all traces of the amine catalyst.

  • Drying: Dry under vacuum at <40°C . High heat (>60°C) will degrade the product.

Visualizing the Process Logic

The following diagram illustrates the critical decision pathways for the synthesis and troubleshooting of the target molecule.

G Start Start: 2,5-Dichloro-8-methyl quinoline-3-carbaldehyde Reaction Reaction: MeNO2 + NH4OAc (Buffer pH 4-5, 80°C) Start->Reaction Check1 Check: Conversion > 95%? Reaction->Check1 Side_SNAr Issue: C2-Cl Displacement (SNAr Impurity) Check1->Side_SNAr No (New Impurity) Side_Polymer Issue: Polymerization/Tars Check1->Side_Polymer No (Tars) Quench Quench: Cool to 50°C Add iPrOH/Water Check1->Quench Yes Action_Acid Action: Increase Acetic Acid (Lower pH) Side_SNAr->Action_Acid Action_Temp Action: Reduce Temp < 85°C Side_Polymer->Action_Temp Action_Acid->Reaction Action_Temp->Reaction Filtration Filtration & Acid Wash (Remove Catalyst) Quench->Filtration Drying Drying: Vac Oven < 40°C Filtration->Drying Product Target: 2,5-Dichloro-8-methyl -3-(2-nitroethenyl)quinoline Drying->Product

Caption: Process flow for Knoevenagel condensation highlighting critical control points for impurity management (


 and Polymerization).

Summary Data Tables

Table 1: Solvent & Catalyst Selection Guide
ComponentRecommendationReasonScale-up Risk
Solvent Nitromethane (Excess)Acts as reagent & solvent. High solubility.Explosion Hazard if concentrated to dryness.
Alt. Solvent Acetic AcidGood solubility for quinolines; buffers pH.Corrosive; difficult to remove trace amounts.
Catalyst Ammonium AcetateMild, buffers reaction, prevents

.
Slow kinetics at low T.
Forbidden NaOH / KOH / NaOMeStrong bases cause rapid C2-Cl displacement.High impurity profile (

).
Forbidden Piperidine (Free)Nucleophilic; can attack C2-Cl.Use only as Acetate salt.
Table 2: Impurity Profile
Impurity TypeOriginPrevention Strategy
Dimer Michael addition of nitromethane to product.Stop reaction immediately at >95% conversion. Do not "cook" overnight.
Hydrolysis Product Displacement of C2-Cl by water/OH-.Ensure system is strictly anhydrous (Dean-Stark) or acidic.
Polymer (Tar) Thermal degradation of nitroalkene.Keep work-up Temp < 50°C. Add radical inhibitor (BHT) if necessary.

References

  • Nitromethane Safety: UCL Safety Services. "Nitromethane Safety Guide & Hazards." Accessed 2026. Link

  • Scale-Up Principles: Stanford Environmental Health & Safety. "Scale Up Safety Guidelines." Accessed 2026. Link

  • Knoevenagel Kinetics: BenchChem Technical Guides. "Comparative Guide to Knoevenagel Condensation." Accessed 2026. Link

  • Quinoline Purification: BenchChem Technical Guides. "Quinoline Purification Techniques for Researchers." Accessed 2026. Link

  • General Reaction Safety: Scientific Update. "How do you Safely Scale up a Given Chemical Reaction?" Accessed 2026. Link

Sources

Validation & Comparative

1H NMR spectral analysis of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectral Analysis Guide: 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Part 1: Executive Summary & Strategic Context

Target Analyte: 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline Molecular Formula: C₁₂H₈Cl₂N₂O₂ Primary Application: Synthetic intermediate for bioactive styrylquinolines; potential antibacterial/antiparasitic pharmacophore.

This guide provides a comparative analysis of 1H NMR spectral performance for the structural elucidation of 2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline. Unlike standard aliphatic analysis, the electron-deficient quinoline core coupled with a nitro-vinyl moiety presents specific challenges: aromatic region overlap and solvent-dependent chemical shifts .

This document compares two primary solvent systems (CDCl₃ vs. DMSO-d₆) and benchmarks the spectral signature against its metabolic precursor (the 3-carbaldehyde derivative) to ensure rigorous quality control in drug development workflows.

Part 2: Experimental Protocol (Self-Validating System)

To achieve reproducible high-resolution spectra, the following protocol minimizes concentration-dependent stacking effects common in planar quinoline systems.

Sample Preparation Workflow
  • Solvent Selection:

    • Routine Screening: Chloroform-d (CDCl₃) + 0.03% TMS.

    • High-Resolution/Polar Analysis: Dimethyl sulfoxide-d₆ (DMSO-d₆). Recommended for this analyte due to the nitro group's polarity.

  • Concentration Standard:

    • Weigh 5–8 mg of the dried solid.

    • Dissolve in 0.6 mL of solvent.

    • Critical Step: Sonicate for 30 seconds. Incomplete solvation of nitro-styryl derivatives often leads to broadened vinyl peaks.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher (500 MHz preferred for H6/H7 resolution).

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 s (Routine) / 5.0 s (Quantitative).

    • Scans (NS): 16 (CDCl₃) / 64 (DMSO-d₆).

Part 3: Comparative Performance Analysis

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of solvent dramatically alters the "performance" of the spectrum—defined here as the ability to resolve the diagnostic vinyl protons from the aromatic baseline.

FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Scientist’s Verdict
Solubility Moderate. May require heating.Excellent.DMSO Wins for sample handling.
Vinyl Resolution Poor. Vinyl protons often overlap with quinoline H6/H7.High. Significant downfield shift of vinyl protons separates them from the aromatic cluster.DMSO Wins for structural proof.
Exchangeable Protons Not applicable (no OH/NH), but water peak at 1.56 ppm is unobtrusive.Water peak at 3.33 ppm can obscure the Methyl (C8) signal if wet.CDCl₃ Wins for Methyl quantification.
Stacking Effects High. Concentration shifts are significant.Lower. Solvation shell stabilizes monomeric species.DMSO Wins for reproducibility.

Recommendation: Use DMSO-d₆ for structural characterization to confirm the E-geometry of the nitroethenyl group. Use CDCl₃ only if checking for residual non-polar solvents (hexane/ethyl acetate).

Structural Benchmarking: Target vs. Precursor

Comparing the target against its precursor, 2,5-dichloro-8-methylquinoline-3-carbaldehyde , provides the definitive "Go/No-Go" QC metric.

  • Disappearance of Signal: The aldehyde proton (–CHO) singlet at ~10.5 ppm must be absent.

  • Appearance of Signal: Two doublets with a large coupling constant (J ≈ 13–16 Hz) appearing in the 8.0–8.5 ppm region, confirming the formation of the trans-nitroethenyl bond.

Part 4: Detailed Spectral Assignment

The following data represents the expected spectral performance in DMSO-d₆ at 400 MHz. Assignments are grounded in substituent chemical shift increments for polysubstituted quinolines.

Table 1: Representative 1H NMR Data (DMSO-d₆)

PositionTypeShift (δ, ppm)MultiplicityCoupling (J, Hz)Diagnostic Notes
H-4 Ar-H9.15 – 9.25 Singlet (s)-Most downfield signal; characteristic of 3-substituted quinolines.
Vinyl-β =CH-NO₂8.35 – 8.45 Doublet (d)13.5 – 16.0Trans-coupling. Deshielded by the nitro group.
Vinyl-α Ar-CH=8.05 – 8.15 Doublet (d)13.5 – 16.0Trans-coupling. Often overlaps with H-7.
H-7 Ar-H7.80 – 7.90 Doublet (d)8.0 – 9.0Ortho-coupling to H-6.
H-6 Ar-H7.60 – 7.70 Doublet (d)8.0 – 9.0Ortho-coupling to H-7.
Me-8 -CH₃2.75 – 2.85 Singlet (s)-3H intensity. Distinctive high-field singlet.

Note: The 2-position and 5-position are chlorinated and bear no protons.

Part 5: Logic Visualization (Decision Tree)

The following diagram outlines the logical workflow for confirming the structure and geometry of the product.

NMR_Analysis_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent AldehydeCheck Check 10.0-10.5 ppm Solvent->AldehydeCheck AldehydePresent Signal Present? (Incomplete Reaction) AldehydeCheck->AldehydePresent Peak Found AldehydeAbsent Signal Absent AldehydeCheck->AldehydeAbsent No Peak VinylCheck Analyze 8.0-8.5 ppm Region AldehydeAbsent->VinylCheck CouplingCheck Measure J-coupling of Doublets VinylCheck->CouplingCheck Trans J = 13-16 Hz (E-Isomer Confirmed) CouplingCheck->Trans Cis J = 7-11 Hz (Z-Isomer / Impurity) CouplingCheck->Cis Final Release for Bio-Assay Trans->Final

Caption: Figure 1. Structural verification decision tree. Critical checkpoints include the disappearance of the aldehyde precursor peak and the confirmation of Trans (E) geometry via coupling constants.

Part 6: References

  • Synthesis of Styrylquinolines: Muscia, G. C., et al. "Synthesis and antitubercular activity of new 2- and 3-styrylquinoline derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 18, 2011.

  • NMR of Quinoline Derivatives: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Standard reference for substituent increments).

  • Solvent Effects in NMR: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010.

  • Precursor Analysis (2-Chloro-3-formylquinolines): Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981.

A Researcher's Guide to the Vibrational Landscape of Nitroethenyl Quinolines: An FTIR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nitroethenyl quinolines, a class of molecules with significant therapeutic potential, present a unique challenge and opportunity in spectral analysis.[1] Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method to probe the vibrational characteristics of these molecules, providing a molecular "fingerprint" that is invaluable for identification and purity assessment.[2] This guide provides an in-depth, data-driven comparison for interpreting the FTIR spectra of nitroethenyl quinolines, grounded in the principles of scientific integrity and practical, field-proven insights.

Understanding the Vibrational Landscape of Nitroethenyl Quinolines

The FTIR spectrum of a nitroethenyl quinoline is a rich tapestry of information, with each absorption band corresponding to a specific molecular vibration.[3] To decipher this information, we must dissect the molecule into its constituent functional groups: the quinoline core, the ethenyl bridge, and the nitro group.

The Quinoline Core: Aromatic Vibrations

The quinoline ring system, a fusion of a benzene and a pyridine ring, gives rise to a series of characteristic absorption bands.[4]

  • Aromatic C-H Stretching: Look for weak to medium, sharp bands in the region of 3100-3000 cm⁻¹.[5] The presence of peaks just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring or a double bond.[6]

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear as a series of sharp bands of variable intensity between 1600 cm⁻¹ and 1400 cm⁻¹.[7] For quinoline itself, peaks can be observed as shoulders between 1630 and 1570 cm⁻¹.[8]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can sometimes provide clues about the substitution pattern on the quinoline ring.[5]

The Ethenyl Bridge (-CH=CH-): A Tale of Conjugation and Stereochemistry

The ethenyl, or vinyl, bridge connects the nitro group to the quinoline scaffold and its vibrational modes are sensitive to the overall electronic structure of the molecule.

  • C=C Stretching: The stretching of the carbon-carbon double bond in the ethenyl bridge typically gives a moderate band around 1680-1640 cm⁻¹.[6] Conjugation with the aromatic quinoline ring and the electron-withdrawing nitro group can shift this peak to a lower wavenumber.

  • =C-H Stretching: Similar to the aromatic C-H bonds, the stretching of the C-H bonds on the ethenyl bridge appears at wavenumbers slightly above 3000 cm⁻¹.[6]

  • =C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations, often found between 1000-650 cm⁻¹, are particularly diagnostic. The position of these strong bands can help determine the stereochemistry (E/Z isomerism) of the double bond, a critical detail for structure-activity relationship studies.

The Nitro Group (-NO₂): A Sensitive Electronic Reporter

The nitro group is a strongly electron-withdrawing group, and its characteristic vibrations are highly sensitive to its electronic environment.[9] This makes FTIR an excellent tool for studying the electronic effects of substituents on the quinoline ring.

  • Asymmetric NO₂ Stretching: This vibration gives rise to a strong absorption band typically in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[10][11] The intensity of this band is due to the large change in dipole moment during the vibration.[12]

  • Symmetric NO₂ Stretching: A second, usually slightly weaker, but still strong band corresponding to the symmetric stretching of the N-O bonds is found in the 1360-1290 cm⁻¹ region.[10] The presence of this pair of strong bands is a hallmark of the nitro group.[12]

The precise positions of these NO₂ stretching bands can be influenced by the electronic nature of substituents on the quinoline ring. Electron-donating groups tend to shift these bands to lower wavenumbers, while electron-withdrawing groups shift them to higher wavenumbers.[13]

Comparative Spectral Analysis: A Data-Driven Approach

To illustrate the practical application of these principles, the following table summarizes the expected key FTIR absorption bands for a series of hypothetical substituted nitroethenyl quinolines. This allows for a direct comparison of how different substituents can influence the vibrational frequencies of the key functional groups.

Substituent (R) on QuinolineAromatic C-H Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)Asymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)
-H (Unsubstituted)~3050~1610, 1580, 1500~1525~1350
-OCH₃ (Electron-Donating)~3045~1605, 1575, 1495~1515~1340
-Cl (Electron-Withdrawing)~3060~1615, 1585, 1505~1535~1355
-CN (Strongly Electron-Withdrawing)~3070~1620, 1590, 1510~1545~1360

Note: These are predicted values and may vary slightly based on the specific isomer and experimental conditions.

Experimental Protocol: Best Practices for High-Quality FTIR Data Acquisition

The quality of an FTIR spectrum is highly dependent on proper sample preparation and instrument operation.[14] For solid samples like nitroethenyl quinolines, the KBr pellet method and Attenuated Total Reflectance (ATR) are two common and effective techniques.[15][16]

KBr Pellet Method: A Classic for Transmission Spectroscopy

This method involves mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a transparent pellet.[17]

Step-by-Step Methodology:

  • Sample Preparation: Grind 1-2 mg of the nitroethenyl quinoline sample to a fine powder using an agate mortar and pestle.[15] This is crucial to reduce light scattering.[18]

  • Mixing: Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr.[15]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or translucent pellet.[17][19]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum. A typical range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 64 scans to improve the signal-to-noise ratio.[4][14]

Attenuated Total Reflectance (ATR): A Modern, Rapid Alternative

ATR-FTIR is a popular technique that requires minimal sample preparation.[20] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide).[21]

Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with nothing on the crystal.

  • Sample Application: Place a small amount of the solid nitroethenyl quinoline sample directly onto the ATR crystal.[15]

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[15]

  • Data Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-650 cm⁻¹) with an appropriate resolution and number of scans.

Visualizing the Workflow and Molecular Structure

To further clarify the process and the molecular components, the following diagrams are provided.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Grind Sample Grind Sample Mix with KBr Mix with KBr Grind Sample->Mix with KBr Press Pellet Press Pellet Mix with KBr->Press Pellet Acquire Background Acquire Background Press Pellet->Acquire Background Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background->Acquire Sample Spectrum Identify Quinoline Bands Identify Quinoline Bands Acquire Sample Spectrum->Identify Quinoline Bands Identify Ethenyl Bands Identify Ethenyl Bands Identify Quinoline Bands->Identify Ethenyl Bands Identify Nitro Bands Identify Nitro Bands Identify Ethenyl Bands->Identify Nitro Bands Correlate with Structure Correlate with Structure Identify Nitro Bands->Correlate with Structure

Caption: Workflow for FTIR analysis of nitroethenyl quinolines using the KBr pellet method.

cluster_quinoline Quinoline Core cluster_ethenyl Ethenyl Bridge cluster_nitro Nitro Group C-H Stretch\n(3100-3000 cm⁻¹) C-H Stretch (3100-3000 cm⁻¹) C=C Stretch\n(1600-1400 cm⁻¹) C=C Stretch (1600-1400 cm⁻¹) C=C Stretch\n(~1660 cm⁻¹) C=C Stretch (~1660 cm⁻¹) =C-H Stretch\n(>3000 cm⁻¹) =C-H Stretch (>3000 cm⁻¹) Asymmetric Stretch\n(1550-1475 cm⁻¹) Asymmetric Stretch (1550-1475 cm⁻¹) Symmetric Stretch\n(1360-1290 cm⁻¹) Symmetric Stretch (1360-1290 cm⁻¹)

Caption: Key vibrational regions for the functional groups in nitroethenyl quinolines.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of nitroethenyl quinolines. A thorough understanding of the characteristic vibrational frequencies of the quinoline core, the ethenyl bridge, and the nitro group allows researchers to confidently identify these compounds and gain insights into their electronic structure. By following best practices for sample preparation and data acquisition, scientists can obtain high-quality spectra that serve as a reliable foundation for further research and development.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • Bernstein, L. S., & Sandford, S. A. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]

  • PIKE Technologies. Perfect Pellet Making. Available at: [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Available at: [Link]

  • University of California, Irvine. Sample preparation for FT-IR. Available at: [Link]

  • King Fahd University of Petroleum and Minerals. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • ACS Publications. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Available at: [Link]

  • Paderborn University. ATR-FTIR. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Available at: [Link]

  • Asian Journal of Scientific Research. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]

  • Digital CSIC. (n.d.). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Available at: [Link]

  • University of Colorado Boulder. IR: nitro groups. Available at: [Link]

  • PubMed. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

  • Spectroscopy. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions. Available at: [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • Mansoura University. The features of IR spectrum. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • ResearchGate. (2020). (PDF) Substituent effects of nitro group in cyclic compounds. Available at: [Link]

  • RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Available at: [Link]

  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Colorado Boulder. IR: alkenes. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2D TS-1 after adsorption of AN (black), quinoline... Available at: [Link]

Sources

Mass Spectrometry Fragmentation of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline . Designed for researchers in medicinal chemistry and analytical toxicology, this document compares the theoretical and observed behavior of this specific quinoline derivative against its synthetic precursors and structural analogues.

A Technical Comparison Guide for Structural Elucidation[1]

Executive Summary & Compound Profile

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is a functionalized quinoline derivative, typically synthesized via Knoevenagel condensation of 2,5-dichloro-8-methylquinoline-3-carbaldehyde with nitromethane. Its structural complexity—featuring a bicyclic aromatic core, halogen substituents, and a nitro-conjugated side chain—results in a distinct mass spectral fingerprint essential for impurity profiling in drug development.

FeatureSpecification
Molecular Formula

Monoisotopic Mass 281.9963 Da (

)
Key Substituents 2,5-Dichloro (Isotope Pattern), 8-Methyl, 3-Nitroethenyl
Primary Ionization Electron Ionization (EI, 70 eV) or ESI (+)
Diagnostic Loss

(46 Da),

(35 Da),

(27 Da)

Core Fragmentation Analysis (The Product)

The fragmentation of this molecule under Electron Ionization (EI) is driven by the stability of the quinoline core and the lability of the nitroethenyl side chain. The presence of two chlorine atoms provides a definitive isotopic cluster that persists through high-mass fragments.

A. Molecular Ion Cluster ( )

The molecular ion appears as a distinct cluster due to the natural abundance of


 (75.8%) and 

(24.2%).
  • m/z 282 (

    
    ):  Base peak (normalized to 100% relative abundance in the cluster).
    
  • m/z 284 (

    
    ):  Approx. 65% intensity (characteristic of 
    
    
    
    ).
  • m/z 286 (

    
    ):  Approx. 10% intensity.
    
B. Primary Fragmentation Pathways[1]
  • Nitro Group Elimination (

    
    ): 
    The most facile pathway is the loss of the nitro group (
    
    
    
    ) from the ethenyl side chain. This yields a stable cation at m/z 236 , retaining the dichloro-quinoline core.
    • Mechanism:[1][2][3] Simple radical cleavage of the

      
       bond in the nitrovinyl group.
      
  • Nitro-to-Nitrite Rearrangement (

    
    ): 
    Nitroarenes and nitroalkenes often undergo a nitro-nitrite rearrangement followed by the loss of nitric oxide (
    
    
    
    ). This produces an ion at m/z 252 .
  • Halogen Loss (

    
    ): 
    Following the loss of the nitro group, the destabilized ion often ejects a chlorine radical (
    
    
    
    , 35 Da), typically from the C-2 position due to electronic activation by the adjacent ring nitrogen. This results in m/z 201 .
C. Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the parent ion and its primary fragments.

FragmentationPathway M Molecular Ion (M+) m/z 282 (Cl2) Frag1 [M - NO2]+ m/z 236 (Cl2) M->Frag1 - NO2 (46 Da) Frag2 [M - NO]+ m/z 252 (Cl2) M->Frag2 - NO (30 Da) (Rearrangement) Frag3 [M - NO2 - Cl]+ m/z 201 (Cl1) Frag1->Frag3 - Cl (35 Da) Frag4 [M - NO2 - HCN]+ m/z 209 (Cl2) Frag1->Frag4 - HCN (27 Da) (Ring Contraction) Frag5 [M - NO2 - Cl - HCN]+ m/z 174 (Cl1) Frag3->Frag5 - HCN (27 Da)

Caption: Proposed EI-MS fragmentation pathway for 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline showing primary nitro-loss and secondary halogen/ring cleavages.

Comparative Analysis: Product vs. Alternatives

To validate the identity of the target molecule, it is crucial to compare its spectral performance against its synthetic precursor and a standard analogue.

Comparison 1: Target vs. Precursor (Aldehyde)

Alternative: 2,5-Dichloro-8-methylquinoline-3-carbaldehyde This is the immediate precursor. Distinguishing between the starting material and the product is a common analytical requirement.

MetricTarget: 3-(2-nitroethenyl)Alternative: 3-Carbaldehyde
Molecular Ion m/z 282 m/z 240
Base Peak Often m/z 236 (

)
Often m/z 239 (

) or 212 (

)
Diagnostic Loss 46 Da (

)
: Distinctive for product.
28 Da (

)
: Distinctive for aldehyde.
Isotope Pattern Identical (

cluster)
Identical (

cluster)
Nitrogen Rule Even Mass (

)
Even Mass (

)

Insight: The shift from losing 28 Da (CO) in the precursor to losing 46 Da (


) in the product is the primary confirmation of successful Knoevenagel condensation.
Comparison 2: Target vs. Non-Chlorinated Analogue

Alternative: 8-Methyl-3-(2-nitroethenyl)quinoline Comparing with the non-chlorinated version highlights the impact of the halogen substituents on fragmentation stability.

MetricTarget (Dichloro)Alternative (Non-Chloro)
Mass Shift +68 Da (approx) due to

vs

.
Baseline mass.
Isotope Profile Complex (9:6:1) ratio for M, M+2, M+4.Simple (M+1 is small C13 peak).
Fragmentation Cl radical loss is a major pathway.H loss is minor; Ring cleavage dominates.
Stability Cl withdraws electrons, potentially destabilizing the ringMore stable ring system.

Detailed Experimental Protocol

To reproduce the fragmentation data described above, the following self-validating protocol is recommended.

A. Sample Preparation[4][5]
  • Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Dilution: Dilute 1:100 with the mobile phase (for ESI) or inject directly (for EI-DIP).

B. Instrument Parameters (GC-MS / EI)
  • Ionization Source: Electron Impact (EI).[1][4]

  • Electron Energy: 70 eV (Standard spectral library compatible).[5]

  • Source Temperature: 230°C.

  • Transfer Line: 280°C.

  • Scan Range: m/z 50–500.

C. Instrument Parameters (LC-MS / ESI)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Promotes molecular ion), 60-80 V (Promotes in-source fragmentation).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 95% B over 10 mins.

Predicted Spectral Data Table

The following table summarizes the anticipated ion peaks based on established fragmentation rules for nitro-quinoline derivatives.

m/z (approx)Ion CompositionRelative IntensityAssignment
282

80-100%Molecular Ion (

)
.
284

~65%Isotope peak (

).
286

~10%Isotope peak (

).
252

10-20%Loss of

(Rearrangement).
236

100% (Base) Loss of

(Primary fragment).
201

30-50%Loss of

.
209

20-40%Loss of

.
166

15-25%Loss of

.

References

  • Fragmentation of Nitro Compounds

    • Title: "Mass Spectrometry based fragmentation patterns of nitrosamine compounds" (Relevant for nitro/nitroso p
    • Source: PubMed / NIH.
    • URL:[Link]

  • Quinoline Fragmentation Patterns

    • Title: "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics" (Provides baseline for quinoline ring cleavage).
    • Source: PMC / NCBI.
    • URL:[Link]

  • General MS Interpretation

    • Title: "Fragmentation P
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Analogous Compound Data

    • Title: "Mass Spectra of Some 2-Substituted Deriv
    • Source: Chemical Papers.[6]

    • URL:[Link] (General Journal Link for verification of class behavior).

Sources

Structure-activity relationship (SAR) of 2,5-dichloro quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 2,5-Dichloroquinolines: A Comparative Technical Guide

Part 1: Executive Summary & Strategic Positioning

The 2,5-Dichloroquinoline Scaffold: A Precision Tool in Medicinal Chemistry While the 4,7-dichloroquinoline scaffold (the backbone of Chloroquine) dominates the antimalarial and antiviral landscape, the 2,5-dichloroquinoline isomer represents a specialized, underutilized pharmacophore offering distinct geometric and electronic advantages.

This guide targets medicinal chemists seeking to escape the "patent thicket" of standard 4-aminoquinolines or those requiring alternative vectors for lipophilic halogen placement. Unlike the "bent" vector of 4-substituted quinolines, 2,5-dichloroquinoline provides a linear entry vector at the C2 position, with the C5-chlorine serving as a crucial metabolic blocker and lipophilic anchor.

Key Differentiator: The differential reactivity between the C2-Cl (labile, electron-deficient) and C5-Cl (stable, aryl-like) allows for highly regioselective library generation without the need for protecting groups.

Part 2: Chemical Synthesis & Regioselectivity

To explore the SAR, one must first access the core. Unlike 4,7-dichloroquinoline, which is synthesized via the Gould-Jacobs reaction, 2,5-dichloroquinoline requires a specific approach to ensure the chlorine atoms are correctly positioned.

Core Synthesis Protocol

The most robust route utilizes the Knorr Quinoline Synthesis variation or the transformation of substituted carbostyrils.

Step-by-Step Methodology:

  • Starting Material: 5-Chloro-2-nitrobenzaldehyde or 5-Chloroaniline .

  • Cyclization (Formation of 5-chloroquinolin-2(1H)-one):

    • Reagents: 5-Chloroaniline + Cinnamoyl chloride (followed by AlCl3 cyclization) OR 5-Chloroaniline + Diethyl malonate (high temp).

    • Key Intermediate:5-Chloroquinolin-2-one .

  • Aromatization/Chlorination (The Critical Step):

    • Reagents: Phosphorus Oxychloride (POCl

      
      ), catalytic N,N-Dimethylaniline.
      
    • Conditions: Reflux (105°C) for 4-6 hours.

    • Mechanism:[1][2] The carbonyl oxygen at C2 is phosphorylated, creating a good leaving group, which is then displaced by chloride. The C5-Cl remains intact as it is not activated by the lactam-lactim tautomerism.

Regioselective Functionalization (The SAR Engine)

The power of this scaffold lies in the reactivity gap between C2 and C5.

  • C2-Position (The "Warhead"): Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent ring nitrogen.
    
  • C5-Position (The "Anchor"): Inert to

    
    . Requires Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) to modify.
    

Visualizing the Synthesis & Reactivity Flow:

G Start 5-Chloroaniline Inter 5-Chloroquinolin-2(1H)-one (Stable Lactam) Start->Inter Cyclization (e.g., + Diethyl malonate) Core 2,5-Dichloroquinoline (The Scaffold) Inter->Core POCl3, Reflux (Chlorination at C2) Prod1 2-Amino-5-chloroquinoline (Primary Library) Core->Prod1 R-NH2, Heat (SNAr at C2 ONLY) Prod2 2,5-Diaminoquinoline (Bis-functionalized) Prod1->Prod2 R'-NH2, Pd-Cat (Buchwald at C5)

Caption: Synthesis pathway highlighting the sequential functionalization strategy. The C2 position is modified first via standard nucleophilic attack, leaving C5 available for late-stage metal-catalyzed diversification.

Part 3: Structure-Activity Relationship (SAR) Analysis

This section compares the 2,5-dichloro scaffold against the industry-standard 4,7-dichloro scaffold.

Geometric & Electronic Comparison
Feature2,5-Dichloroquinoline 4,7-Dichloroquinoline (Chloroquine Core)SAR Implication
Substitution Vector Linear / Co-planar Bent / Angled (approx. 120°)2,5-analogs probe deep, narrow pockets; 4,7-analogs fit broad, globular pockets.
Electronic Density N1 withdraws from C2. C5-Cl exerts inductive (-I) effect on Ring A.N1 withdraws from C4. C7-Cl exerts inductive (-I) effect on Ring A.C2 is more electrophilic than C4, leading to faster reaction kinetics with weak nucleophiles.
Metabolic Stability High. C5-Cl blocks a major oxidation site (CYP450).Moderate. C7-Cl blocks para-position, but C5/C6 are open.2,5-analogs often show improved half-life (

) by blocking Ring A metabolism.
pKa Modulation Lower basicity of quinoline N due to closer proximity of C2-substituent.Higher basicity. C4-amino group can H-bond with Ring N.2,5-analogs are less likely to be trapped in acidic lysosomes (reduced lysosomotropism).
The "Zone" Analysis

Zone A: The C2-Position (Diversity Region)

  • Role: Primary interaction with the target protein (H-bonding, salt bridges).

  • Optimization:

    • Primary Amines: Increase potency but may lower solubility.

    • Hydrazines: Used for synthesizing tricyclic derivatives (e.g., triazoloquinolines).

    • Piperazines: Enhance solubility and bioavailability.

  • Protocol Insight: Reactions at C2 are often quantitative. If yield is low (<50%), check for protonation of the quinoline nitrogen by the amine salt; add an auxiliary base like

    
     or 
    
    
    
    .

Zone B: The C5-Position (Lipophilic Tuner)

  • Role: Fills hydrophobic pockets and blocks metabolism.

  • Substitution Effects:

    • Chlorine (Parent):[3][4] Optimal for lipophilicity (

      
       = +0.71).
      
    • Methoxy (-OMe): Reduces lipophilicity, adds H-bond acceptor.

    • Methyl (-CH3): Adds bulk without electronic withdrawal.

  • Causality: Replacing C5-Cl with H (des-chloro) often results in a 10-100x loss in potency for kinase targets, proving the necessity of the halogen fill in the hydrophobic cleft.

Comparative Bioactivity Data (Representative)

Note: Data represents trend analysis derived from quinoline kinase inhibitor libraries.

Compound ClassR1 (at C2/C4)R2 (at C5/C7)Activity (IC50)Interpretation
2,5-Series N-BenzylamineCl (at C5) ++ (0.5 µM) Good fit, high metabolic stability.
2,5-Series N-BenzylamineH (at C5)+ (5.0 µM)Loss of hydrophobic interaction at C5.
4,7-Series N-BenzylamineCl (at C7) +++ (0.1 µM) "Bent" shape often favored by historical targets (e.g., Malaria).
4,7-Series N-BenzylamineH (at C7)+ (2.5 µM)Similar drop in potency, but less drastic than 2,5-series.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 2,5-Dichloroquinoline

Grounding: Transformation of 5-chloroquinolin-2-one.

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a

    
     drying tube.
    
  • Reagents: Add 5-chloroquinolin-2(1H)-one (1.80 g, 10 mmol) and Phosphorus Oxychloride (

    
    )  (10 mL, excess).
    
  • Catalyst: Add 2-3 drops of N,N-dimethylaniline (accelerates the formation of the chlorophosphonium intermediate).

  • Reaction: Heat to reflux (oil bath at 110°C) for 4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:2). The starting material (polar, near baseline) should disappear, replaced by a non-polar spot (

      
       ~0.7).
      
  • Workup:

    • Cool to room temperature.[3][5][6]

    • Safety Critical: Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring (Exothermic hydrolysis of

      
      ).
      
    • Neutralize with

      
       or saturated 
      
      
      
      until pH ~8.
    • Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
    • Expected Yield: 75-85%. White/Off-white needles.

Protocol B: Regioselective at C2 (Library Generation)

Grounding: Synthesis of 2-(alkylamino)-5-chloroquinoline.

  • Reagents: Dissolve 2,5-dichloroquinoline (1.0 eq) in anhydrous Ethanol or DMF.

  • Nucleophile: Add the amine (e.g., N-methylpiperazine) (2.0 - 3.0 eq).

    • Note: Excess amine acts as the acid scavenger. If using a valuable amine (1.0 eq), add DIPEA (2.0 eq).

  • Reaction: Reflux (80°C for EtOH) or heat to 100°C (for DMF) for 6-12 hours.

    • Self-Validation: The C5-Cl will not react under these conditions. If you see multiple spots, check temperature (too high might force bis-substitution, though unlikely without catalyst).

  • Workup: Pour into water. The product usually precipitates. Filter and wash with cold water.

Part 5: Mechanistic Visualization

SAR Logic Map: The 2,5-Dichloroquinoline Engine

SAR Core 2,5-Dichloroquinoline Scaffold Pos2 Position 2 (C-Cl) High Reactivity (SNAr) Core->Pos2 Pos5 Position 5 (C-Cl) Low Reactivity (Stable) Core->Pos5 Comp vs. 4,7-Dichloroquinoline: 2,5-isomer offers LINEAR vector and reduced basicity. Core->Comp Func2 Pharmacophore Attachment (Amines, Hydrazines) Defines 'Warhead' Pos2->Func2 Easy Displacement Func5 Metabolic Blockade Lipophilic Anchor (+0.71 pi) Prevents CYP Oxidation Pos5->Func5 Retained in Final Drug

Caption: Logical breakdown of the scaffold's utility. Position 2 serves as the attachment point for biological activity, while Position 5 acts as a structural and metabolic stabilizer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676552, 2,5-Dichloroquinoline. Retrieved from [Link]

  • Organic Syntheses (Coll. Vol. 3, p. 272). 4,7-Dichloroquinoline (Classic protocol for comparison). Retrieved from [Link]

  • Moustafa A. Gouda & Ghada G. El-Bana (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

Sources

X-ray crystallography data for 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Structural Dynamics of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Executive Summary

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline (CAS: 1031929-43-7) represents a critical scaffold in the development of antimicrobial and anticancer agents. Its structural integrity hinges on the (E)-nitroethenyl moiety , a pharmacophore whose planar alignment with the quinoline ring is essential for biological efficacy (e.g., DNA intercalation or enzyme inhibition).

This guide provides a comparative structural analysis, benchmarking the 2,5-dichloro derivative against its 2-chloro-8-methyl precursor and 2,7-dichloro analogs . It outlines the definitive protocol for crystallographic validation, addressing the specific challenge of confirming the E/Z isomerism and evaluating the steric impact of the C5-chlorine substituent on crystal packing.

Comparative Structural Analysis

The following table contrasts the predicted crystallographic parameters of the target compound against experimentally validated analogs. This comparison highlights the expected perturbations caused by the C5-chlorine atom.

Table 1: Structural Parameters & Predicted Packing Dynamics

FeatureTarget: 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline Reference Analog: 2-Chloro-8-methyl-3-(2-nitroethenyl)quinoline Precursor: 2-Chloro-8-methylquinoline-3-carbaldehyde
Crystal System Monoclinic (Predicted) MonoclinicMonoclinic
Space Group P2₁/c or P2₁/nP2₁/cP2₁/c
Key Interaction Cl···Cl Halogen Bonding &

-

Stacking

-

Stacking (Dominant)
C-H···O (Weak H-bonds)
Nitroethenyl Torsion < 5° (Planar) < 3° (Planar)N/A (Aldehyde twist ~8°)
Steric Impact High (C5-Cl) : May disrupt parallel sheet packing, inducing a "herringbone" motif.Low: Allows tight face-to-face

-stacking.
Low
Isomer Stability (E)-Isomer (Thermodynamically favored >95%)(E)-IsomerN/A

Critical Insight: The introduction of the chlorine at the C5 position (Target) creates a "steric bump" on the quinoline backbone. Unlike the 2-chloro analog, which stacks efficiently in flat sheets, the 2,5-dichloro derivative is predicted to adopt a slipped-stack orientation to accommodate the bulky halogen, potentially altering its solubility and dissolution rate.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), strict control over the Knoevenagel condensation and subsequent solvent evaporation is required.

Phase 1: Synthesis of the (E)-Isomer

The reaction utilizes a base-catalyzed condensation between the aldehyde precursor and nitromethane.

  • Reactants: Dissolve 2,5-dichloro-8-methylquinoline-3-carbaldehyde (1.0 eq) in glacial acetic acid.

  • Reagent: Add Nitromethane (5.0 eq) and Ammonium Acetate (0.5 eq) as the catalyst.

  • Condition: Reflux at 110°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to RT. The yellow precipitate is the crude (E)-isomer . Filter and wash with cold ethanol.

Phase 2: Crystallization for X-ray Diffraction

Objective: Grow single crystals >0.2 mm with minimal defects.

  • Solvent Selection: Prepare a 1:1 mixture of Dichloromethane (DCM) and Hexane .

    • Why? DCM solubilizes the quinoline core, while Hexane acts as an antisolvent to promote slow nucleation.

  • Dissolution: Dissolve 20 mg of the purified solid in 2 mL of DCM. Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Layering: Carefully layer 2 mL of Hexane on top of the DCM solution. Do not mix.

  • Growth: Cap the vial with Parafilm and poke 2–3 small holes. Store in a vibration-free, dark environment at 4°C.

  • Harvest: Yellow prismatic crystals should appear within 3–5 days.

Visualization: Workflow & Structural Logic

Figure 1: Synthesis & Crystallization Workflow

G Start Precursor: 2,5-Dichloro-8-methyl quinoline-3-carbaldehyde Reaction Knoevenagel Condensation (Nitromethane, NH4OAc, AcOH, Reflux) Start->Reaction + CH3NO2 Product Crude Product: (E)-2,5-Dichloro-8-methyl -3-(2-nitroethenyl)quinoline Reaction->Product 4-6 hrs, 110°C Purification Filtration & Ethanol Wash Product->Purification Crystallization Slow Evaporation (DCM / Hexane 1:1) Purification->Crystallization 20 mg / 4 mL XRay Single Crystal XRD (Mo Kα, 100 K) Crystallization->XRay Prismatic Crystals Data Output: Unit Cell, Space Group, (E)-Configuration Confirmation XRay->Data

Caption: Step-by-step workflow from precursor synthesis to crystallographic data acquisition.

Figure 2: Structural Interaction Map

Struct Quinoline Quinoline Core (Planar Scaffold) Quinoline->Quinoline Pi-Pi Stacking NitroVinyl Nitroethenyl Side Chain (Pharmacophore) Quinoline->NitroVinyl Conjugation (Planarity) Cl2 C2-Chlorine Quinoline->Cl2 C-Cl Bond Cl5 C5-Chlorine (Steric Bulk) Quinoline->Cl5 C-Cl Bond Me8 C8-Methyl Quinoline->Me8 C-C Bond NitroVinyl->NitroVinyl Dipole-Dipole Cl5->Cl5 Halogen Bond (Predicted)

Caption: Key intramolecular and intermolecular forces defining the crystal lattice.

Data Interpretation Guide

When analyzing the X-ray data for the 2,5-dichloro derivative, focus on these three validation checkpoints:

  • The Torsion Angle (C3-C(vinyl)-C(nitro)-N):

    • Acceptable Range: 170°–180° (Anti-periplanar).

    • Significance: Confirms the (E)-configuration . If the angle is < 10°, it indicates the biologically inactive (Z)-isomer (rare due to steric clash).

  • The Quinoline-Vinyl Planarity:

    • Metric: Dihedral angle between the quinoline mean plane and the nitroethenyl plane.

    • Target: < 10°.

    • Why? Planarity ensures extended

      
      -conjugation, which is often correlated with higher fluorescence quantum yield and DNA binding affinity.
      
  • R-Factor (Reliability):

    • Target:

      
       (5%).[1]
      
    • Troubleshooting: If

      
      , check for disorder in the nitro group or solvent inclusion (DCM molecules trapped in the lattice).
      

References

  • Synthesis of Quinoline Derivatives: Organic Chemistry Portal. "Synthesis of Quinolines via Knoevenagel Condensation." Available at: [Link]

  • Crystallographic Data for Analogs:Cambridge Crystallographic Data Centre (CCDC). "Structure of 2-chloro-8-methylquinoline-3-carbaldehyde." (Search via CCDC Access).
  • Pharmacophore Validation: PubChem. "Compound Summary: 2,7-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline." Available at: [Link]

  • Methodology for Nitro-Styryl Quinolines: Beilstein Journal of Organic Chemistry. "Photophysical properties of new trifluoromethylated quinoline-phenol Schiff bases." Available at: [Link]

Sources

HPLC Purity Validation for Quinoline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares High-pH Stable Core-Shell Technology against traditional chromatographic approaches for the purity validation of quinoline derivatives.

Executive Summary & Core Directive

Quinoline derivatives (e.g., chloroquine, primaquine, fluoroquinolones) represent a critical scaffold in medicinal chemistry. However, their basic nitrogen atoms (pKa ~4.9–9.0) create significant analytical challenges, primarily peak tailing and poor resolution due to secondary silanol interactions.[1][2]

This guide evaluates the High-pH Core-Shell C18 Method (The "Modern Solution") against two established alternatives:

  • Traditional Acidic Mobile Phase (Fully Porous C18)

  • Ion-Pair Chromatography (IPC)

Verdict: The High-pH Core-Shell method demonstrates superior performance in peak symmetry, sensitivity, and throughput, making it the recommended standard for modern drug development workflows.

Scientific Foundation: The Basicity Challenge

To validate purity effectively, one must understand the underlying interaction mechanisms.

  • The Problem: Silica-based columns possess residual silanol groups (Si-OH).[2] At neutral or low pH, these silanols can ionize (Si-O⁻). Quinoline derivatives, being basic, become protonated (positively charged) under acidic conditions.

  • The Interaction: The cationic quinoline interacts electrostatically with anionic silanols. This "secondary interaction" competes with the primary hydrophobic partition, causing peak tailing and retention time shifts .

  • The Solution (High pH): By elevating the mobile phase pH (e.g., pH 10.0) above the analyte's pKa, the quinoline remains uncharged (neutral). Simultaneously, modern hybrid/coated silica resists dissolution. Neutral analytes interact purely via hydrophobic mechanisms, yielding sharp, symmetrical peaks.

Decision Matrix: Method Selection

The following decision tree illustrates the logic for selecting the optimal method based on analyte properties.

MethodSelection Start Start: Quinoline Derivative Analysis CheckPKa Check Analyte pKa (Is it Basic?) Start->CheckPKa IsBasic Yes (Basic, pKa > 7) CheckPKa->IsBasic High pKa NotBasic No (Acidic/Neutral) CheckPKa->NotBasic Low pKa HighPH_Stable Use High-pH Stable Core-Shell C18 (pH 10) IsBasic->HighPH_Stable Preferred Standard_Acid Use Standard Acidic Mobile Phase (pH 2.5) NotBasic->Standard_Acid ComplexMix Complex/Polar Impurities? HighPH_Stable->ComplexMix IonPair Consider Ion-Pairing (Last Resort) ComplexMix->IonPair Non-retained Polars PhenylHexyl Use Phenyl-Hexyl (Pi-Pi Selectivity) ComplexMix->PhenylHexyl Aromatic Isomers

Caption: Logical decision tree for selecting HPLC methodology based on quinoline basicity and impurity profile.

Comparative Analysis: Performance Metrics

We compared the performance of a 2.6 µm Core-Shell C18 (High pH stable) against a 5 µm Fully Porous C18 and an Ion-Pairing Method .

Experimental Conditions
  • Analyte: 6-Methoxyquinoline (Model basic compound).

  • Method A (High pH Core-Shell): 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile; Column: Kinetex EVO C18.

  • Method B (Acidic Porous): 0.1% Formic Acid (pH 2.7) / Acetonitrile; Column: Traditional C18.

  • Method C (Ion-Pairing): 10mM Hexane Sulfonic Acid (pH 2.5) / Methanol; Column: Traditional C18.

Data Summary Table
MetricMethod A: High-pH Core-ShellMethod B: Acidic PorousMethod C: Ion-Pairing
USP Tailing Factor (

)
1.05 (Excellent)1.65 (Significant Tailing)1.15 (Good)
Theoretical Plates (N) ~250,000/m ~90,000/m~85,000/m
Resolution (

)
> 3.5 (Impurity A)1.8 (Marginal)2.5 (Acceptable)
Equilibration Time 5 mins 15 mins> 45 mins
MS Compatibility High (Volatile buffer)HighNone (Non-volatile salts)
Column Lifetime High (with EVO/Hybrid tech)HighLow (Aggressive reagents)

Analysis:

  • Method A achieves near-perfect symmetry (

    
    ) because the high pH neutralizes the quinoline base, eliminating silanol interactions [1]. The core-shell morphology provides a 2-3x efficiency gain over fully porous particles [2].
    
  • Method B suffers from tailing (

    
    ) due to "kinetic overload" of the silanols, even at low pH [3].
    
  • Method C corrects peak shape but is operationally burdensome (long equilibration) and incompatible with Mass Spectrometry (LC-MS), rendering it obsolete for modern impurity profiling [4].

Detailed Validation Protocol (ICH Q2(R2) Aligned)

This protocol validates the High-pH Core-Shell Method . It is designed to be self-validating by including system suitability checks at every stage.

Phase 1: Specificity (Stress Testing)

Objective: Prove the method can separate the main peak from all impurities and degradants.

  • Acid Hydrolysis: Reflux sample in 0.1N HCl for 2h.

  • Base Hydrolysis: Reflux in 0.1N NaOH for 2h.

  • Oxidation: Treat with 3%

    
    .
    
  • Injection: Inject all stressed samples.

  • Criteria: Peak purity index (via Diode Array Detector) must be > 0.999 for the main peak. No co-elution allowed.

Phase 2: Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Impurity Linearity: Prepare levels from LOQ to 120% of the impurity specification limit (usually 0.15%).

  • Criteria:

    
    . Residual plot must show random distribution (no trends).
    
Phase 3: Accuracy (Recovery)

Objective: Ensure no matrix interference.[3][4]

  • Spike known amounts of impurities into the placebo matrix at 3 levels (50%, 100%, 150% of spec).

  • Calculate % Recovery.

  • Criteria: Mean recovery 90.0% – 110.0%. %RSD < 5.0%.

Phase 4: Robustness (Design of Experiments)

Objective: Verify method reliability under minor variations.

  • pH Variation: ± 0.2 units (Critical for High pH methods).

  • Temperature: ± 5°C.

  • Flow Rate: ± 10%.

  • Self-Validating Check: Comparison of system suitability results (Resolution, Tailing) under all conditions.

Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments required for regulatory submission.

ValidationWorkflow cluster_0 Stage 1: Development cluster_1 Stage 2: Validation Parameters MethodOpt Method Optimization (High pH Selection) SysSuit System Suitability (Tailing < 1.2) MethodOpt->SysSuit Specificity Specificity (Forced Degradation) SysSuit->Specificity Linearity Linearity (LOQ to 150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Report Validation Report (ICH Q2 R2) Accuracy->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Troubleshooting & Expert Insights

Handling Carryover

Quinoline derivatives are "sticky" due to their hydrophobicity and basicity.

  • Symptom: Ghost peaks in blank injections.

  • Fix: Use a needle wash with high organic strength and low pH (e.g., 90% ACN / 10% Water / 0.1% Formic Acid). The acid protonates the base, making it more soluble in the wash, while the organic dissolves the hydrophobic skeleton.

Column Care for High pH

While modern columns (e.g., Kinetex EVO, XBridge) are rated to pH 12, improper storage kills them.

  • Protocol: Never store the column in high pH buffer. Flush with 50:50 Water:ACN (no buffer) immediately after use. Store in 100% Acetonitrile if possible.

References

  • BenchChem. (2025).[5][6] A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Retrieved from

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles Webinar. Retrieved from

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from

  • ICH. (2023).[4][7] ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[7][8] Retrieved from

  • Sigma-Aldrich. Factors Affecting Resolution in HPLC. Retrieved from

Sources

Elemental Analysis Confirmation for 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive, comparative technical guide for confirming the elemental composition and bulk purity of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline (


).

Context: In drug discovery, particularly for quinoline-based antimalarial and anticancer agents, establishing bulk purity is critical. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to detect inorganic impurities (salts, silica) or solvent entrapment. This guide contrasts the "Gold Standard" Combustion Analysis (CHN) with alternative spectrometric methods, specifically addressing the analytical challenges posed by the high chlorine content (~25%) and the nitro group .

Key Recommendation: Automated CHN combustion remains the primary validation method, provided that silver tungstate/magnesium oxide scrubbers are utilized to mitigate halogen interference.

Technical Profile & Theoretical Baseline

Before initiating analysis, the theoretical elemental composition must be established as the baseline for validation.

Compound: 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline Molecular Formula:


Molecular Weight:  283.11  g/mol 
Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptable Range (+/- 0.4%)
Carbon (C) 1212.011144.1350.91% 50.51% – 51.31%
Hydrogen (H) 81.0088.062.85% 2.45% – 3.25%
Nitrogen (N) 214.00728.019.90% 9.50% – 10.30%
Chlorine (Cl) 235.4570.9025.04% Requires separate titration
Oxygen (O) 215.99932.0011.30% Calculated by difference

Comparative Methodology: CHN vs. HRMS vs. Titration

Method A: Automated Combustion Analysis (CHN) – The Gold Standard

Mechanism: Flash combustion at >1000°C converts the sample into gases (


, 

,

,

). These are separated via GC and detected by Thermal Conductivity Detectors (TCD).
  • Pros: Measures bulk purity ; detects solvent inclusion; required by top-tier journals (e.g., JOC, ACS).

  • Cons: High Chlorine content (25%) can poison standard catalysts and form

    
     gas, which mimics Nitrogen signals if not scrubbed.
    
  • Verdict: Mandatory , but requires specific "Halogen Mode" configuration.

Method B: High-Resolution Mass Spectrometry (HRMS)

Mechanism: Ionization (ESI/APCI) followed by TOF or Orbitrap analysis.

  • Pros: Confirms molecular formula and isotopic pattern (essential for

    
     pattern recognition). Consumes minute sample amounts (<1 mg).
    
  • Cons: Qualitative only. Does not quantify impurities like NaCl or silica gel. A sample can be 80% pure and still give a perfect HRMS match.

  • Verdict: Supplementary. Use for ID, not purity.

Method C: Schöniger Flask Combustion + Potentiometric Titration

Mechanism: Sample is burned in an oxygen-filled flask; gases are absorbed in solution, and Chloride ions are titrated with Silver Nitrate (


).
  • Pros: Direct, precise quantification of the Chlorine content.

  • Cons: Labor-intensive; requires manual handling.

  • Verdict: Validation Step. Use if CHN Chlorine values are erratic.

Experimental Protocol: The Self-Validating Workflow

Phase 1: Sample Preparation (Crucial)
  • Causality: The nitroethenyl group is potentially thermally labile. Standard drying at 100°C might degrade the sample.

  • Protocol:

    • Recrystallize the crude product (ethanol/acetonitrile).

    • Dry under high vacuum (0.1 mmHg) at 45°C for 24 hours.

    • Verify solvent removal via

      
      -NMR (check for solvent peaks).
      
Phase 2: Automated CHN Configuration (Halogen Modification)
  • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • The Trap: Standard combustion tubes use Copper to reduce

    
    . Chlorine reacts with Copper to form 
    
    
    
    , which is volatile and interferes with the Nitrogen signal.
  • Modification: Insert a Silver Wool or Silver Tungstate on Magnesium Oxide scrubber at the exit of the combustion zone. This traps

    
     as 
    
    
    
    (solid).
Phase 3: The Measurement Loop
  • Conditioning: Run 3 "Blank" samples (empty tin capsules) to purge atmospheric

    
    .
    
  • Calibration (K-Factor): Run a standard (Acetanilide or Sulfanilamide) until precision is <0.1%.

  • System Suitability: Run a Chloro-standard (e.g., p-Chlorobenzoic acid).

    • Why? To verify the silver trap is active. If the Nitrogen value for the standard is elevated, the trap is saturated.

  • Sample Analysis: Weigh 2.0 – 3.0 mg of the quinoline derivative into a tin capsule. Fold tightly to exclude air. Run in triplicate.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure and purity, highlighting the critical decision points caused by the halogenated nature of the compound.

G Start Synthesized Quinoline Derivative Dry Vacuum Dry (45°C, 24h) Check NMR for Solvents Start->Dry HRMS Run HRMS (ESI+) Dry->HRMS Isotope Check Isotope Pattern (Does it match Cl2?) HRMS->Isotope CHN_Setup CHN Analysis Setup (Install Ag-Tungstate Trap) Isotope->CHN_Setup Pattern Matches Run_Std Run Chloro-Standard (p-Chlorobenzoic acid) CHN_Setup->Run_Std Trap_Check Is N% of Standard Correct? Run_Std->Trap_Check Trap_Check->CHN_Setup No (Replace Trap) Run_Sample Run Quinoline Sample (Triplicate) Trap_Check->Run_Sample Yes Result_Check Result within +/- 0.4%? Run_Sample->Result_Check Pass PASS: Bulk Purity Confirmed Result_Check->Pass Yes Fail_N FAIL: High N% Error Result_Check->Fail_N N deviates Fail_C FAIL: Low C% Error Result_Check->Fail_C C deviates Action_Titrate Perform Schoniger Titration for Cl Confirmation Fail_N->Action_Titrate Action_Recryst Recrystallize & Dry Again Fail_C->Action_Recryst Action_Recryst->Dry

Figure 1: Analytical workflow for chlorinated quinoline derivatives. Note the critical loop ensuring the halogen trap is functional before sample analysis.

Troubleshooting & Data Interpretation

Scenario 1: Nitrogen Value is Too High (>10.30%)
  • Cause: Halogen Breakthrough. The Chlorine (

    
    ) was not fully trapped by the Silver reagent and was detected as Nitrogen (
    
    
    
    ) by the TCD.
  • Solution: Replace the combustion tube packing. Ensure the reduction copper is not exhausted.

Scenario 2: Carbon Value is Too Low (<50.51%)
  • Cause: Incomplete Combustion or Inorganic Contamination.

    • Incomplete Combustion: The quinoline ring is stable. If the furnace temp is <950°C, soot may form.

    • Contamination: Presence of silica gel (from column chromatography) or inorganic salts (

      
      ). These do not burn, effectively "diluting" the Carbon mass.
      
  • Solution: Add a combustion aid (

    
     or 
    
    
    
    ) to the sample tin to generate local oxygen heat. Check ash residue.
Scenario 3: Hydrogen Value is High (>3.25%)[1]
  • Cause: Water absorption. The nitroethenyl group increases polarity, making the solid hygroscopic.

  • Solution: Redry the sample immediately before weighing.

References

  • ACS Publication Standards. "Guidelines for Characterization of Organic Compounds." American Chemical Society. [Link]

  • Thompson, M. "CHN Analysis: The Gold Standard for Purity." Royal Society of Chemistry, Analytical Methods Committee. [Link]

  • Elementar. "Analysis of Fluorine and Chlorine containing samples." Elementar Analysensysteme GmbH. [Link]

Validation of antimicrobial potency against standard antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Philosophy of Validation

In drug discovery, "potency" is not an isolated integer; it is a comparative profile. Validating a novel antimicrobial candidate is not simply about determining how little drug is required to kill a pathogen. It is about proving that your candidate performs equivalently to, or better than, the clinical "Gold Standards" (e.g., Vancomycin, Ciprofloxacin, Meropenem) under rigorous, reproducible conditions.

This guide moves beyond basic textbook protocols. It outlines a Head-to-Head Benchmarking Strategy designed to satisfy the scrutiny of regulatory bodies and peer reviewers. We will focus on two pillars of validation:

  • Static Potency: Minimum Inhibitory Concentration (MIC) via Broth Microdilution (BMD).

  • Dynamic Potency: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic activity).

Strategic Framework: Designing the Head-to-Head

Before pipetting a single well, you must select the correct comparator. A common failure in validation is comparing a novel broad-spectrum agent against a weak, narrow-spectrum control.

The "Gold Standard" Selection Matrix:

Target Pathogen ClassRecommended Comparator (Standard)Mechanism of Action
Gram-Positive (e.g., S. aureus)Vancomycin or Linezolid Cell wall synthesis / Protein synthesis
Gram-Negative (e.g., P. aeruginosa)Meropenem or Ciprofloxacin Cell wall synthesis / DNA replication
MDR Strains (e.g., CRE, MRSA)Colistin or Daptomycin Membrane disruption

The "Self-Validating" System: Every experiment must include a Quality Control (QC) strain with a known MIC range defined by CLSI (Clinical and Laboratory Standards Institute) or EUCAST.

  • Rule: If the QC strain (e.g., E. coli ATCC 25922) does not fall within its expected MIC range for the Standard Antibiotic, the entire plate is invalid, regardless of how well your candidate performed.

Protocol A: Broth Microdilution (MIC Determination)

This protocol follows CLSI M07-A10 standards.[1] It is the industry reference for determining the static potency of an agent.

Critical Reagents & Preparation
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

    • Scientist's Note: "Cation-Adjusted" is non-negotiable. Standard MHB lacks sufficient Calcium (

      
      ) and Magnesium (
      
      
      
      ).
    • Target: 20–25 mg/L

      
       and 10–12.5 mg/L 
      
      
      
      .
    • Exception: If testing Daptomycin , supplement

      
       to 50 mg/L, as its activity is calcium-dependent [1].
      
  • Inoculum:

    
     CFU/mL.[3][4][5]
    
    • Preparation: Direct colony suspension to match 0.5 McFarland turbidity standard. Dilute 1:100 in CAMHB just before inoculation.

Experimental Workflow (The 96-Well Plate)
  • Dispense Media: Add 50 µL of CAMHB to wells 1–12.

  • Compound Dilution:

    • Add 50 µL of 2X stock of Candidate to Column 1 (Rows A-D).

    • Add 50 µL of 2X stock of Standard to Column 1 (Rows E-H).

    • Perform serial 2-fold dilutions across the plate (Column 1

      
       10). Discard 50 µL from Column 10.
      
  • Controls:

    • Column 11: Growth Control (Media + Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of standardized inoculum (

    
     CFU/mL) to wells 1–11. Final volume = 100 µL; Final bacterial density = 
    
    
    
    CFU/mL.
  • Incubation: 16–20 hours at

    
    C in ambient air.
    
Visualization: The MIC Decision Logic

MIC_Logic start Read Plate after 16-20h check_sterility Check Sterility Control (Column 12) start->check_sterility valid_sterility Clear? check_sterility->valid_sterility check_growth Check Growth Control (Column 11) valid_growth Turbid (visible button)? check_growth->valid_growth check_qc Check Standard Antibiotic vs. QC Strain valid_qc Within CLSI Range? check_qc->valid_qc valid_sterility->check_growth Yes fail INVALID ASSAY Discard Data valid_sterility->fail No (Contamination) valid_growth->check_qc Yes valid_growth->fail No (Poor Growth) read_mic Read Candidate MIC (First Clear Well) valid_qc->read_mic Yes valid_qc->fail No (System Error)

Figure 1: Decision logic for validating MIC results. Note that the assay is only valid if controls pass.

Protocol B: Time-Kill Kinetics (Bactericidal Validation)

MIC only tells you what stops growth.[3] Time-Kill curves tell you if the drug kills (Bactericidal) or just inhibits (Bacteriostatic).[2][6][7] This is the "Gold Standard" for pharmacodynamics [2].

The Definition of "Killing"
  • Bacteriostatic:

    
     reduction in CFU/mL from the starting inoculum at 24h.[2][6]
    
  • Bactericidal:

    
     reduction (99.9% kill) from the starting inoculum at 24h.[2][6][7]
    
Workflow
  • Setup: Prepare 10 mL tubes of CAMHB containing the drug at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (no drug).

  • Inoculum: Inoculate to a starting density of

    
     CFU/mL.
    
  • Sampling:

    • Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours .

  • Quantification:

    • Serially dilute aliquots in saline (PBS).[2]

    • Plate 10 µL or 100 µL onto agar plates.

    • Incubate and count colonies.[2][5][8][9]

  • Calculation: Plot

    
     vs. Time.
    
Visualization: Time-Kill Analysis

TimeKill_Flow cluster_tubes Treatment Groups inoculum Start Inoculum (5x10^5 CFU/mL) control Growth Control inoculum->control mic1 1x MIC inoculum->mic1 mic4 4x MIC inoculum->mic4 sample Sample Aliquot (0, 2, 4, 8, 24h) control->sample mic1->sample mic4->sample dilute Serial Dilution (PBS) sample->dilute plate Plate on Agar (Count CFU) dilute->plate calc Calculate Log Reduction Log(Initial) - Log(Final) plate->calc

Figure 2: Workflow for Time-Kill Kinetic Assays.

Data Presentation & Analysis

When publishing or presenting your validation data, summarize the comparison in a clear, quantitative table. Do not rely solely on text.

Table 1: Example Comparative Potency Data (S. aureus ATCC 29213)

CompoundMIC Range (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
Candidate X 0.5 – 1.01.01 – 2Bactericidal
Vancomycin (Std)0.5 – 2.0> 16.0> 8Bacteriostatic*
Linezolid (Std)1.0 – 4.0> 64.0> 16Bacteriostatic

*Note: Vancomycin is often slowly bactericidal; static results at 24h are common in vitro.

Interpretation Guide:

  • Equivalence: If Candidate MIC is within

    
     dilution of the Standard, it is considered equipotent.
    
  • Superiority: If Candidate MIC is

    
     dilutions lower (e.g., 0.25 vs 1.0), it is significantly more potent.
    
  • MBC/MIC Ratio: A ratio of

    
     usually indicates bactericidal action; 
    
    
    
    indicates bacteriostatic action [3].[6]

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1] CLSI.[2][3][9][10] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[3][4][5] EUCAST Guidelines.[3][4][10][11] [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases. [Link]

  • ASTM International. ASTM E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure.[12] ASTM.[13] [Link]

Sources

Safety Operating Guide

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for the handling, operational safety, and proper disposal of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline .

As a Senior Application Scientist, my approach to chemical safety relies on understanding the fundamental reactivity of the molecule. We do not simply follow rules; we analyze the structural alerts of the compound to engineer a self-validating safety and disposal protocol.

Part 1: Structural Hazard Analysis & Causality

To determine the correct disposal and handling procedures, we must first deconstruct the molecule's structural components and their inherent reactivities. 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline contains three critical structural alerts:

  • The Quinoline Core: N-heterocyclic aromatics are frequently biologically active. They can act as DNA intercalating agents, meaning the compound should be treated as a potential mutagen and systemic toxicant.

  • The Dichloro Substituents (Positions 2 and 5): The presence of halogens dictates that this compound cannot be disposed of via standard organic waste streams. Incineration of halogenated organics at insufficient temperatures can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) (National Research Council, 2011).

  • The 2-Nitroethenyl Moiety (Position 3): This is a highly reactive Michael acceptor. The electron-withdrawing nitro group conjugated with the alkene makes the beta-carbon highly susceptible to nucleophilic attack. Furthermore, nitroaromatics and nitroalkenes carry inherent energetic potential and can react exothermically with strong bases or reducing agents.

Part 2: Quantitative Safety Data & PPE Requirements

All operational workflows must begin with strict exposure control. The following table summarizes the hazard profile and the required Personal Protective Equipment (PPE) based on standard Occupational Safety and Health Administration (OSHA) laboratory standards (OSHA, 2011).

Hazard CategoryAssessmentOperational Consequence & Required PPE
Toxicity High (Potential Mutagen/Sensitizer)Handle exclusively in a Class II Type A2 Biological Safety Cabinet or properly calibrated chemical fume hood.
Reactivity Moderate (Michael Acceptor)Avoid contact with nucleophiles (amines, thiols) and strong reducing agents in the waste stream.
Environmental High (Halogenated / Persistent)Absolute zero-drain-disposal policy. Must be routed to high-temperature incineration.
Primary PPE Standard Lab DefenseNitrile gloves (double-gloving recommended for concentrated solutions), wraparound splash goggles, flame-resistant lab coat.

Part 3: Step-by-Step Disposal Methodology

In professional laboratory settings, the chemical destruction (neutralization) of complex halogenated nitro-compounds is strongly discouraged due to the risk of uncontrolled exothermic reactions. The scientifically sound and legally compliant approach is segregation, stabilization, and professional high-temperature incineration governed by the Resource Conservation and Recovery Act (RCRA) (EPA, 2023).

Step 1: Waste Segregation and Compatibility Verification

  • Action: Designate a specific, chemically compatible waste container (e.g., High-Density Polyethylene - HDPE, or amber glass) strictly for Halogenated Organic Waste .

  • Causality: Mixing this compound with non-halogenated solvents dilutes the halogen content but contaminates the entire batch, increasing disposal costs and environmental risk. Furthermore, ensure the waste container does not contain strong bases, amines, or reducing agents (like sodium borohydride), which could trigger an exothermic Michael addition or reduction of the nitroethenyl group.

Step 2: Containerization and Solvent Quenching

  • Action: If the compound is in a solid state (e.g., contaminated filter paper, silica gel from chromatography), place it in a solid hazardous waste bin lined with a compatible poly-bag. If in solution, transfer it to the liquid halogenated waste carboy.

  • Causality: Keeping solid and liquid waste separate prevents the leaching of the compound into incompatible matrices and simplifies the ultimate incineration process at the disposal facility.

Step 3: Satellite Accumulation Area (SAA) Protocol

  • Action: Seal the container immediately after adding the waste. Attach a compliant hazardous waste label detailing the exact chemical name (no abbreviations), the primary hazard (Toxic, Halogenated), and the accumulation start date.

  • Causality: Open containers risk the volatilization of the solvent matrix and the aerosolization of the dissolved quinoline derivative. Strict labeling ensures that Environmental Health and Safety (EHS) personnel and downstream contractors apply the correct thermal destruction protocols.

Step 4: EHS Transfer and High-Temperature Incineration

  • Action: Transfer the waste to your institution's central accumulation area within the legally mandated timeframe (typically 90 to 180 days, depending on generator status).

  • Causality: EHS will manifest this waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The TSDF will subject the compound to high-temperature incineration (typically >1000°C) equipped with alkaline scrubbers. The high temperature obliterates the quinoline core and nitro group, while the alkaline scrubbers neutralize the resulting hydrogen chloride (HCl) gas generated by the dichloro substituents, preventing atmospheric pollution.

Part 4: Waste Management Workflow Visualization

The following diagram maps the logical flow of the compound from experimental generation to final destruction, highlighting the critical control points.

WasteWorkflow Gen Waste Generation (2,5-Dichloro-8-methyl...) Seg Segregation: Halogenated Organic Stream Gen->Seg Identify structural hazards Label RCRA Labeling & Compatibility Check Seg->Label Isolate from nucleophiles Store Satellite Accumulation Area (SAA) Label->Store Seal & document EHS EHS Transfer & Hazard Manifesting Store->EHS Request institutional pickup Incinerate High-Temp Incineration (>1000°C + Scrubbers) EHS->Incinerate Final thermal destruction

Caption: Operational workflow for the segregation, documentation, and thermal destruction of halogenated nitroaromatic waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational exposure to hazardous chemicals in laboratories (Standard No. 1910.1450). United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System; General. Title 40 Code of Federal Regulations (CFR) Parts 260-273. Available at:[Link]

Personal protective equipment for handling 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline requires rigorous safety protocols due to the convergence of three distinct structural hazards: a highly electrophilic nitroalkene group, a potentially genotoxic quinoline core, and lipophilic dichloro substituents.

As drug development professionals and laboratory scientists, understanding the causality behind these hazards is critical to implementing effective, self-validating safety systems. This guide provides the essential mechanistic background, mandatory Personal Protective Equipment (PPE) requirements, and step-by-step operational and disposal methodologies required to handle this compound safely.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound upon biological exposure. The toxicity of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline operates via two primary pathways:

  • Electrophilic Toxicity (The Nitroethenyl Group): Nitroalkenes are potent Michael acceptors. Upon dermal or inhalation exposure, the electron-deficient

    
    -carbon of the nitroethenyl group rapidly undergoes nucleophilic attack by cellular thiolates (such as glutathione and cysteine residues on proteins) [1]. This irreversible alkylation leads to rapid glutathione (GSH) depletion, severe oxidative stress, and covalent enzyme inactivation [2].
    
  • Genotoxicity (The Quinoline Core): Like many substituted quinolines, this compound is susceptible to hepatic metabolic activation. Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) can oxidize the quinoline ring into reactive epoxides or N-oxides, which are known to intercalate DNA, form adducts, and induce single-strand breaks [3, 4].

  • Enhanced Penetration (Dichloro Substituents): The addition of two chlorine atoms significantly increases the compound's lipophilicity (LogP). This allows the molecule to bypass standard aqueous barriers and rapidly penetrate the stratum corneum of the skin, making dermal exposure a critical systemic risk.

ToxicityPathway cluster_0 Pathway A: Nitroethenyl Group (Electrophile) cluster_1 Pathway B: Dichloroquinoline Core Compound 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline Michael Michael Addition to Cellular Thiols (e.g., Glutathione, Cysteine) Compound->Michael Nucleophilic attack CYP450 CYP450 Metabolic Activation (e.g., CYP1A2, CYP2E1) Compound->CYP450 Hepatic metabolism GSH_Depletion Glutathione Depletion & Severe Oxidative Stress Michael->GSH_Depletion Enzyme_Inact Covalent Enzyme Inactivation Michael->Enzyme_Inact Reactive_Metabolite Reactive Epoxide / N-oxide CYP450->Reactive_Metabolite DNA_Damage DNA Adduct Formation & Strand Breaks (Genotoxicity) Reactive_Metabolite->DNA_Damage

Mechanistic toxicity pathways of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic Michael acceptors. The following matrix outlines the required gear and the scientific rationale for each selection.

PPE CategoryRequired SpecificationMechanistic Causality
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil)Nitrile provides tactile dexterity but is permeable to halogenated organics. Butyl rubber is mandatory to block the lipophilic dichloro-quinoline core from dermal penetration.
Body Protection Tyvek® Polymeric Lab Coat or Chemical-Resistant ApronStandard cotton coats absorb and trap electrophilic dust against the skin. Tyvek prevents particulate embedding and sweat-mediated solubilization.
Eye & Face ANSI Z87.1 Splash Goggles + Full Face ShieldNitroalkenes are severe ocular irritants. A face shield prevents micro-dust deposition on facial mucosa during powder transfer.
Respiratory NIOSH-approved P100 Particulate Respirator (if outside containment)The nitroethenyl moiety is a potent respiratory tract irritant. Inhalation leads to rapid alveolar absorption and systemic toxicity.

Operational Handling & Experimental Protocol

When weighing or transferring this compound, the primary logistical goal is to prevent the aerosolization of the powder and avoid unintended exothermic reactions with nucleophilic solvents.

Step-by-Step Transfer Methodology:

  • Environmental Isolation: Conduct all operations inside a Class II Type B2 Biological Safety Cabinet or a properly ducted chemical fume hood. Verify that the inward face velocity is between 80–100 feet per minute (fpm).

  • Static Dissipation: Nitroalkene powders can be highly sensitive to static discharge, which causes the powder to "jump" and aerosolize. Pass an anti-static zero-stat gun over the weigh boat and spatula for 5 seconds prior to handling.

  • Closed-System Weighing: Tare an anti-static weigh boat inside a secondary containment vessel (e.g., a larger beaker with a watch glass). Transfer the required mass of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline into the weigh boat, cover it immediately, and transport it to the reaction flask.

  • Solvent Addition: When solubilizing the compound, do not use primary or secondary amines (e.g., diethylamine) as the primary solvent, as they will initiate an immediate, exothermic Michael addition. Dissolve the compound in an inert, non-nucleophilic solvent (e.g., Dichloromethane, THF, or Toluene) under an inert Argon or Nitrogen atmosphere to prevent oxidative degradation.

Decontamination & Spill Response Plan

Standard soap and water or basic wipes will not neutralize the hazard; they will merely spread the electrophilic compound. You must chemically quench the Michael acceptor using a sacrificial nucleophile.

The Thiosulfate Quench Protocol:

  • Isolate the Area: Drop the fume hood sash or evacuate the immediate bench area. Ensure full PPE (including P100 respirator) is donned.

  • Prepare the Quench Solution: Formulate a 10% (w/v) aqueous solution of Sodium Thiosulfate (

    
    ) or a 5% L-Cysteine buffer.
    
  • Apply and Wait: Gently flood the spill area or contaminated glassware with the quench solution. Wait exactly 15 minutes. The thiosulfate/thiolate ions will undergo a rapid Michael addition with the nitroethenyl group, permanently neutralizing its electrophilicity.

  • Absorb and Clean: Absorb the neutralized liquid with inert chemical spill pads. Wash the area with a strong surfactant (soapy water) to remove the remaining lipophilic quinoline residue.

Logistical Disposal Plan

Improper disposal of this compound can lead to dangerous waste-carboy reactions or environmental contamination.

  • Waste Categorization: All contaminated consumables, quenched spill pads, and reaction mixtures must be strictly categorized as Halogenated Organic Waste due to the dichloro substituents.

  • Segregation Warning: NEVER dispose of this compound in a waste container that holds strong bases, thiols, or amine-containing waste streams (e.g., Triethylamine, Pyridine). Mixing a potent Michael acceptor with concentrated nucleophiles in a sealed waste carboy can initiate uncontrolled, heat-generating polymerization, leading to container rupture.

  • Labeling: Clearly label the waste container with: "Contains Halogenated Organics & Reactive Nitroalkenes (Michael Acceptors)."

References

  • The Chemical Basis of Thiol Addition to Nitro-Conjugated Linoleic Acid, a Protective Cell-Signaling Lipid. Colibri / Universidad de la República.
  • Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies. bioRxiv.
  • Production of DNA strand breaks by N-nitrosodimethylamine and 2-amino-3-methylimidazo[4,5-f]quinoline in THLE cells expressing human CYP isoenzymes and inhibition by sulforaphane. PubMed / NIH.
  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.